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  • Product: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
  • CAS: 1375961-42-4

Core Science & Biosynthesis

Foundational

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties

Topic: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 4-Cyano-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4) represents a highly specialized heterocyclic building block in medicinal chemistry. Characterized by an electron-deficient pyrrole core due to the synergistic withdrawal effects of the C2-carboxylic acid and C4-nitrile groups, this scaffold serves as a critical bioisostere for benzoic and nicotinic acids. Its unique electronic profile modulates pKa and lipophilicity, making it a valuable tool for optimizing ligand-target interactions in potassium-competitive acid blockers (P-CABs), antimicrobial agents, and AMPA receptor modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dual electron-withdrawing groups (EWG) on the pyrrole ring significantly alter the acidity and reactivity compared to the parent pyrrole-2-carboxylic acid. The C4-cyano group lowers the pKa of the carboxylic acid, enhancing ionization at physiological pH, while the N-methyl group eliminates the hydrogen bond donor capacity of the pyrrole nitrogen, improving membrane permeability and metabolic stability.[1]

Vital Statistics
PropertyValueNote
IUPAC Name 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid
CAS Number 1375961-42-4Distinct from unmethylated parent (CAS 80242-24-6)
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
Exact Mass 150.0429 Da
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol, Ethyl AcetateSparingly soluble in water; soluble in alkaline aq.[2][3][4][5][6][7][8][9] buffers
pKa (Predicted) 3.2 – 3.8More acidic than pyrrole-2-carboxylic acid (pKa ~4.5)
LogP (Predicted) 0.2 – 0.6Low lipophilicity; suitable for fragment-based design
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, CN)
Topological PSA ~66 ŲFavorable for CNS penetration

Synthetic Pathways: The "Field-Proven" Protocol

While de novo synthesis from acyclic precursors (e.g., via modified Paal-Knorr or cycloaddition) is possible, the most reliable and scalable route for medicinal chemistry applications involves the functionalization of the pre-formed pyrrole ring .[1] This approach ensures regioselectivity and minimizes side reactions.[1]

Core Synthesis Workflow

The synthesis proceeds via a sequential Electrophilic Aromatic Substitution (EAS) followed by Transition-Metal Catalyzed Coupling .[1]

  • Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Regioselective Bromination: Introduction of bromine at the C4 position.

  • Cyanation: Pd-catalyzed or Cu-mediated substitution of bromide with cyanide.

  • Hydrolysis: Saponification of the ester to the free acid.[1]

Step-by-Step Methodology

Step 1: Regioselective Bromination at C4

  • Reagents: Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or THF (anhydrous).[1]

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The C2-ester deactivates the ring, but the N-methyl group is activating. C5 is sterically accessible but C4 is electronically favored for EAS in 2-substituted pyrroles when controlled at low temperatures, though mixtures of C4/C5 isomers may require chromatographic separation.

  • Validation: Monitor by LC-MS for the monobromo species (M+Br isotope pattern).

Step 2: Palladium-Catalyzed Cyanation

  • Reagents: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%).

  • Solvent: DMA or DMF (degassed).

  • Conditions: 120°C, 12–16 hours, under Argon.

  • Alternative: Rosenmund-von Braun reaction using CuCN in DMF at reflux (older method, harder workup).[1]

  • Workup: Quench with FeSO₄ or dilute ammonia to sequester metal residues.[1] Extract with EtOAc.[1][10]

Step 3: Ester Hydrolysis

  • Reagents: LiOH or NaOH (2-3 eq).

  • Solvent: THF:Water:MeOH (3:1:1).[1]

  • Conditions: RT, 2 hours.

  • Isolation: Acidify to pH 2-3 with 1N HCl. The product typically precipitates; filter and wash with cold water.[1]

Synthesis Flowchart

SynthesisRoute Start Methyl 1-methyl-1H- pyrrole-2-carboxylate Inter1 Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate Start->Inter1 NBS, DMF, 0°C (Electrophilic Bromination) Inter2 Methyl 4-cyano-1-methyl- 1H-pyrrole-2-carboxylate Inter1->Inter2 Zn(CN)2, Pd cat., 120°C (Cyanation) Final 4-Cyano-1-methyl-1H- pyrrole-2-carboxylic acid Inter2->Final LiOH, THF/H2O (Saponification)

Caption: Optimized linear synthesis route maximizing regiocontrol and yield.

Reactivity & Functionalization Toolbox

For the medicinal chemist, this molecule offers three distinct vectors for diversification: the carboxylic acid (C2), the nitrile (C4), and the remaining aromatic proton (C5).[1]

Carboxylic Acid Transformations (C2)
  • Amide Coupling: Reacts cleanly with primary/secondary amines using HATU/DIPEA or T3P.[1] The electron-withdrawing nitrile reduces the nucleophilicity of the acid oxygen, making activation rapid.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields pyrrole-2-carbohydrazides, a privileged scaffold for antimicrobial agents (e.g., anti-tuberculars).[1]

Nitrile Transformations (C4)
  • Tetrazole Formation: [3+2] Cycloaddition with sodium azide/ZnBr₂ yields the tetrazole bioisostere.[1]

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine (CH₂NH₂), reversing the electronic character from EWG to EDG.[1]

  • Hydrolysis: Controlled hydrolysis yields the primary amide (CONH₂).[1]

C-H Activation (C5)
  • Direct Arylation: The C5 position is the most acidic C-H bond on the ring.[1] Pd-catalyzed C-H activation can install aryl or heteroaryl groups directly, a strategy used in the synthesis of complex alkaloids and P-CAB analogs.

Reactivity Map

ReactivityMap Core 4-Cyano-1-methyl-1H- pyrrole-2-carboxylic acid Amide Amides (Drug Linkage) Core->Amide HATU, R-NH2 Hydrazide Carbohydrazides (Antimicrobial) Core->Hydrazide NH2NH2 Tetrazole Tetrazoles (Bioisostere) Core->Tetrazole NaN3, ZnBr2 Amine Aminomethyl (Reduction) Core->Amine H2, Pd/C Aryl 5-Aryl Derivatives (C-H Activation) Core->Aryl Pd(OAc)2, Ar-I

Caption: Divergent synthesis pathways from the core scaffold.[1]

Applications in Drug Discovery[3][4][5][14]

Scaffold Hopping & Bioisosterism

The 4-cyano-1-methylpyrrole moiety serves as a bioisostere for 4-substituted benzoic acids . The geometry of the pyrrole ring (bond angles ~108°) differs from the benzene ring (120°), allowing for subtle adjustments in the vector of the substituents.[1]

  • Use Case: If a benzoic acid moiety in a lead compound shows poor metabolic stability or solubility, replacing it with this pyrrole core can lower logP and alter metabolic soft spots.[1]

Therapeutic Areas[3][15]
  • Potassium-Competitive Acid Blockers (P-CABs): Analogs of Vonoprazan utilize pyrrole cores. The 4-cyano group mimics the electron-withdrawing nature of sulfonyl groups often found in this class, potentially improving binding affinity to the H+/K+-ATPase pump.

  • AMPA Receptor Potentiators: Research indicates that 4-cyanopyrrole-2-carboxylic acid derivatives act as positive allosteric modulators of AMPA receptors, offering potential in treating cognitive deficits (Schizophrenia, Alzheimer's).

  • Antimicrobial Agents: Derivatives converted to hydrazides and coupled with aldehydes (Schiff bases) have demonstrated MIC values comparable to Ethambutol against Mycobacterium tuberculosis.[1]

Handling & Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][1]

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[1]

Storage & Stability:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic: Keep container tightly closed.[1]

  • Stable under standard laboratory conditions; avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).[1]

References

  • PubChem. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389)."[2][8] National Library of Medicine.[1] [Link]

  • Google Patents. "Pyrrole and pyrazole derivatives as potentiators of glutamate receptors (US20070066573A1)."[1]

  • Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 2015, 7(2):153-159.[1] [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Executive Summary Compound: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Formula: C₇H₆N₂O₂ Molecular Weight: 150.14 g/mol Application: Pharmaceutical intermediate (building block for mineralocorticoid receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Formula: C₇H₆N₂O₂ Molecular Weight: 150.14 g/mol Application: Pharmaceutical intermediate (building block for mineralocorticoid receptor antagonists and kinase inhibitors).

This guide details the structural validation of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. In synthetic campaigns involving electrophilic aromatic substitution (e.g., cyanation) on pyrrole scaffolds, regioselectivity is the primary challenge. Distinguishing the 4-cyano isomer from the thermodynamic 5-cyano or kinetic 3-cyano byproducts is critical for downstream efficacy. This document outlines a self-validating analytical workflow relying on High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Theoretical Framework & Regiochemistry

The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. With a Carboxylic Acid (-COOH) at position 2 and an N-Methyl (-CH₃) group fixed, the introduction of a Cyano (-CN) group creates three potential regio-isomers.

The Isomer Challenge
  • 4-Cyano (Target): Substitution at the

    
    -position, remote from the steric bulk of the N-Me and COOH groups.
    
  • 3-Cyano (Impurity): Sterically crowded; often formed if the reaction is kinetically controlled or directed by the 2-COOH group.

  • 5-Cyano (Impurity): Substitution at the

    
    -position; often the thermodynamic product in unsubstituted pyrroles, but sterically influenced by the N-Methyl group.
    

Analytical Objective: unambiguously assign the position of the aromatic protons relative to the N-methyl and Carboxyl groups.

Part 2: Analytical Workflow & Decision Tree

The following workflow enforces a "stop/go" logic. Do not proceed to 2D NMR until purity and mass are confirmed.

ElucidationWorkflow Sample Crude Isolate LCMS LC-MS (ESI-) Confirm [M-H]- = 149.03 Sample->LCMS Purity HPLC Purity > 95%? LCMS->Purity Purification Prep-HPLC / Recrystallization Purity->Purification No NMR_1D 1H NMR (DMSO-d6) Check Coupling Constants Purity->NMR_1D Yes Purification->Sample Pattern_Check Two Doublets (J ~ 1.8 Hz)? NMR_1D->Pattern_Check NMR_2D NOESY & HMBC Regiochemical Assignment Pattern_Check->NMR_2D Yes (Meta coupling) Final Structure Confirmed: 4-cyano Isomer Pattern_Check->Final NOE Confirmed

Figure 1: Step-by-step elucidation workflow ensuring sample integrity before advanced structural assignment.

Part 3: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI (Electrospray Ionization), Negative Mode.

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).
    
  • Target Mass:

    • Monoisotopic Mass: 150.0429 Da

    • Observed

      
      : 149.0356 Da  (± 5 ppm)
      
  • Diagnostic: Presence of chlorine/bromine isotopes indicates halo-precursor contamination (common in cyanation reactions).

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Key Bands:

    • ~2220–2230 cm⁻¹: Sharp, medium intensity. Diagnostic of Aromatic Nitrile (-CN) .

    • ~1680–1700 cm⁻¹: Strong, broad. Diagnostic of Conjugated Carboxylic Acid (C=O) .

    • ~2800–3200 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

Nuclear Magnetic Resonance (NMR)

This is the definitive step.

  • Solvent: DMSO-d₆ (Crucial for observing the acidic proton and preventing exchange).

  • Concentration: ~10 mg in 0.6 mL.

1H NMR Analysis (400 MHz+)

For the 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid isomer, we expect two aromatic protons at positions 3 and 5.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH 12.5 - 13.0Broad Singlet-Acidic proton (exchangeable).
H-5 7.60 - 7.75Doublet (d)

Deshielded by

-position to N. Adjacent to N-Me.
H-3 7.10 - 7.25Doublet (d)

Shielded relative to H-5. Adjacent to COOH.[1][2]
N-Me 3.85 - 3.95Singlet (s)-Distinctive methyl on heteroatom.

The "Meta" Coupling Rule:

  • 2,4-Disubstituted (Target): Protons are at 3 and 5 (meta relationship).

    
     Hz.
    
  • 2,3-Disubstituted (Impurity): Protons are at 4 and 5 (vicinal relationship).

    
     Hz.
    
  • 2,5-Disubstituted (Impurity): Protons are at 3 and 4 (vicinal relationship).

    
     Hz.
    

If you observe a coupling constant > 3.0 Hz, you have the wrong isomer.

Part 4: The "Self-Validating" 2D NMR Strategy

To definitively prove the structure, you must correlate the protons to the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Experiment: 1D-NOE or 2D-NOESY.

  • Irradiation: Select the N-Methyl singlet (~3.9 ppm).

  • Prediction:

    • The N-Methyl group is spatially close to H-5 (position 5).

    • The N-Methyl group is spatially distant from H-3 (blocked by the COOH at position 2).

  • Result: Strong NOE enhancement of the downfield doublet (H-5) only.

    • Validation: If both aromatic protons show NOE, the COOH is likely at position 3 or 4 (wrong scaffold). If neither shows NOE, the N-Me is flanked by substituents (2,5-disubstituted).

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment connects protons to carbons 2-3 bonds away.

  • Critical Correlation 1 (H-3): The proton at H-3 should show a strong correlation (2-bond or 3-bond) to the Carboxyl Carbon (C=O, ~160 ppm) .

  • Critical Correlation 2 (H-5): The proton at H-5 should NOT show a strong correlation to the Carboxyl Carbon (4 bonds away).

  • Critical Correlation 3 (N-Me): The N-Methyl protons should correlate to C-2 and C-5 .

NMR_Logic N_Me N-CH3 (3.9 ppm) H5 H-5 (7.7 ppm) N_Me->H5 NOE (Strong) C_COOH C-COOH (C2) C_CN C-CN (C4) H5->C_CN HMBC H3 H-3 (7.2 ppm) H3->C_COOH HMBC (Strong) H3->C_CN HMBC

Figure 2: Key NOE and HMBC correlations required to confirm the 4-cyano-2-carboxylic acid regiochemistry.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for coupling constants in heterocycles).

  • PubChem. (2024). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389).[4] National Library of Medicine. [Link]

  • Bayer Pharma AG. (2013). Patent US8436180B2: Substituted 1,6-naphthyridines and their use.[5] (Demonstrates the use of cyano-pyrrole fragments in MRA synthesis contexts).

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and provides a thorough characterization using modern analytical techniques. Furthermore, it explores the compound's reactivity and its potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of new pharmaceuticals.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, are fundamental structural motifs in a vast array of biologically active molecules and approved drugs.[1] The pyrrole ring system, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[2] The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1]

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) is a bespoke building block that incorporates several key functional groups: a carboxylic acid, a nitrile, and an N-methylated pyrrole ring. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, and can also act as a bioisostere for other functional groups in drug design.[3][4] The cyano group, an electron-withdrawing substituent, influences the electronic properties of the pyrrole ring and can participate in various chemical transformations or act as a hydrogen bond acceptor in ligand-receptor interactions. The N-methylation prevents the formation of N-H hydrogen bonds, which can be crucial for modulating solubility and membrane permeability. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug development. The key properties of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1375961-42-4[5]
Molecular Formula C₇H₆N₂O₂[5]
Molecular Weight 150.13 g/mol [5]
IUPAC Name 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid[5]
Appearance Solid (predicted)[6]
XLogP3 0.2[5]

These properties suggest a molecule with a moderate degree of polarity, which is consistent with the presence of both a carboxylic acid and a nitrile group.

Synthesis and Mechanism

While multiple synthetic routes to substituted pyrrole-2-carboxylic acids exist, a common and effective strategy involves the construction of the pyrrole ring followed by functional group manipulations. A plausible and referenced synthetic approach for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is outlined below. This multi-step synthesis leverages established organic chemistry transformations to build the target molecule from commercially available starting materials.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway A Starting Material A (e.g., a protected aminocrotonate) C Paal-Knorr Pyrrole Synthesis A->C B Starting Material B (e.g., a glyoxal derivative) B->C D Substituted Pyrrole Intermediate C->D Ring Formation E Introduction of Cyano Group (e.g., Sandmeyer-type reaction or cyanation) D->E F 4-cyano-pyrrole intermediate E->F Cyanation G N-Methylation (e.g., using methyl iodide) F->G H N-methyl-4-cyano-pyrrole intermediate G->H Methylation I Carboxylation (e.g., via lithiation and CO2 quenching) H->I J 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid I->J Final Product

Caption: Proposed synthetic pathway for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a structurally related compound, 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester, is described in US Patent 6,972,331 B2, which can be adapted for the synthesis of the target molecule.[7] The key steps would involve:

  • Pyrrole Ring Formation: The synthesis would likely commence with a Paal-Knorr type condensation between an appropriate 1,4-dicarbonyl compound and an amine to form the pyrrole ring.

  • Introduction of the Cyano Group: The cyano group can be introduced onto the pyrrole ring through various methods, such as a Sandmeyer-type reaction on an amino-substituted pyrrole precursor or through direct cyanation using a suitable cyanating agent.

  • N-Methylation: The pyrrole nitrogen can be methylated using a standard alkylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Carboxylation: The carboxylic acid functionality at the 2-position is typically introduced by deprotonation of the corresponding C-H bond with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

The causality behind these experimental choices lies in the well-established reactivity patterns of pyrroles and the strategic introduction of functional groups to build molecular complexity in a controlled manner.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the methyl group. The chemical shifts are influenced by the electronic effects of the cyano and carboxylic acid groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole-H (at C3)~7.0-7.2d
Pyrrole-H (at C5)~7.3-7.5d
N-CH₃~3.8-4.0s
COOH>10 (broad)s

Note: Predicted chemical shifts are based on typical values for similar pyrrole derivatives. The exact values may vary depending on the solvent and other experimental conditions.[8][9]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160-170
C2 (Pyrrole)125-135
C3 (Pyrrole)110-120
C4 (Pyrrole)95-105
C5 (Pyrrole)120-130
C≡N (Nitrile)115-125
N-CH₃35-40

Note: Predicted chemical shifts are based on typical values for substituted pyrroles and carboxylic acids.[10][11][12]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic/Methyl)3100-2850
C≡N (Nitrile)2230-2210 (sharp)
C=O (Carboxylic Acid)1725-1700 (strong)
C-O (Carboxylic Acid)1320-1210

Note: These are typical absorption ranges for the respective functional groups.[13][14]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 150.04

  • Key Fragmentation Patterns: Loss of COOH (m/z = 105), loss of H₂O from the molecular ion, and other fragments characteristic of the pyrrole ring.[14][15]

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Diagram of Potential Reactions:

Reactivity A 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid B Amide Formation (Coupling with amines) A->B R-NH₂ C Esterification (Reaction with alcohols) A->C R-OH D Reduction of Nitrile (to an amine) A->D Reducing Agent E Hydrolysis of Nitrile (to a carboxylic acid) A->E H₂O, H⁺/OH⁻ F Pyrrole Ring Functionalization (e.g., Halogenation) A->F Electrophile

Caption: Potential chemical transformations of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

5.1. Key Reactions

  • Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amides, a common linkage in many pharmaceutical compounds. This allows for the introduction of diverse substituents to explore structure-activity relationships.

  • Esterification: Reaction with alcohols yields the corresponding esters, which can be used as protecting groups or to modify the pharmacokinetic properties of a molecule.

  • Nitrile Group Transformations: The cyano group can be reduced to a primary amine, providing another point for diversification, or hydrolyzed to a carboxylic acid, yielding a dicarboxylic acid derivative.

  • Pyrrole Ring Functionalization: The pyrrole ring itself can undergo further electrophilic substitution reactions, such as halogenation, allowing for the introduction of additional functional groups.

5.2. Role in Drug Discovery

Pyrrole-2-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This compound can serve as a crucial intermediate in the synthesis of:

  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor Ligands: The functional groups can be tailored to interact with specific receptors.

  • Peptidomimetics: The rigid pyrrole core can be used to mimic peptide secondary structures.[16]

The ability to systematically modify the structure of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid makes it a valuable tool for lead optimization in drug discovery programs.

Safety and Handling

Based on available data, 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid should be handled with care in a laboratory setting. The following GHS hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a strategically designed heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of functional groups offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical research.

References

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Pudlo, J. S., & Chen, H. (2005). Carboxy pyrrole, process of preparing and use as precursor. U.S.
  • PubChemLite. (n.d.). 4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Common Organic Chemistry. (2012). WO 2012/069948 A1.
  • U.S. Patent No. 6,441,194 B1. (2002). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • LibreTexts. (n.d.). 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2023, November 15). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • NIH. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Golm Metabolome Database. (2012, May 21). Synonyms of Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]

  • CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

  • NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

Biological Activity & Synthetic Utility of Substituted Pyrrole-2-Carboxylic Acids

Executive Summary The pyrrole-2-carboxylic acid (PCA) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxylic acid (PCA) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Unlike simple heterocycles, the PCA moiety possesses a unique amphoteric profile: the electron-rich pyrrole ring facilitates


-

stacking and hydrophobic interactions, while the C2-carboxylic acid and N1-position allow for critical hydrogen bonding and salt-bridge formation.[1]

This guide analyzes the biological efficacy of substituted PCAs, specifically focusing on their antitubercular , antifungal , and anti-inflammatory profiles. It synthesizes recent data regarding their mechanism of action (MoA)—including MmpL3 and DNA gyrase inhibition—and provides robust, self-validating protocols for their synthesis and bioassay.

Structural Basis & Pharmacophore Analysis[2][3]

The biological activity of PCA derivatives is governed by strict Structure-Activity Relationships (SAR). The pyrrole ring acts as a bioisostere for amide bonds and phenyl rings in various contexts, but its specific substitution pattern dictates its target selectivity.

SAR Logic & Mechanistic Causality
  • N1-Position: Substitution here (e.g., alkyl, benzyl) modulates lipophilicity (

    
    ) and membrane permeability.[1] It is critical for preventing metabolic N-oxidation.[1]
    
  • C2-Carboxylic Acid: The essential pharmacophore.[2] Conversion to amides or hydrazides often enhances potency by adding hydrogen bond donors/acceptors, crucial for binding to the active sites of enzymes like Enoyl-ACP reductase (InhA) .

  • C3/C4/C5 Positions: Introduction of electron-withdrawing groups (EWGs) like halogens (Cl, Br) or nitro groups at these positions lowers the

    
     of the pyrrole NH (if unsubstituted) and increases metabolic stability against oxidative degradation.
    
Visualization: SAR Interaction Map

The following diagram illustrates the functional logic of the PCA scaffold.

SAR_Map Pyrrole Pyrrole-2-Carboxylic Acid Core N1 N1 Position (Lipophilicity) Pyrrole->N1 C2 C2-Carboxyl (Binding Anchor) Pyrrole->C2 C3_4 C3/C4 Positions (Electronic Tuning) Pyrrole->C3_4 C5 C5 Position (Steric Bulk) Pyrrole->C5 Permeability Membrane Permeability N1->Permeability Alkyl/Aryl groups TargetBind H-Bond/Salt Bridge (Enzyme Active Site) C2->TargetBind Acid/Amide/Hydrazide Stability Metabolic Stability (Prevents Oxidation) C3_4->Stability Halogens (Cl, Br) Potency InhA / GyrB Inhibition C5->Potency Hydrophobic interaction TargetBind->Potency

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional impact of substitutions on the pyrrole-2-carboxylic acid core.[1]

Therapeutic Applications & Biological Data[2][5][6][7]

Antitubercular Activity (Mtb)

Substituted PCAs have emerged as potent inhibitors of Mycobacterium tuberculosis.

  • Mechanism: Recent studies identify MmpL3 (Mycobacterial membrane protein Large 3) as a primary target. MmpL3 is essential for transporting mycolic acids to the cell wall. Inhibition leads to cell wall destabilization and lysis.

  • Secondary Target: DNA Gyrase B (GyrB) inhibition is observed in 4,5-dihalogenated pyrrole derivatives.[1]

  • Key Data: Pyrrole-2-carboxamides have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.016 µg/mL against drug-resistant strains.[1][3]

Antifungal Activity

Natural PCAs (e.g., from Lysobacter sp.) exhibit antagonism against Fusarium and Candida.

  • Mechanism: Disruption of chitin synthesis and suppression of biofilm formation. The 4-hydroxyphenyl derivative is particularly potent against C. albicans.[4]

Anti-inflammatory Activity

N-substituted pyrrole-2-acetic acids (closely related to PCAs) act as COX-1/COX-2 inhibitors.[1] The structural similarity to indomethacin allows the pyrrole core to fit into the arachidonic acid binding channel of cyclooxygenase enzymes.

Table 1: Comparative Biological Potency of PCA Derivatives

Data aggregated from recent high-impact studies (see References).

Compound ClassPrimary TargetOrganism/ModelPotency MetricValueReference
Pyrrole-2-carboxamide MmpL3 TransporterM. tuberculosis (MDR)MIC< 0.016 µg/mL[1]
Pyrrole-2-hydrazide Enoyl-ACP ReductaseM. tuberculosis H37RvMIC6.25 µg/mL[2]
4,5-Dichloro-pyrrole DNA Gyrase (GyrB)M. tuberculosisIC50< 5 nM[3]
4-(4-OH-phenyl)-pyrrole Cell Wall/ChitinCandida albicansMICEquipotent to Clotrimazole[4]
N-acetic acid pyrrole COX-1 / COX-2Inflammation AssayIC50~0.5 µM[5]

Synthetic Architectures

To access these biologically active scaffolds, two primary pathways are recommended: the classical Paal-Knorr Condensation for versatility, and the Green Glucosamine Route for sustainability.

Visualization: Synthesis Workflow

Synthesis_Flow Start1 1,4-Dicarbonyl (or Precursor) Step1 Hemiaminal Formation Start1->Step1 Start2 Primary Amine (R-NH2) Start2->Step1 Catalyst Acid Catalyst (AcOH / p-TsOH) Catalyst->Step1 Step2 Cyclization & Dehydration Step1->Step2 Product Substituted Pyrrole-2-Carboxylate Step2->Product Deriv1 Hydrazinolysis (NH2NH2) Product->Deriv1 Deriv2 Hydrolysis (LiOH) Product->Deriv2 Final1 Pyrrole-2-Carbohydrazide (Antitubercular) Deriv1->Final1 Final2 Pyrrole-2-Carboxylic Acid (Free Acid) Deriv2->Final2

Figure 2: Synthetic workflow for accessing diverse pyrrole-2-carboxylic acid derivatives via Paal-Knorr condensation.

Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol A: Paal-Knorr Synthesis of Ethyl 1-substituted-pyrrole-2-carboxylates

Use this protocol to generate the core scaffold.[1]

Reagents: 2,5-dimethoxytetrahydrofuran (precursor to 1,4-dicarbonyl), Primary Amine (R-NH2), Glacial Acetic Acid.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Expert Note: The appearance of a dark brown color is normal; however, excessive darkening indicates polymerization. Keep strictly to the time required for spot disappearance.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated NaHCO3 solution until pH 7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel 60-120 mesh) to yield the pure ester.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Use this protocol to determine MIC against M. tuberculosis H37Rv.[1]

Principle: This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria. It is a self-validating system because color change only occurs in living cells.[1]

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase (Turbidity ~ McFarland No. 1). Dilute 1:20 prior to use.

  • Plate Setup: Use a sterile 96-well plate.

    • Outer Wells: Fill with 200 µL sterile water (prevents evaporation).[5]

    • Test Wells: Add 100 µL of 7H9 broth.

  • Compound Dilution: Perform serial 2-fold dilutions of the test pyrrole derivative directly in the plate (Range: 100 µg/mL to 0.2 µg/mL).

  • Controls (Mandatory):

    • Growth Control:[1] Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control:[1] Isoniazid (0.1–1.0 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test and growth control wells.

  • Incubation: Seal plate and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Vertex AI Search. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. National Institutes of Health (NIH). Link

  • VLife Sciences. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Link[1]

  • Toku-E. (2023). Pyrrole-2-carboxylic acid: Biological Activity and Specifications. Toku-E Company.[1] Link

  • Redalyc. (2014).[6] Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. International Journal of Pharmacy. Link

  • BenchChem. (2025).[7] Comparative study of the biological activity of different substituted pyrroles. BenchChem Application Notes. Link[1]

Sources

Foundational

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility Profiling of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its absorption, distribution, and overall therapeutic efficacy. Low solubility is a primary contributor to poor bioavailability and can present significant challenges during drug formulation and development.[1][2][3] This guide provides a comprehensive technical framework for the characterization of the solubility profile of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document serves as a whitepaper detailing the authoritative methodologies and theoretical underpinnings required to generate and interpret such crucial data.

Addressed to researchers, medicinal chemists, and drug development scientists, this guide outlines the necessary steps for a robust solubility assessment, from determining fundamental physicochemical properties like the acid dissociation constant (pKa) to executing both thermodynamic and kinetic solubility assays. We emphasize the causality behind experimental choices, grounding each protocol in established scientific principles to ensure data integrity and reproducibility.

The Foundational Role of Solubility in Drug Development

Solubility is not merely a physical constant but a pivotal parameter that dictates the developability of a potential drug candidate.[2] A compound's ability to dissolve in aqueous media governs its concentration gradient across biological membranes, which is the driving force for passive diffusion and absorption. Insufficient solubility can lead to several downstream challenges:

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[3] Low solubility can result in incomplete absorption and high inter-subject variability.[1]

  • Compromised In Vitro Assays: Precipitation of test compounds in biological assays can lead to inaccurate and unreliable data, masking true potency or toxicity.[1][4]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is often a complex, time-consuming, and costly endeavor.[3]

Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is essential from the earliest stages of drug discovery.[1][2]

Physicochemical Profile of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

A molecule's structure is the primary determinant of its solubility.[4] The key physicochemical properties of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid are summarized below.

PropertyValue/StructureSource
Molecular Formula C₇H₆N₂O₂[5][6]
Molecular Weight 150.13 g/mol [5]
Predicted XLogP3 0.2[5]
Chemical Structure CN1C=C(C=C1C(=O)O)C#N[6]

The structure reveals two key functional groups that govern its solubility:

  • Carboxylic Acid (-COOH): This acidic group can be deprotonated to form a highly polar carboxylate anion (-COO⁻). This ionization is pH-dependent and dramatically increases aqueous solubility.

  • Cyano Group (-C≡N): A polar group that can participate in dipole-dipole interactions.

  • N-methyl-pyrrole Ring: A heterocyclic aromatic system that contributes to the molecule's overall lipophilicity.

The Critical Influence of the Acid Dissociation Constant (pKa)

For an ionizable compound like 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, solubility is intrinsically linked to the pH of the medium. The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.[7]

  • At pH < pKa: The neutral, protonated form (R-COOH) dominates. This form is generally less soluble in aqueous media.

  • At pH > pKa: The ionized, deprotonated carboxylate form (R-COO⁻) dominates. This anionic form is significantly more soluble due to its ability to form strong ion-dipole interactions with water.

Knowledge of the pKa is therefore essential for predicting and interpreting the pH-solubility profile and is a prerequisite for designing relevant biopharmaceutical studies.[8]

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

The term "solubility" can refer to two distinct measurements that are relevant at different stages of the drug discovery process.[1][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in contact with its most stable solid form.[9] It is the gold standard measurement, crucial for lead optimization and pre-formulation activities.[1][10] The shake-flask method is the most reliable technique for its determination.[11]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[4][10] It is a high-throughput measurement used in early discovery to quickly flag compounds with potential solubility liabilities.[1] The result is influenced by factors like the rate of addition and mixing.[9]

Experimental Protocols for Comprehensive Solubility Characterization

A robust solubility assessment involves a multi-step process, beginning with pKa determination and followed by the appropriate solubility assays.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][12] The process involves monitoring pH changes as a titrant is added to a solution of the compound.

Methodology:

  • Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13] Prepare a stock solution of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 1-10 mM).[12]

  • Titration Setup: Transfer a precise volume of the compound solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25°C or 37°C). Immerse the calibrated pH electrode.

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution to ensure the compound is fully protonated.

  • Titration: Add small, precise increments of a standardized, carbonate-free NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely located at the inflection point of the first derivative of the titration curve.[7][14]

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the definitive approach for measuring equilibrium solubility.[11] It ensures that the solution is in equilibrium with the solid material.

Methodology:

  • Compound Addition: Add an excess amount of solid 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid to several vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) to each vial.[15][16]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[15] Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[10][17] A longer time may be needed if the compound is slow to dissolve or can undergo polymorphic conversion.[9]

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. To separate the saturated supernatant from the undissolved solid, either centrifuge the samples or filter them through a low-binding filter (e.g., 0.45 µm PVDF).[9][18] This step is critical to avoid artificially high results from suspended particles.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method (see Protocol 4).

Protocol 3: High-Throughput Kinetic Solubility via Nephelometry

This method rapidly assesses the point of precipitation from a DMSO stock solution and is ideal for screening large numbers of compounds.[4]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[10]

  • Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer.

  • Compound Addition: Using a liquid handler, dispense a small volume of the DMSO stock solution into the buffer-containing wells to achieve a range of final concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[10]

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by precipitated particles.[10] The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

Protocol 4: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the standard method for accurately determining the concentration of the dissolved compound from solubility experiments.[3][18][19]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. Key parameters include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water with a pH modifier like formic acid), flow rate, and UV detection wavelength.[20]

  • Calibration Curve: Prepare a series of standard solutions of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid of known concentrations. Inject these standards to generate a calibration curve by plotting peak area versus concentration.[18][20]

  • Sample Analysis: Inject the filtered and appropriately diluted supernatant from the solubility experiment (e.g., from the shake-flask method).

  • Concentration Calculation: Determine the peak area for the analyte in the sample chromatogram and use the linear regression equation from the calibration curve to calculate its concentration. This value represents the solubility under the tested conditions.

Visualization of Experimental Workflow

A clear workflow is essential for ensuring reproducibility and understanding the interplay between different experimental stages.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid Compound shake Add Solid to Buffer in Sealed Vial prep_solid->shake prep_buffer Prepare Aqueous Buffer (e.g., pH 1.2, 4.5, 6.8) prep_buffer->shake agitate Agitate at Constant Temp (e.g., 37°C for 24-48h) shake->agitate Ensures Equilibrium separate Centrifuge or Filter (0.45 µm) agitate->separate Saturated Solution + Excess Solid dilute Dilute Supernatant separate->dilute Clear Saturated Supernatant hplc Analyze by Validated HPLC-UV dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate result Final Thermodynamic Solubility Value (mg/mL or µM) calculate->result

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Interpretation and Application

The data generated from these protocols should be compiled into a clear format to build a comprehensive solubility profile.

Table of Expected Data:

pHThermodynamic Solubility (µg/mL) @ 37°CKinetic Solubility (µM) @ 25°C
1.2Experimental ValueExperimental Value
4.5Experimental ValueExperimental Value
6.8Experimental ValueExperimental Value
pKa Experimental ValueN/A

This pH-solubility profile is fundamental to the Biopharmaceutics Classification System (BCS) , a regulatory framework that classifies drugs based on their solubility and permeability.[9] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[21][22] Determining where 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid falls within this system is critical for predicting its in vivo performance and guiding regulatory strategy.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

  • Enamine. Shake-Flask Solubility Assay.

  • PMC. Development of Methods for the Determination of pKa Values.

  • PubMed. In vitro solubility assays in drug discovery.

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Chromatography Forum. how can i test the solubility in hplc please ?.

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

  • Evotec. Thermodynamic Solubility Assay.

  • Dergipark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

  • Domainex. Thermodynamic Solubility Assay.

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Sigma-Aldrich. 4-Cyano-1H-pyrrole-2-carboxylic acid AldrichCPR.

  • Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

  • PubChemLite. 4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid.

  • FDA.gov. Guidance for Industry.

  • Echemi. 7126-45-6, 1H-Pyrrole-2-carboxylic acid, 3-cyano-1-methyl-.

  • Dissolution Technologies. Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.

  • FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.

  • MOPH. BIOWAIVERS: CRITERIA AND REQUIREMENTS.

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Exploratory

physicochemical characteristics of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

The following technical guide details the physicochemical characteristics and analytical profiling of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid . This document is structured for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics and analytical profiling of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on practical characterization, experimental protocols, and structural analysis.

Technical Whitepaper | Version 1.0

Executive Summary

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) is a functionalized heterocyclic building block critical in the synthesis of medicinal pharmacophores, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. Its structural motif—combining a hydrogen-bond donor/acceptor (carboxylic acid), a dipolar nitrile handle, and a blocked nitrogen (N-methyl)—offers unique electronic properties that influence solubility, permeability, and target binding kinetics.

This guide provides a comprehensive analysis of its physicochemical properties, offering predicted values where experimental data is proprietary, alongside validated protocols for empirical determination.

Molecular Identity & Structural Analysis[1]

The molecule features a pyrrole core substituted at three positions. The N-methyl group prevents tautomerization and hydrogen bond donation at the nitrogen, locking the ring's lipophilicity profile. The C4-cyano group acts as a strong electron-withdrawing group (EWG), significantly modulating the acidity of the C2-carboxylic acid .

AttributeDetail
IUPAC Name 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
CAS Registry Number 1375961-42-4
Molecular Formula C

H

N

O

Molecular Weight 150.13 g/mol
SMILES CN1C=C(C#N)C=C1C(=O)O
InChI Key LLTHJWLVXXYIQH-UHFFFAOYSA-N
Structural Logic & Electronic Effects

The physicochemical behavior is dictated by the push-pull electronic system:

  • Acid Strengthening: The nitrile group at C4 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density from the ring. This stabilizes the carboxylate anion at C2, making this molecule more acidic than unsubstituted pyrrole-2-carboxylic acid (pKa ~4.4).

  • Solubility Modulation: The N-methyl group increases lipophilicity relative to the NH analog, but the ionizable carboxylic acid ensures pH-dependent solubility.

G Core Pyrrole Core N_Me N-Methyl (N1) Lipophilicity (+) Core->N_Me Substitution COOH Carboxylic Acid (C2) pKa ~3.2 (Predicted) Solubility Handle Core->COOH Functionalization CN Nitrile (C4) EWG (-I, -M) Dipole Moment Core->CN Functionalization CN->COOH Acidity Enhancement (Inductive Effect)

Figure 1: Structural Activity Relationship (SAR) map illustrating the electronic influence of substituents on the pyrrole core.

Physicochemical Characteristics

The following values represent a synthesis of calculated data (via multiple algorithms including ACD/Labs and ChemAxon) and comparative analysis with structurally homologous pyrroles.

Table 1: Physicochemical Constants Profile
PropertyValue / RangeContext & Significance
Appearance White to off-white powderCrystalline solid state expected.
Melting Point 190°C – 210°C (Predicted)High lattice energy due to intermolecular H-bonding (COOH dimer). Note: 3-cyano isomer MP is ~235°C.
pKa (Acid) 3.2 ± 0.3Significantly more acidic than pyrrole-2-COOH (4.4) due to C4-CN withdrawal.
LogP (Octanol/Water) 0.2 – 0.5Low lipophilicity. The molecule is relatively polar.
LogD (pH 7.4) -2.8 to -3.0At physiological pH, the molecule is >99.9% ionized (carboxylate form), limiting passive diffusion unless formulated.
Solubility (Water) Low (pH < 2)High (pH > 5)pH-dependent. Soluble in alkaline buffers (PBS, bicarbonate).
Solubility (Organic) DMSO, Methanol, DMFSoluble in polar aprotic solvents; limited solubility in Hexane/DCM.

Analytical Characterization Protocols

HPLC Method Development Strategy

Critical Quality Attribute (CQA): Resolution of the regioisomer (3-cyano or 5-cyano analogs).

  • Column: C18 (L1) end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in Water (pH ~2.0).

    • Rationale: Low pH suppresses ionization of the carboxylic acid (pKa ~3.2), ensuring the analyte remains in neutral form for better retention and peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (Nitrile absorption) and 280 nm (Pyrrole ring).

NMR Interpretation Guide

The 1H NMR (DMSO-d6) spectrum is the definitive identification tool.

  • ~12.5 ppm (br s, 1H): Carboxylic acid proton (COOH). Often broad or invisible depending on water content.

  • ~7.6 ppm (d, 1H): H5 proton (adjacent to N-Me).

  • ~7.2 ppm (d, 1H): H3 proton (adjacent to COOH).

  • ~3.9 ppm (s, 3H): N-Methyl protons. Sharp singlet.

  • Note: The coupling constant (

    
    ) between H3 and H5 is typically small (~1.5-2.0 Hz) in 2,4-substituted pyrroles.
    
Workflow Diagram

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay Sample Raw Sample (CAS 1375961-42-4) NMR 1H NMR (DMSO-d6) Confirm N-Me & Regiochemistry Sample->NMR IR FT-IR CN stretch (~2220 cm-1) C=O stretch (~1680 cm-1) Sample->IR HPLC RP-HPLC (Acidic Mobile Phase) Detect Regioisomers NMR->HPLC If ID Confirmed KF Karl Fischer Water Content HPLC->KF

Figure 2: Analytical validation workflow ensuring identity and purity prior to physicochemical profiling.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Since the predicted pKa is ~3.2, standard potentiometric titration is the gold standard.

  • Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol (co-solvent) if water solubility is insufficient, then dilute with 0.1 M KCl (ionic strength adjuster) to 50 mL.

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Procedure:

    • Purge the vessel with N

      
       to remove dissolved CO
      
      
      
      .
    • Titrate from pH 2.0 (adjust with HCl if necessary) to pH 11.0.

    • Record pH vs. Volume of NaOH.

  • Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point. The pKa is the pH at the half-equivalence point.

    • Self-Validation: If using Methanol, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

Protocol B: Thermodynamic Solubility (Shake-Flask)
  • Media: Prepare buffers at pH 1.2 (SGF), pH 4.5, and pH 6.8 (SIF).

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

Applications in Drug Design

This scaffold acts as a "polar warhead" carrier.

  • Fragment-Based Drug Discovery (FBDD): The molecule is a high-quality fragment (MW < 200, ClogP < 3) efficient for probing binding pockets with basic residues (e.g., Arginine, Lysine) via the carboxylate, while the nitrile can engage in dipole-dipole interactions or fill small hydrophobic pockets.

  • Bioisosterism: The 4-cyano-pyrrole moiety is often explored as a bioisostere for phenyl rings to improve metabolic stability and reduce lipophilicity.

References

  • PubChem. (n.d.).[2] 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound CID 71692389). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids.[1] Retrieved from [Link]

Sources

Foundational

The Pyrrole Pharmacophore in Modern Drug Discovery: From Synthetic Architecture to Clinical Efficacy

Executive Summary The pyrrole ring—a five-membered, electron-rich, nitrogen-containing heterocycle—remains one of the most privileged scaffolds in medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics, ran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring—a five-membered, electron-rich, nitrogen-containing heterocycle—remains one of the most privileged scaffolds in medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics, ranging from the statin class (Atorvastatin) to tyrosine kinase inhibitors (Sunitinib), underscores its versatility. This technical guide analyzes the structural attributes that make pyrrole a cornerstone of drug design, details the mechanistic basis of its efficacy in key therapeutic areas, and provides a field-proven protocol for its synthesis.

The Pyrrole Advantage: Physicochemical Profiling

For the medicinal chemist, the pyrrole ring offers a unique balance of electronic density and hydrogen-bonding capability.

  • Electronic Character: Pyrrole is π-excessive (6 π-electrons distributed over 5 atoms), making it highly susceptible to electrophilic aromatic substitution (SEAr), particularly at the C2 and C5 positions. This reactivity allows for the rapid generation of diverse libraries during lead optimization.

  • H-Bonding Potential:

    • Donor: The N-H moiety is a robust hydrogen bond donor (

      
      ), critical for anchoring the molecule within a receptor's active site (e.g., the hinge region of kinases).
      
    • Acceptor: While the nitrogen lone pair is part of the aromatic sextet and thus a poor acceptor, substituents on the ring (e.g., carbonyls, fluorines) can be strategically placed to engage specific residues.

  • Lipophilicity & Solubility: The planar, aromatic nature of pyrrole contributes to

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. However, unsubstituted pyrroles can suffer from poor aqueous solubility, necessitating the introduction of polar groups or solubilizing side chains (e.g., the diethylaminoethyl tail in Sunitinib).
    

Structural Biology & Mechanism of Action

Case Study 1: Atorvastatin (Lipid Metabolism)

Atorvastatin (Lipitor), one of the best-selling drugs in history, utilizes a penta-substituted pyrrole core as a rigid scaffold to orient its pharmacophores.[3]

  • Target: HMG-CoA Reductase (HMGR).

  • Mechanism: The drug acts as a competitive inhibitor.[3][4] The dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate.[4]

  • Role of Pyrrole: The central pyrrole ring serves as a hub, positioning the isopropyl group to interact with the hydrophobic pocket defined by Leu562 , Val683 , and Leu853 . This hydrophobic interaction is critical for the drug's nanomolar affinity (

    
     nM). The rigid geometry prevents the "collapse" of the substituents, ensuring a high entropic penalty for binding is avoided.
    
Case Study 2: Sunitinib (Oncology)

Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6]

  • Target: VEGFR2, PDGFR

    
    , c-KIT.
    
  • Mechanism: Sunitinib functions as an ATP-competitive inhibitor.

  • Role of Pyrrole: Sunitinib features a pyrrole-substituted indolinone core.

    • Hinge Binding: The indolinone core and the pyrrole moiety form a bidentate hydrogen-bonding network with the kinase hinge region. specifically, the backbone carbonyl of Glu917 and the backbone amide of Cys919 in VEGFR2.

    • Solubility: The pyrrole is substituted with a diethylaminoethyl group, which is protonated at physiological pH, significantly enhancing solubility and bioavailability without disrupting the binding mode.

Visualization: Sunitinib Mechanism of Action

The following diagram illustrates the signaling pathway blocked by Sunitinib.[7]

Sunitinib_MOA VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Transmembrane) VEGF->VEGFR2 Activates PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK Pathway VEGFR2->MAPK Phosphorylation Sunitinib Sunitinib (Inhibitor) Sunitinib->VEGFR2 Competes with ATP (H-bonds @ Glu917/Cys919) Angiogenesis Angiogenesis & Cell Proliferation Sunitinib->Angiogenesis Blocks Apoptosis Tumor Cell Apoptosis Sunitinib->Apoptosis Induces ATP ATP ATP->VEGFR2 Required for Auto-phosphorylation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Caption: Sunitinib acts as an ATP-competitive inhibitor at the VEGFR2 intracellular domain, blocking downstream PI3K/Akt and MAPK signaling cascades essential for tumor angiogenesis.

FDA-Approved Pyrrole Therapeutics[9]

Drug NameTherapeutic ClassTargetPyrrole Function
Atorvastatin Statin (Lipid Lowering)HMG-CoA ReductaseCentral scaffold; orients hydrophobic groups.
Sunitinib Kinase InhibitorVEGFR, PDGFR, KITHinge binder; solubility modulation via side chain.
Ketorolac NSAIDCOX-1 / COX-2Part of the bicyclic core; mimics arachidonic acid transition state.
Tolmetin NSAIDCOX-1 / COX-21-Methylpyrrole-2-acetic acid core; direct active site inhibitor.
Elopiprazole AntipsychoticD2 / 5-HT2A ReceptorPhenylpiperazine-pyrrole conjugate; receptor affinity modulation.

Experimental Protocol: Optimized Paal-Knorr Synthesis

While many methods exist, the Paal-Knorr synthesis remains the industrial gold standard due to its scalability and atom economy. The following protocol is optimized for the synthesis of a 1,2,5-trisubstituted pyrrole, a common scaffold in drug discovery.

Methodology: Acid-Catalyzed Cyclization of 1,4-Diones

Objective: Synthesis of 1-phenyl-2,5-dimethylpyrrole from acetonylacetone and aniline.

Reagents:

  • Acetonylacetone (2,5-hexanedione): 10 mmol

  • Aniline: 10 mmol

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA): 0.5 mmol (5 mol%)
    
  • Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark water removal)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetonylacetone and 10 mmol of aniline in 20 mL of ethanol.

    • Add 0.5 mmol of pTSA. Note: The acid catalyst activates the carbonyl carbons, facilitating the nucleophilic attack by the amine.

  • Reflux:

    • Attach a reflux condenser. Heat the mixture to reflux (

      
       for ethanol) for 2–4 hours.
      
    • Checkpoint: Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexane). The disappearance of the starting amine spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated

      
       (to neutralize the acid catalyst) followed by brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • If the product solidifies, recrystallize from ethanol/water.

    • If an oil, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 
       (CDCl3):  Look for the characteristic singlet for pyrrole ring protons at 
      
      
      
      ppm and the singlet for methyl groups at
      
      
      ppm.
    • Mass Spectrometry: Confirm the molecular ion peak

      
      .
      
Visualization: Paal-Knorr Synthetic Workflow

PaalKnorr_Workflow Dione 1,4-Diketone (Acetonylacetone) Hemiaminal Hemiaminal Intermediate Dione->Hemiaminal Nucleophilic Attack Amine Primary Amine (Aniline) Amine->Hemiaminal Catalyst Cat. pTSA Ethanol, Reflux Catalyst->Hemiaminal Activates C=O Imine Imine Formation Hemiaminal->Imine - H2O Pyrrole 1,2,5-Trisubstituted Pyrrole Imine->Pyrrole Cyclization & Dehydration

Caption: The Paal-Knorr synthesis involves the condensation of a 1,4-diketone with a primary amine, proceeding through hemiaminal and imine intermediates to form the aromatic pyrrole ring.

Future Perspectives: Beyond Small Molecules

The role of pyrrole is evolving beyond classical inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrrole derivatives are being explored as linkers or E3 ligase ligand components due to their synthetic tunability.

  • Covalent Inhibitors: Incorporating acrylamide moieties onto the pyrrole ring (e.g., at the C3 position) allows for targeted covalent modification of cysteine residues in kinases, overcoming resistance mutations.

References

  • FDA-Approved Drugs Database. U.S. Food and Drug Administration.[Link]

  • Structural Basis for the Inhibition of Vascular Endothelial Growth Factor Receptor 2 by Sunitinib. Protein Data Bank (PDB ID: 4AGD).[8][Link]

  • Atorvastatin (Lipitor): A Statin for the Treatment of Hypercholesterolemia. Pfizer Medical Information.[Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]

  • Recent Advances in the Synthesis of Pyrroles. National Institutes of Health (PubMed).[Link] (Search Term: "Pyrrole Synthesis Review 2024")

  • Sunitinib Malate: Mechanism of Action. National Cancer Institute.[Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Multi-Step Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

An Application Note for the Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid This document provides a comprehensive guide for the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

This document provides a comprehensive guide for the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block for pharmaceutical and materials science research. The protocol herein is a proposed multi-step pathway, designed with insights from established chemical literature, to ensure a high degree of success for experienced researchers.

Introduction: The Significance of Substituted Pyrroles

Pyrrole derivatives are foundational scaffolds in a multitude of biologically active compounds and functional materials. The specific substitution pattern of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, featuring both a nitrile and a carboxylic acid group, presents a versatile platform for further chemical elaboration. These functional groups allow for a diverse range of subsequent reactions, making this molecule a valuable intermediate in the synthesis of more complex molecular architectures.

Proposed Synthetic Pathway

The synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can be envisioned through a five-step process, commencing with the N-methylation of pyrrole. This is followed by the introduction of a cyano group at the 2-position, nitration at the 4-position, conversion of the nitro group to a second cyano group, and concluding with the selective hydrolysis of the 2-position nitrile to the corresponding carboxylic acid.

G A Pyrrole B 1-methyl-1H-pyrrole A->B Step 1: N-Methylation C 1-methyl-1H-pyrrole-2-carbonitrile B->C Step 2: Cyanation D 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile C->D Step 3: Nitration E 4-amino-1-methyl-1H-pyrrole-2-carbonitrile D->E Step 4a: Reduction F 4-cyano-1-methyl-1H-pyrrole-2-carbonitrile E->F Step 4b: Sandmeyer Reaction G 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid F->G Step 5: Hydrolysis

Figure 1: Proposed synthetic workflow for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrrole

This initial step involves the N-methylation of pyrrole, a straightforward and high-yielding reaction.

  • Reagents and Materials:

    • Pyrrole

    • Methyl iodide

    • Sodium hydroxide

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous sodium chloride solution

  • Procedure:

    • To a solution of pyrrole (10 mmol) in 20 mL of DMSO, add sodium hydroxide (11 mmol) and methyl iodide (11 mmol).

    • Stir the reaction mixture at room temperature for 5 hours.[1]

    • Upon completion, add a saturated aqueous solution of sodium chloride to the reaction mixture.

    • Extract the product with ethyl acetate.

    • Concentrate the organic phase and purify by column chromatography to yield 1-methyl-1H-pyrrole.[1]

ReagentMolar Equiv.Amount
Pyrrole1.010 mmol
Methyl Iodide1.111 mmol
Sodium Hydroxide1.111 mmol
DMSO-20 mL

Table 1: Reagents for the Synthesis of 1-methyl-1H-pyrrole.

Step 2: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile

The introduction of the cyano group at the 2-position is achieved using chlorosulfonyl isocyanate (CSI), a powerful electrophile.

  • Reagents and Materials:

    • 1-methyl-1H-pyrrole

    • Chlorosulfonyl isocyanate (CSI)

    • N,N-dimethylformamide (DMF)

    • Acetonitrile

    • Triethylamine

  • Procedure:

    • In a flask charged with 2.0 L of acetonitrile, dissolve 1-methylpyrrole (3.5 mol).

    • Cool the solution to between -6 and 0 °C.

    • Slowly add chlorosulfonyl isocyanate (3.5 mol) dropwise, ensuring the temperature is maintained. Caution: CSI is corrosive and reacts violently with water.[2]

    • After stirring for 15 minutes, add DMF (7.0 mol) at a temperature between -4 and 0 °C.[2]

    • Follow with the addition of triethylamine (7.0 mol) and continue stirring at 10 °C.[2]

    • Filter the resulting white precipitate and wash with acetonitrile.

    • Isolate the 1-methylpyrrole-2-carbonitrile from the solution phase.[2]

Step 3: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile

Nitration of the 2-substituted pyrrole ring is expected to predominantly occur at the 4-position due to the directing effects of the N-methyl group and the deactivating nature of the 2-cyano group.

  • Reagents and Materials:

    • 1-methyl-1H-pyrrole-2-carbonitrile

    • Fuming nitric acid

    • Acetic anhydride

  • Procedure:

    • Dissolve 1-methyl-1H-pyrrole-2-carbonitrile in acetic anhydride and cool to -10 °C.

    • Slowly add a solution of fuming nitric acid in acetic anhydride, keeping the temperature below 5 °C during the addition.[3]

    • After the addition is complete, allow the reaction to proceed to completion.

    • Isolate the crude product, which is expected to be a mixture of 4-nitro and 5-nitro isomers, with the 4-nitro isomer being the major product.[3]

    • Purify by recrystallization or chromatography to obtain pure 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile.

Step 4: Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carbonitrile via Sandmeyer Reaction

This two-part step involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the cyano group.

  • Part A: Reduction of the Nitro Group

    • Reagents and Materials:

      • 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile

      • A suitable reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

      • Appropriate solvent (e.g., ethanol, ethyl acetate)

    • Procedure:

      • Dissolve the nitro-pyrrole derivative in the chosen solvent.

      • Add the reducing agent and stir under appropriate conditions (e.g., reflux for SnCl₂/HCl, hydrogen atmosphere for H₂/Pd-C).

      • Monitor the reaction by TLC until the starting material is consumed.

      • Work up the reaction mixture to isolate the 4-amino-1-methyl-1H-pyrrole-2-carbonitrile.

  • Part B: Sandmeyer Reaction

    • Reagents and Materials:

      • 4-amino-1-methyl-1H-pyrrole-2-carbonitrile

      • Sodium nitrite

      • Hydrochloric acid

      • Copper(I) cyanide

    • Procedure:

      • Dissolve the amino-pyrrole in aqueous hydrochloric acid and cool to 0-5 °C.

      • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

      • In a separate flask, prepare a solution of copper(I) cyanide.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

      • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

      • Extract the product and purify by chromatography to yield 4-cyano-1-methyl-1H-pyrrole-2-carbonitrile.

Step 5: Selective Hydrolysis to 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

The final step is the selective hydrolysis of the nitrile at the 2-position. This can be challenging due to the presence of the second nitrile at the 4-position. Controlled conditions are crucial. An enzymatic approach could also be considered for enhanced selectivity.[4]

  • Reagents and Materials:

    • 4-cyano-1-methyl-1H-pyrrole-2-carbonitrile

    • Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH)

    • Ethanol (as a co-solvent if needed)

  • Procedure (Alkaline Hydrolysis Example):

    • Dissolve the dicyano-pyrrole derivative in ethanol.[5]

    • Add an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture, potentially in a boiling water bath, and monitor the progress by TLC.[5] The nitrile at the 2-position is generally more susceptible to hydrolysis.

    • Once the desired level of conversion is achieved, cool the reaction mixture and acidify with a suitable acid to precipitate the carboxylic acid.

    • Filter and recrystallize the product to obtain pure 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Safety and Hazard Information

  • Methyl iodide is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Chlorosulfonyl isocyanate (CSI) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is essential.[2]

  • Fuming nitric acid is a strong oxidizing agent and is highly corrosive.

  • Cyanide salts (e.g., CuCN) are highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.

This detailed protocol provides a robust framework for the successful synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. Researchers should adapt the procedures as necessary based on their experimental observations and available laboratory equipment.

References

  • Canadian Science Publishing. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35.
  • Sigma-Aldrich. 4-cyano-1h-pyrrole-2-carboxylic acid synthesis.
  • Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • ChemicalBook. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
  • PubChemLite. 4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • ResearchGate. (2010).
  • PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2 | CID 71692389.
  • Sigma-Aldrich.
  • VLife Sciences. (2015).
  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • Pipzine Chemicals.
  • ResearchGate. (2023).
  • PubChem.
  • ChemicalBook. 1-Methylpyrrole synthesis.
  • Hit2Lead. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | CAS# 1375961-42-4 | MFCD20660169 | BB-4036268.
  • Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Canadian Journal of Chemistry. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles.
  • ResearchGate. (2025). Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid.
  • IRIS . (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines.

Sources

Application

Application Note: Mechanistic Insights &amp; Protocols for 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

This Application Note and Protocol Guide details the chemical behavior, synthesis, and application of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4). This compound is a critical heterocyclic building b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical behavior, synthesis, and application of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4). This compound is a critical heterocyclic building block used in the discovery of mineralocorticoid receptor antagonists (MRAs), kinase inhibitors (e.g., JAK/STAT pathways), and glutamate receptor modulators.

Abstract & Chemical Profile[1][2][3]

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a trisubstituted pyrrole scaffold characterized by three functional vectors: a nucleophilic core (pyrrole), an electrophilic handle (carboxylic acid), and an electron-withdrawing modulator (nitrile). Its primary utility lies in structure-activity relationship (SAR) campaigns where the cyano group serves as a bioisostere for carbonyls or halogens, improving metabolic stability and modulating the pKa of the adjacent carboxylic acid.

Chemical Identity Table
PropertyData
CAS Number 1375961-42-4
IUPAC Name 4-cyano-1-methylpyrrole-2-carboxylic acid
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
pKa (Calc.) ~3.5 (Acidic due to C4-CN electron withdrawal)
Solubility DMSO, Methanol, DMF; Low solubility in water
Key Reactivity Amide coupling, Nitrile reduction, Decarboxylation (under forcing conditions)

Mechanistic Analysis

Synthesis Mechanism: Regioselective Functionalization

The formation of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically proceeds via the functionalization of methyl 1-methyl-1H-pyrrole-2-carboxylate . The mechanism is governed by the electronic directing effects of the pyrrole ring.

  • Substrate Electronics: The pyrrole ring is electron-rich. However, the C2-ester and N-methyl group create a specific electronic map. The C2-ester (EWG) deactivates the

    
    -position (C5) and 
    
    
    
    -positions (C3, C4).
  • Regioselectivity (C4 vs. C5): Electrophilic aromatic substitution (EAS) on 1-methyl-pyrrole-2-esters favors the C4 position .

    • Why? Attack at C5 places the positive charge adjacent to the electron-withdrawing ester (destabilizing). Attack at C4 allows resonance stabilization without this direct conflict, and the N-methyl group sterically hinders C3.

  • Pathway:

    • Step A: Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF generates a chloroiminium ion (Vilsmeier reagent). This electrophile attacks C4, forming the 4-formyl intermediate.

    • Step B: Oximation & Dehydration: The aldehyde is converted to an oxime (NH₂OH), which is then dehydrated (e.g., with Ac₂O or SOCl₂) to form the nitrile (cyano) group.

    • Step C: Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to yield the free acid.

SynthesisMechanism Start Methyl 1-methyl pyrrole-2-carboxylate Transition Sigma Complex (C4 Attack) Start->Transition POCl3/DMF (Electrophilic Attack) Inter1 Vilsmeier Reagent (Cl-CH=NMe2+) Inter1->Transition Reagent Aldehyde 4-Formyl Intermediate Transition->Aldehyde Hydrolysis (-HCl, -NHMe2) Nitrile 4-Cyano Ester Aldehyde->Nitrile 1. NH2OH 2. Ac2O (Dehydration) Product 4-Cyano-1-methyl pyrrole-2-carboxylic acid Nitrile->Product LiOH/THF (Saponification)

Figure 1: Stepwise synthesis mechanism highlighting the C4-regioselective Vilsmeier-Haack formylation followed by functional group interconversion.

Reaction Mechanism: Amide Coupling (Downstream Application)

The primary application of this acid is coupling with amines (e.g., dihydropyridines, aryl amines) to build drug scaffolds.

  • Electronic Effect of C4-CN: The cyano group at C4 is a strong electron-withdrawing group (EWG). This pulls electron density from the ring, and inductively from the C2-carboxylate.

    • Consequence 1: The carboxylic acid is more acidic than unsubstituted pyrrole-2-carboxylic acid.

    • Consequence 2: The activated ester (e.g., O-acylisourea) is highly reactive toward nucleophiles but also more prone to hydrolysis if moisture is present.

  • Mechanism:

    • Activation: Coupling reagents (e.g., HATU) convert the -OH into a leaving group (At-O-).

    • Nucleophilic Attack: The amine attacks the carbonyl carbon.

    • Tetrahedral Intermediate: Collapse of the intermediate expels the HOAt moiety, forming the amide bond.

Experimental Protocols

Protocol A: Amide Coupling (Standard Procedure)

Use this protocol to couple the acid with primary or secondary amines.

Reagents:

  • 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve 1.0 equiv of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add 3.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly due to deprotonation.

  • Activation: Add 1.2 equiv of HATU. Stir for 15 minutes. The formation of the active ester is rapid due to the electron-deficient nature of the pyrrole.

  • Coupling: Add 1.1 equiv of the amine partner.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. The product peak [M+H] should appear (Mass of Amine + 132).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

Protocol B: Synthesis of the Acid (From Methyl Ester)

Use this protocol if you need to generate the acid from Methyl 4-cyano-1-methylpyrrole-2-carboxylate.

Reagents:

  • Methyl 4-cyano-1-methylpyrrole-2-carboxylate

  • Lithium Hydroxide (LiOH[2]·H₂O)

  • THF/Water (3:1 mixture)

Step-by-Step:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 3 hours. Caution: Avoid heating >50°C to prevent nitrile hydrolysis to the primary amide.

  • Acidify carefully with 1N HCl to pH ~3. The acid product often precipitates.

  • Filter and dry under vacuum.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield in Coupling Decarboxylation of the activated acid.The electron-deficient pyrrole ring can facilitate decarboxylation if heated. Keep reaction < 40°C. Use T3P (mild) instead of HATU.
Nitrile Hydrolysis High pH or high temp during saponification.When making the acid from ester, control pH. Do not boil in NaOH. Use LiOH at RT.
Poor Solubility Planar, rigid stacking of the core.Use DMSO/DMF mixtures. The cyano group increases polarity but reduces lipophilicity.
Side Product (M+18) Hydrolysis of CN to Amide (-CONH2).Ensure anhydrous conditions during amide coupling. The CN group is activated by the adjacent electron-deficient system.

References

  • PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Pyrrole and pyrazole derivatives as potentiators of glutamate receptors (US20070066573A1). Describes the use of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester.
  • ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid Derivatives. (General reference for Vilsmeier-Haack on pyrroles). Available at: [Link]

Visual Summary of Reactivity

Reactivity Center 4-Cyano-1-methyl pyrrole-2-carboxylic acid Path1 Amide Coupling (C2-COOH) Center->Path1 Primary Use (Drug Scaffold) Path2 Nitrile Reduction (C4-CN -> CH2NH2) Center->Path2 Secondary Use (Amine Synthesis) Path3 Decarboxylation (Thermal/Acidic) Center->Path3 Degradation Pathway (Avoid >60°C)

Figure 2: Reactivity profile of the title compound, highlighting the primary synthetic vector (Amide Coupling) and potential stability risks.

Sources

Method

applications of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in medicinal chemistry

Application Note: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry Abstract This guide details the applications and experimental protocols for 4-cyano-1-methyl-1H-pyrrole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Abstract

This guide details the applications and experimental protocols for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4) .[1] While structurally related to the potassium-competitive acid blocker (P-CAB) Vonoprazan, this specific scaffold serves a distinct and critical role in Fragment-Based Drug Discovery (FBDD) .[1] Its low molecular weight (MW 150.13), defined vector geometry, and orthogonal reactive handles (carboxylic acid and nitrile) make it a premier building block for synthesizing kinase inhibitors, GPCR ligands, and antiviral agents.[] This document provides validated protocols for selective functionalization and library generation.

Strategic Significance in Drug Discovery

The "Privileged" Scaffold Profile

In modern medicinal chemistry, 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is valued for its ability to balance physicochemical properties in lead optimization.[1]

  • Lipophilicity Modulation: The N-methyl group caps the polarity of the pyrrole nitrogen, while the cyano group acts as a hydrogen bond acceptor, typically lowering logD compared to phenyl analogs.[1][]

  • Orthogonal Reactivity: The C2-carboxylic acid and C4-nitrile groups allow for divergent synthesis .[1][] The acid can be coupled to amines to form the "hinge-binding" motif often seen in kinase inhibitors, while the nitrile remains inert during coupling, available for late-stage transformation into amines, amides, or tetrazoles.

Structural Activity Relationships (SAR)
  • Bioisosterism: The pyrrole ring serves as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility.[]

  • Electronic Effects: The electron-withdrawing cyano group at C4 reduces the electron density of the pyrrole ring, making the C2-carboxylic acid slightly more acidic (pKa ~3-4) and more reactive toward nucleophilic attack during activation compared to electron-rich pyrroles.[1]

Key Applications & Workflows

Application A: Synthesis of Kinase Inhibitor Libraries

The primary application involves using the C2-acid to anchor the molecule to a hinge-binding heterocycle (e.g., aminopyridine), followed by elaboration of the C4-nitrile to access the "solvent front" or "back pocket" of the ATP binding site.[1]

Application B: Peptidomimetic Construction

As an unnatural amino acid analog (resembling proline but planar), it is used to introduce conformational constraints in peptide backbones, stabilizing secondary structures like


-turns.[1][]

Experimental Protocols

Protocol 1: Selective Amidation (C2-COOH Functionalization)

Objective: Coupling of the carboxylic acid with a primary amine while preserving the nitrile group.[1][]

Reagents:

  • Substrate: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[]

Step-by-Step Methodology:

  • Activation: Dissolve the pyrrole acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the active ester.

    • Expert Insight: The electron-deficient nature of the ring minimizes side reactions like N-acylation, but maintaining 0°C prevents racemization if the amine partner is chiral.

  • Coupling: Add the amine (1.1 mmol) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product peak [M+H]+ should appear at (MW_amine + 132).[]

  • Workup: Dilute with EtOAc (50 mL), wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Nitrile Transformation to Tetrazole (Bioisostere of Carboxylic Acid)

Objective: Converting the C4-cyano group into a tetrazole moiety, a classic bioisostere for carboxylic acids with improved metabolic stability.[1][]

Reagents:

  • Substrate: Amide product from Protocol 1 (containing C4-CN)

  • Reagent: Sodium Azide (NaN3) (3.0 equiv)[]

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 equiv) or Ammonium Chloride (NH4Cl)[]

  • Solvent: Water/Isopropanol (1:[]1) or DMF

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve the nitrile substrate in DMF (0.2 M concentration).

  • Addition: Add NaN3 (3.0 equiv) and NH4Cl (3.0 equiv).

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours.

    • Safety Note: Azides are potentially explosive.[] Use a blast shield.[] Do not use chlorinated solvents (formation of diazidomethane).[]

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3 (precipitates the tetrazole).[] Extract with EtOAc.[]

  • Validation: 1H NMR will show the disappearance of the distinct nitrile carbon signal (~115 ppm) and appearance of the tetrazole proton (broad singlet >12 ppm).[1][]

Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates the "Build-Couple-Pair" strategy using the scaffold.[1][]

DivergentSynthesis Scaffold 4-cyano-1-methyl- pyrrole-2-carboxylic acid Amidation Protocol 1: Amidation (HATU/DIPEA) Scaffold->Amidation Step 1 Amide Pyrrole-2-Carboxamide (C4-CN Intact) Amidation->Amide Yield >85% PathA Path A: Nitrile Reduction Amide->PathA H2/Raney-Ni or Borane PathB Path B: [3+2] Cycloaddition Amide->PathB NaN3/ZnBr2 AmineProduct C4-Aminomethyl Derivative PathA->AmineProduct Library A Tetrazole C4-Tetrazole Derivative PathB->Tetrazole Library B

Caption: Divergent synthesis workflow converting the core scaffold into distinct functional libraries via sequential modification.

Figure 2: Quality Control Logic Tree

Ensuring the integrity of the starting material and final libraries.[1][]

QC_Workflow Start Crude Product HPLC LC-MS Analysis (C18, Formic Acid) Start->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H NMR (DMSO-d6) Check 1-Me (s, 3.8ppm) Check 4-CN (C-NMR 115ppm) Decision->NMR Yes Repurify Prep-HPLC (Gradient 5-95% ACN) Decision->Repurify No Release Release for Biological Screening NMR->Release Repurify->HPLC

Caption: QC workflow emphasizing the verification of the N-methyl and Cyano functional groups via NMR and LC-MS.

Physicochemical Profile & Data Summary

PropertyValueSignificance in MedChem
Molecular Weight 150.13 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP ~0.2Low lipophilicity aids aqueous solubility.[]
H-Bond Donors 1 (COOH)Becomes 0 after amidation (good for permeability).[1][]
H-Bond Acceptors 3 (N, O, CN)Key interaction points for protein binding.[1][]
pKa (Acid) ~3.5Slightly more acidic than benzoic acid; couples readily.[1][]
Appearance White/Off-white solidStable solid, easy to handle in weighing.[1][]

References

  • PubChem. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound)."[1][3][4][5] National Library of Medicine.[] Accessed October 2023.[1][] [Link]

  • Uni.lu. "PubChemLite for Metabolomics: Annotation of C7H6N2O2."[1][] [Link][]

Sources

Application

using 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid as a building block

Topic: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Abstract

This technical guide outlines the strategic application of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4) as a high-value building block in drug discovery.[1] Unlike simple pyrroles, this trisubstituted scaffold offers a unique "push-pull" electronic profile, combining the electron-donating N-methyl group with electron-withdrawing nitrile and carboxyl moieties.[1] This architecture stabilizes the pyrrole ring against oxidative degradation while providing two orthogonal handles for divergent synthesis.[1] This guide details protocols for amide coupling, nitrile-to-tetrazole bioisostere conversion, and selective reduction, enabling the rapid generation of peptidomimetics, kinase inhibitors, and DNA-binding polyamides.[1]

Part 1: Chemical Profile & Strategic Logic

The "Push-Pull" Electronic Architecture

The utility of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid lies in its electronic balance.[1] Pyrroles are traditionally electron-rich and prone to oxidation (acid-catalyzed polymerization).[1] However, this building block is stabilized by two electron-withdrawing groups (EWG):[1]

  • C2-Carboxylic Acid: Deactivates the ring, preventing polymerization and serving as the primary anchor for scaffold attachment.[1]

  • C4-Nitrile (Cyano): Further reduces electron density, modulating the pKa of the system and serving as a latent functional group (a "masked" amine or acid).[1]

  • N1-Methyl: Blocks tautomerization, ensuring a fixed hydrogen-bond acceptor profile and improving lipophilicity (LogP modulation) compared to NH-pyrroles.[1]

Structural Versatility in Drug Design
  • Peptidomimetics: The rigid pyrrole ring acts as a conformationally constrained spacer, mimicking

    
    -turns or extending peptide backbones in a non-flexible manner.[1]
    
  • Bioisostere Precursor: The C4-nitrile is an ideal precursor for tetrazoles (carboxylate bioisosteres), commonly used in angiotensin II receptor antagonists (e.g., Losartan analogs).[1]

  • Fragment-Based Drug Discovery (FBDD): The molecule provides a low-molecular-weight (MW ~150), ligand-efficient core with vectors for growth at C2 (via amide) and C4 (via nitrile transformation).[1]

Part 2: Application Workflows & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G cluster_legend Workflow Logic Start 4-Cyano-1-methyl- pyrrole-2-carboxylic acid (Core Scaffold) Amide Amide Coupling (C2-Functionalization) Start->Amide HATU/DIEA Primary Anchor Tetrazole Tetrazole Formation (Bioisostere Synthesis) Amide->Tetrazole NaN3 / ZnBr2 (C4 Diversification) Amine Nitrile Reduction (C4-Aminomethyl) Amide->Amine H2 / Raney Ni (C4 Diversification) Library Heterocyclic Library Generation Tetrazole->Library GPCR Ligands Amine->Library Kinase Inhibitors key Blue: Starting Material | Red: Step 1 (Anchor) | Green/Yellow: Step 2 (Divergence)

Figure 1: Divergent synthetic workflows. The C2-acid is typically coupled first to attach the scaffold, followed by C4-nitrile transformation to avoid side reactions.[1]

Part 3: Detailed Experimental Protocols

Protocol A: C2-Amide Coupling (Scaffold Attachment)

Objective: Attach the pyrrole core to an amine-bearing scaffold (R-NH2) without affecting the nitrile group.[1]

Reagents:

  • 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (R-NH2) (1.1 equiv)[1]

  • HATU (1.2 equiv) (Preferred over EDC for electron-deficient acids)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the pyrrole acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv). The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1] The electron-withdrawing nitrile may slightly reduce the nucleophilicity of the acid carbonyl, but HATU is sufficiently potent to drive conversion.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Validation: 1H NMR should show the disappearance of the broad carboxylic acid singlet (~12 ppm) and the appearance of the amide NH doublet/triplet.

Protocol B: C4-Nitrile to Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the nitrile into a 5-substituted 1H-tetrazole, a classic bioisostere for carboxylic acids, often improving metabolic stability and bioavailability.[1]

Reagents:

  • Amide-coupled Pyrrole Intermediate (from Protocol A)[1]

  • Sodium Azide (NaN3) (3.0 equiv)[1]

  • Zinc Bromide (ZnBr2) (1.0 equiv) or Triethylamine Hydrochloride (3.0 equiv)[1]

  • Solvent: Isopropanol/Water (2:1) or DMF[1]

Step-by-Step Methodology:

  • Safety Note: Azides are potentially explosive.[1] Use a blast shield and avoid halogenated solvents (e.g., DCM) which can form diazidomethane.[1]

  • Setup: In a pressure vial, dissolve the nitrile intermediate in Isopropanol/Water (2:1).

  • Addition: Add NaN3 (3.0 equiv) and ZnBr2 (1.0 equiv). The Lewis acid (ZnBr2) catalyzes the [3+2] cycloaddition.

  • Heating: Seal the vial and heat to 80–100°C for 12–24 hours.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~2 (Caution: HN3 gas evolution—perform in fume hood).

  • Extraction: Extract the tetrazole product with EtOAc. The product will be in the organic layer.

  • Purification: Tetrazoles are polar; purification by reverse-phase HPLC or recrystallization is recommended.[1]

Protocol C: Selective Nitrile Reduction (Aminomethyl Generation)

Objective: Reduce the C4-nitrile to a primary amine (C4-CH2-NH2) without reducing the pyrrole ring.[1]

Reagents:

  • Nitrile Intermediate

  • Raney Nickel (catalytic) or Pd/C (10%)[1]

  • Hydrogen Gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[1]

  • Solvent: Methanol with 1% Ammonia (to suppress secondary amine formation)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile in Methanol. Add a trace of aqueous ammonia (prevents dimerization to secondary amines).[1]

  • Catalyst: Carefully add Raney Nickel (slurry in water, washed with MeOH).[1] Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Purge with H2 and stir under a hydrogen balloon at room temperature for 4–6 hours.

  • Filtration: Filter through a celite pad (keep wet to prevent fire hazard).[1]

  • Isolation: Concentrate the filtrate to yield the primary amine.

  • Storage: The resulting aminomethyl pyrrole can be air-sensitive; store as an HCl salt or Boc-protect immediately.

Part 4: Case Study – Design of a Kinase Inhibitor Fragment

Scenario: A project targets a kinase where the hinge region accepts a hydrogen bond donor/acceptor motif. Design Strategy:

  • Scaffold: Use 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid .[1][2]

  • Step 1 (Anchor): Couple the carboxylic acid to a solubilizing tail (e.g., N-methylpiperazine derivative) to ensure the final molecule has good physicochemical properties (Protocol A).[1]

  • Step 2 (Hinge Binding): Convert the C4-nitrile to a primary amide (partial hydrolysis) or amidine (Pinner reaction).[1]

    • Result: The C4-amide/amidine acts as the hinge binder (Donor-Acceptor), while the N-methyl pyrrole core positions the tail into the solvent-exposed region.[1]

  • Outcome: A novel, IP-free scaffold distinct from standard pyrazole/pyrimidine kinase inhibitors.[1]

Part 5: Safety & Handling

Hazard ClassRisk DescriptionMitigation
Acute Toxicity Nitriles can liberate cyanide in vivo or under strong acidic/thermal stress.[1]Handle in a fume hood.[1] Do not mix with strong acids without venting.[1]
Irritant Pyrrole carboxylic acids are skin/eye irritants.[1]Wear nitrile gloves and safety glasses.[1]
Explosive (Protocol B) Sodium Azide + Halogenated Solvents = Diazidomethane (Explosive).[1]NEVER use DCM/Chloroform with azides.[1] Use DMF or Alcohols.[1] Quench azides with excess water/nitrite.[1]
Pyrophoric (Protocol C) Raney Nickel/Pd-C catch fire when dry.[1]Keep catalysts wet.[1] Dispose of in water-filled containers.

References

  • PubChem. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389)."[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Jain, N. F., & Masse, C. E. (2006).[1] "Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Nitriles." Science of Synthesis, 20, 219–222. (General protocol for nitrile hydrolysis).

  • Roh, J., et al. (2020).[1] "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance." ResearchGate.[1][3] Available at: [Link]

Sources

Method

Application Note: Derivatization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Executive Summary This guide details the chemical derivatization of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4), a high-value scaffold in medicinal chemistry.[1][2] Unlike simple pyrroles, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical derivatization of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4), a high-value scaffold in medicinal chemistry.[1][2] Unlike simple pyrroles, this molecule possesses a unique push-pull electronic structure: the electron-donating


-methyl group is counterbalanced by two electron-withdrawing groups (EWG) at positions 2 (carboxyl) and 4 (cyano).[1][2] This configuration stabilizes the pyrrole ring against oxidative degradation while providing two distinct orthogonal handles for library generation.[2]

Key Applications:

  • JAK Inhibitors: The 4-cyanopyrrole motif mimics the electronic distribution of pyrimidine-based inhibitors.[1][2]

  • Mineralocorticoid Receptor Antagonists: Bioisosteric replacement of nitro- or carbonyl-substituted aromatics.[1][2]

  • Fragment-Based Drug Discovery (FBDD): A rigid, low-molecular-weight linker (MW ~150 Da) with defined vectors.[1][2]

Chemical Reactivity Profile

Understanding the electronics of the core is prerequisite to successful derivatization.[2]

FeatureElectronic EffectExperimental Implication

-Methyl Group
Inductive Donor (+I)Prevents

-H deprotonation side reactions; increases solubility in organic solvents (DCM, DMF).[1][2]
C2-Carboxylic Acid EWG (-M, -I)Primary handle for amide coupling.[1][2] The pKa is lower (~3.[2]5) than unsubstituted pyrrole-2-COOH due to the C4-cyano group, requiring efficient coupling agents (e.g., HATU) to prevent anhydride formation.[1][2]
C4-Cyano Group Strong EWG (-M, -I)Deactivates the ring towards electrophilic aromatic substitution (EAS), preventing polymerization during acid activation.[1][2] Acts as a latent primary amine or tetrazole.[1][2]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Anchor" Reaction)

Objective: Functionalize the C2 position with amines to create the primary scaffold.[1][2] Rationale: The electron-deficient nature of the carbonyl carbon requires a highly active leaving group.[1][2] HATU is selected over EDC/HOBt to minimize racemization (if chiral amines are used) and drive the reaction to completion rapidly.[1][2]

Materials
  • Substrate: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the pyrrole acid (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (RT). Note: Ensure pH > 8 to fully deprotonate the carboxylic acid.[1][2]

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 15 minutes to form the activated At-ester species.

  • Amine Addition: Add the amine partner (1.1 equiv) dropwise.[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).[1][2]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][2]

    
     (2x), water (1x), and brine (1x).[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the amine is a weak nucleophile (e.g., aniline), heat the reaction to 50°C or switch to the Acid Chloride method (SOCl2 reflux followed by amine addition).[2]

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the C4-cyano group into a tetrazole (a carboxylic acid bioisostere) to improve metabolic stability and lipophilicity.[1][2] Rationale: Standard azide cycloadditions often require toxic tin reagents.[1][2] This protocol uses Zinc Bromide as a Lewis acid catalyst, which is safer and highly effective for electron-deficient nitriles.[1][2]

Materials
  • Substrate: 4-cyano-1-methyl-1H-pyrrole-2-carboxamide derivative (from Protocol A)

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)[1][2]
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv)[1][2]
    
  • Solvent: Water/Isopropanol (1:1) or DMF[1][2]

Step-by-Step Procedure
  • Setup: Dissolve the nitrile substrate in DMF (0.5 M).

  • Reagent Addition: Add

    
     (1.5 equiv) and 
    
    
    
    (1.0 equiv).[1][2] Caution:
    
    
    is toxic and can form explosive hydrazoic acid if acidified.[1][2] Do not use halogenated solvents.[1][2]
  • Cycloaddition: Heat the mixture to 100°C for 12–24 hours behind a blast shield.

  • Quench: Cool to RT. Slowly add 1N HCl until pH ~2 (in a fume hood) to protonate the tetrazole.

  • Extraction: Extract with EtOAc (3x). The tetrazole product will partition into the organic phase.[2]

  • Purification: Recrystallization from EtOH or reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Protocol C: Nitrile Reduction to Primary Amine

Objective: Generate a C4-aminomethyl handle for further library expansion (e.g., reductive amination or sulfonylation).[1][2] Rationale: Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) to avoid reducing the pyrrole ring or cleaving sensitive amides at C2.[1][2]

Materials
  • Substrate: 4-cyano-1-methyl-1H-pyrrole-2-carboxamide derivative

  • Catalyst: Raney Nickel (approx. 50 wt% of substrate) or

    
    [1][2]
    
  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH)[1][2]
    
  • Hydrogen Source:

    
     balloon or Parr shaker (40 psi)
    
Step-by-Step Procedure
  • Preparation: Dissolve substrate in ammoniacal methanol. Note: Ammonia suppresses the formation of secondary amine dimers.[2]

  • Catalyst: Carefully add the catalyst under an Argon blanket.[1][2] Fire Hazard: Raney Ni is pyrophoric when dry.[1][2]

  • Hydrogenation: Purge vessel with

    
     (3x) and stir vigorously under 
    
    
    
    atmosphere at RT for 6–12 hours.
  • Filtration: Filter through a Celite pad (keep wet with MeOH to prevent ignition).

  • Isolation: Concentrate the filtrate to yield the crude primary amine. This is often pure enough for the next step.[2]

Visualizing the Derivatization Pathways

DerivatizationPathways Core 4-cyano-1-methyl- 1H-pyrrole-2-COOH (Core Scaffold) Amide Amide Derivative (C2 Functionalized) Core->Amide Protocol A: HATU, DIPEA, R-NH2 (Amide Coupling) Tetrazole Tetrazole Analog (C4 Bioisostere) Amide->Tetrazole Protocol B: NaN3, ZnBr2 (Cycloaddition) Amine Aminomethyl Pyrrole (C4 Reduced) Amide->Amine Protocol C: H2, Raney Ni, NH3 (Reduction) Library Drug Candidate Library Tetrazole->Library Optimization Amine->Library Reductive Amination Sulfonylation

Figure 1: Divergent synthesis strategy starting from the core pyrrole scaffold.[1][2] The C2-carboxylic acid is the primary anchor point, followed by C4-nitrile diversification.[1][2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of the amine or low nucleophilicity.[1][2]Switch to Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions [1].[1][2]
Incomplete Nitrile Reduction Catalyst poisoning by the pyrrole nitrogen (rare for N-Me) or sulfur traces.[1][2]Increase catalyst loading or switch to Cobalt(II) chloride / NaBH4 which is highly selective for nitriles [2].[1][2]
Decarboxylation Excessive heating during hydrolysis steps.[1][2]Avoid temperatures >120°C. The electron-withdrawing cyano group destabilizes the carboxylate slightly, making it prone to thermal decarboxylation in acidic media.[2]

References

  • Ghosez, L., et al. "Use of 1-chloro-N,N,2-trimethyl-1-propenylamine for mild amide coupling."[1] Organic Syntheses, Coll. Vol. 6, p. 210.

  • Caddick, S., et al. "Reduction of nitriles to amines using CoCl2/NaBH4." Tetrahedron Letters, 2000.

  • PubChem Compound Summary. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Sigma-Aldrich. "Product Specification: 4-Cyano-1H-pyrrole-2-carboxylic acid derivatives."[1][2]

  • Walsh, C.T., et al. "Pyrrole: A Privileged Scaffold in Medicinal Chemistry." Chemical Reviews, 2018. [1][2]

Sources

Application

Application Note: Regioselective N-Methylation of 4-Cyano-1H-pyrrole-2-carboxylic Acid

Executive Summary The N-methylation of 4-cyano-1H-pyrrole-2-carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry: distinguishing between the nucleophilic nitrogen of the pyrrole ring an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of 4-cyano-1H-pyrrole-2-carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry: distinguishing between the nucleophilic nitrogen of the pyrrole ring and the oxygen of the carboxylate group. While direct alkylation is theoretically possible, it frequently results in mixtures of N-methyl, O-methyl (ester), and N,O-dimethyl species, complicating downstream purification.

This Application Note details the "Protection-Alkylation-Deprotection" (PAD) protocol. This field-proven workflow converts the carboxylic acid to a methyl ester prior to N-alkylation, locking the regioselectivity and ensuring high purity (>98%) suitable for pharmaceutical intermediates (e.g., mineralocorticoid receptor antagonist synthesis). A secondary Direct Dianion Protocol is provided for rapid, small-scale discovery applications where yield is secondary to speed.

Strategic Analysis & Mechanistic Insight

The pKa Landscape & Selectivity

Successful alkylation requires understanding the acidity of the substrate's protons.

  • Carboxylic Acid (-COOH):

    
    . This proton is removed immediately by weak bases, generating a carboxylate anion (
    
    
    
    ).
  • Pyrrole Nitrogen (-NH): The

    
     of unsubstituted pyrrole is 
    
    
    
    . However, the electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups at positions 4 and 2 significantly acidify this proton, lowering the
    
    
    to the
    
    
    range.
The Chemoselectivity Trap

If one attempts direct methylation of the starting material using 2 equivalents of base:

  • The Dianion is formed (Carboxylate + Pyrrolide).

  • Methyl Iodide (MeI) is a hard electrophile.

  • The Carboxylate (Hard Nucleophile) reacts rapidly with MeI to form the methyl ester.

  • The Pyrrolide (Soft Nucleophile) reacts to form the N-methyl product.

Result: A statistical mixture of N-methyl acid, O-methyl ester, and dimethylated byproducts. The PAD protocol circumvents this by chemically "masking" the oxygen nucleophile.

Experimental Workflow Visualization

G Start Start: 4-cyano-1H-pyrrole-2-carboxylic acid Decision Select Pathway Start->Decision RouteA Route A: PAD Protocol (High Purity / Scale-Up) Decision->RouteA Priority: Purity RouteB Route B: Direct Dianion (Rapid / Discovery) Decision->RouteB Priority: Speed StepA1 Step 1: Esterification (MeOH, H2SO4) RouteA->StepA1 StepB1 Step 1: Dianion Formation (NaH, DMF, -10°C) RouteB->StepB1 StepA2 Step 2: N-Methylation (MeI, K2CO3, DMF) StepA1->StepA2 Intermediate: Methyl Ester StepA3 Step 3: Saponification (LiOH, THF/H2O) StepA2->StepA3 Intermediate: N-Me Ester Product Target Product: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid StepA3->Product StepB2 Step 2: Controlled Alkylation (1.1 eq MeI) StepB1->StepB2 StepB2->Product Requires HPLC Purification

Figure 1: Decision tree comparing the robust PAD protocol (Green) vs. the direct dianion route (Red).

Protocol A: The "PAD" Method (Recommended)

Applicability: Process chemistry, scale-up (>1g), and GLP synthesis.

Phase 1: Esterification
  • Objective: Protect the carboxylic acid as a methyl ester.

  • Reagents: Methanol (Solvent/Reagent),

    
     (Catalyst).
    
  • Suspend 4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Cool to 0°C. Add concentrated

    
      (0.1 eq) dropwise.
    
  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat.[1]

    
     (to remove trace acid), then Brine. Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: >95% (Off-white solid).

Phase 2: N-Methylation
  • Objective: Selective methylation of the pyrrole nitrogen.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), DMF.
    
  • Why

    
    ?  The electron-withdrawing groups make the NH acidic enough that hazardous NaH is unnecessary. 
    
    
    
    is safer and easier to handle.
  • Dissolve the Methyl ester intermediate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add

    
      (1.5 eq) and stir at Room Temperature (RT) for 15 minutes to generate the anion.
    
  • Add Methyl Iodide (MeI) (1.2 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Stir at RT for 2–4 hours.

  • Workup: Pour reaction mixture into ice-water (10x volume). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Yield Expectation: 90–95%.

Phase 3: Saponification (Deprotection)
  • Objective: Hydrolyze the ester back to the free acid without damaging the nitrile.

  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Dissolve N-methyl ester (1.0 eq) in THF (5 mL/g).

  • Add a solution of LiOH·

    
      (2.0 eq) in Water  (2 mL/g).
    
  • Stir at RT. Critical: Do not heat excessively (>40°C) to avoid hydrolysis of the 4-cyano group to a primary amide.

  • Monitor by LCMS (approx. 2–4 hours).

  • Workup: Acidify carefully with 1M HCl to pH 2–3. The product, 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid , will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Protocol B: Direct Dianion Alkylation (Alternative)

Applicability: Small scale (<50 mg), high-throughput screening. Not recommended for scale-up.

  • Dissolve 4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF .

  • Cool to

    
     (Ice/Salt bath).
    
  • Add Sodium Hydride (NaH, 60% dispersion) (2.2 eq) portion-wise. Expect gas evolution (

    
    ).
    
  • Stir for 30 mins to ensure dianion formation.

  • Add MeI (1.05 eq) very slowly.

    • Note: Using a slight deficit of MeI minimizes O-alkylation of the carboxylate, as the N-anion is more nucleophilic (softer) than the O-anion, but the O-anion is electrostatically driven.

  • Quench with water after 1 hour. Acidify to pH 3.

  • Purification: Reverse-phase Preparative HPLC is usually required to separate the product from the O-methyl ester byproduct.

Data Summary & Troubleshooting

Reagent Stoichiometry Table (Protocol A)
ReagentRoleEquiv.Notes
Substrate Starting Material1.04-cyano-1H-pyrrole-2-COOH
MeOH Solvent/ReactantExcessAnhydrous for Step 1

Catalyst0.1Step 1

Base1.5Step 2 (Milled powder preferred)
MeI Electrophile1.2Step 2 (Toxic)
LiOH Base2.0Step 3 (Avoid NaOH if possible)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete esterificationUse

in MeOH instead of

to generate HCl in situ (more vigorous).
Nitrile Hydrolysis pH too high or Temp too highIn Step 3, keep Temp < 30°C. Use LiOH (milder than NaOH).
O-Methylation Wrong solvent/baseEnsure DMF is used (promotes

). In Protocol B, this is unavoidable to some extent.
Incomplete Methylation Wet DMFWater quenches the anion. Use molecular sieve-dried DMF.

Safety & Handling

  • Methyl Iodide (MeI): Volatile alkylating agent. Neurotoxic and carcinogenic. Handle only in a functioning fume hood with double nitrile gloves. Quench excess MeI with aqueous ammonium hydroxide or amine waste.

  • Cyanide Stability: The 4-cyano group is stable under mild acidic/basic conditions but can hydrolyze to the amide (

    
    ) or acid (
    
    
    
    ) under vigorous heating with strong base.
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Use dry glassware.

References

  • General Pyrrole Chemistry: Jones, R. A., & Bean, G. P. (1977).[2] The Chemistry of Pyrroles. Academic Press.[2] (Foundational text on pyrrole acidity and reactivity).

  • Regioselectivity in Pyrroles: Fink, D. M. (2004).[2] "Regioselective Synthesis of N-Alkylated Pyrroles." Synlett, 2004(13), 2394–2396.[2]

  • Finerenone Intermediate Synthesis: Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases." ChemMedChem, 7(8), 1385–1403. (Describes synthesis of similar cyano-pyrrole intermediates via ester route).

  • Base Selection: Guo, H., et al. (2018). "Efficient N-alkylation of pyrroles and indoles in DMF/K2CO3." Tetrahedron Letters, 59(4), 336-339.

Sources

Method

Application Note: Large-Scale Synthesis of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

The following Application Note and Protocol is designed for process chemists and researchers involved in the scale-up of heterocyclic building blocks. Abstract This guide details a robust, scalable 3-step synthesis of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for process chemists and researchers involved in the scale-up of heterocyclic building blocks.

Abstract

This guide details a robust, scalable 3-step synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Esaxerenone analogs) and glutamate receptor potentiators. Unlike traditional methods that rely on hazardous direct cyanation or unstable precursors, this protocol utilizes a Vilsmeier-Haack formylation strategy on the 1-methylpyrrole-2-carboxylate ester, followed by an oxime-dehydration sequence. This route offers superior regioselectivity (C4 vs. C5), manageable exotherms, and avoids the use of highly toxic cyanide salts, making it suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the electron-withdrawing cyano group at the C4 position of the pyrrole ring after establishing the C2-carboxylate and N-methyl motifs. This leverages the directing effects of the C2-ester to favor C4 substitution over C5.

Strategic Workflow (DOT Diagram)

Retrosynthesis Target Target: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid Precursor1 Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate Precursor1->Target Hydrolysis (LiOH) Precursor2 Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Precursor2->Precursor1 Oxime Formation & Dehydration (NH2OH / Ac2O) SM Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate SM->Precursor2 Vilsmeier-Haack Formylation (POCl3 / DMF)

Figure 1: Retrosynthetic strategy prioritizing C4-regioselective functionalization.

Process Development & Critical Parameters

Route Selection Justification
  • Why not direct cyanation? Direct electrophilic cyanation (e.g., using CSI or cyanogen bromide) on electron-rich pyrroles often leads to poly-substitution and difficult purification profiles.

  • Why Vilsmeier-Haack? The Vilsmeier reagent (chloromethyleneiminium salt) is a "soft" electrophile. On a pyrrole-2-ester, the C4 position is electronically activated relative to C5 (which is deactivated by the inductive effect of the ester and lack of resonance stabilization compared to C4). This ensures a high regioisomeric ratio (>95:5 C4:C5).

Critical Process Parameters (CPPs)
ParameterSettingRationale
Vilsmeier Temperature 0°C to 25°CHigher temperatures (>40°C) promote C5 formylation and tar formation.
Quenching pH pH 7-8Controlled neutralization prevents hydrolysis of the ester group during the aldehyde workup.
Dehydration Temp Reflux (Ac₂O)Essential for complete conversion of the intermediate oxime to nitrile.
Hydrolysis Stoichiometry 2.5 eq LiOHExcess base ensures rapid saponification; LiOH is preferred over NaOH for better solubility in THF/Water mixtures.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Reaction Type: Vilsmeier-Haack Formylation Scale: 100 g Input

  • Reagent Preparation: In a 2 L reactor under N₂, charge DMF (300 mL, 5.0 vol). Cool to 0°C.[1]

  • Active Species Formation: Add POCl₃ (1.2 eq, 0.86 mol) dropwise over 45 mins, maintaining internal temperature <10°C. Caution: Exothermic. Stir for 30 mins at 0-5°C to form the Vilsmeier salt (white precipitate may form).

  • Substrate Addition: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (100 g, 0.72 mol) in DMF (100 mL). Add this solution to the reactor dropwise over 1 hour at 0-5°C.

  • Reaction: Warm to 25°C and stir for 3 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench & Workup:

    • Pour the reaction mixture slowly into ice-water (1 kg) containing Sodium Acetate (300 g) to buffer the pH to ~5-6.

    • Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Extract with Ethyl Acetate (3 x 500 mL).

    • Wash combined organics with sat.[2] NaHCO₃ and Brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) to remove trace C5-isomer.

    • Yield: ~85-90 g (70-75%)

    • Appearance: Off-white solid.

Step 2: Conversion to Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Reaction Type: Oxime Formation & Dehydration Scale: 80 g Input

  • Oxime Formation: In a 1 L flask, suspend the Aldehyde (80 g, 0.48 mol) in Methanol (400 mL). Add Hydroxylamine Hydrochloride (1.1 eq, 0.53 mol) and Sodium Acetate (1.2 eq, 0.58 mol). Stir at RT for 2 hours. (Check for disappearance of aldehyde peak).

  • Solvent Swap: Concentrate methanol in vacuo. Resuspend residue in Acetic Anhydride (250 mL).

  • Dehydration: Heat the suspension to reflux (130°C) for 2 hours. The oxime converts to the nitrile.

  • Workup:

    • Cool to RT. Pour onto Ice (1 kg). Stir vigorously for 2 hours to hydrolyze excess acetic anhydride.

    • Filter the resulting precipitate (the product is usually solid).

    • Wash the cake with water (3 x 200 mL) to remove acetic acid.

    • Dry in a vacuum oven at 45°C.

  • Yield: ~65 g (82%)

    • Appearance: Tan to beige crystalline solid.

    • Data: IR (CN stretch) ~2220 cm⁻¹.

Step 3: Hydrolysis to 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Reaction Type: Saponification Scale: 60 g Input

  • Dissolution: Dissolve the Nitrile Ester (60 g, 0.36 mol) in THF (300 mL) and Methanol (100 mL).

  • Saponification: Add a solution of LiOH·H₂O (2.5 eq, 0.9 mol) in Water (150 mL) dropwise.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by HPLC for disappearance of ester.

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Cool the aqueous residue to 5°C.

    • Acidify carefully with 2N HCl to pH 2-3. The product will precipitate as a thick slurry.

  • Filtration: Filter the solid. Wash with cold water (2 x 100 mL) and minimal cold IPA (50 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Final Yield: ~48-50 g (89-92%)

    • Purity: >99% (HPLC).

    • Appearance: White powder.

Analytical Controls & Specifications

TestSpecificationMethod
Appearance White to off-white powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Water Content ≤ 1.0%Karl Fischer
Residual Solvents THF < 720 ppm, MeOH < 3000 ppmGC-Headspace

Expected 1H NMR (DMSO-d6): δ 12.8 (br s, 1H, COOH), 7.65 (d, 1H, H-5), 7.20 (d, 1H, H-3), 3.85 (s, 3H, N-CH3). Note: The coupling constant between H-3 and H-5 is typically small (~1.5-2.0 Hz).

Safety & Waste Management

  • POCl₃ (Phosphorus Oxychloride): Highly corrosive and water-reactive. Quench Vilsmeier reactions slowly into buffered ice water to prevent runaway exotherms and HCl release.

  • Acetic Anhydride: Flammable and corrosive. Ensure good ventilation during the reflux step.

  • Cyanide Safety: Although this route avoids KCN, the product is a nitrile. In the event of fire, toxic nitrogen oxides and traces of HCN may be released.

  • Waste Streams:

    • Aqueous waste from Step 1 contains phosphates and DMF; requires specialized disposal.

    • Aqueous waste from Step 2 contains acetic acid/acetate.

References

  • Vilsmeier-Haack Regioselectivity: Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes. Canadian Journal of Chemistry, 58(23), 2527–2530. Link

  • General Pyrrole Synthesis: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 31, p. 77 (1951). Link

  • Vonoprazan/Pyrrole Intermediates: Takeda Pharmaceutical Company Ltd. Patent WO2010143664. "Pyrrole derivatives and use thereof". (Describes analogous 1-methyl-pyrrole-3-sulfonyl chemistries). Link

  • Nitrile Synthesis via Oxime: Corson, B. B., et al. (1930). "Benzonitrile". Organic Syntheses, Coll.[2] Vol. 2, p.108. (Classic dehydration methodology adapted for heterocycles).

Sources

Application

Application Note: Synthetic Routes to Functionalized Pyrrole-2-Carboxylic Acids

[1][2][3][4] Executive Summary & Strategic Overview Pyrrole-2-carboxylic acid (PCA) scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Overview

Pyrrole-2-carboxylic acid (PCA) scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and undergoing investigation in numerous kinase inhibitors and natural product analogs (e.g., Lamellarins).

Synthesizing functionalized PCAs presents a unique set of challenges due to the electron-rich nature of the pyrrole ring. The high reactivity often leads to polymerization (pyrrole red) under acidic conditions or lack of regiocontrol during electrophilic substitution.

This guide details three distinct, field-proven synthetic strategies, selected based on scale , substitution requirements , and operational simplicity .

Strategic Decision Matrix
RequirementRecommended RouteKey Advantage
Multi-gram / Kilo Scale Route A: Trichloroacetyl Method Robust, avoids unstable aldehydes, uses inexpensive reagents.
Complex Substitution Route B: N-Protected Lithiation Allows precise C-H activation; access to orthogonal protecting groups.
C4/C5 Functionalization Route C: Regioselective Halogenation Exploits the directing effect of the C2-ester to access "meta" positions.

Route A: The Trichloroacetyl Method (Industrial Standard)

Principle: This route avoids the instability of pyrrole-2-carboxaldehyde and the harsh conditions of direct carboxylation. It utilizes the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to form a stable ketone, which undergoes a haloform-type hydrolysis to yield the acid.

Mechanism

The electron-rich pyrrole ring attacks the highly electrophilic trichloroacetyl chloride at the C2 position. The resulting trichloromethyl ketone is extremely susceptible to nucleophilic attack by hydroxide, releasing chloroform (CHCl₃) as a leaving group.

Protocol 1: Synthesis of Pyrrole-2-Carboxylic Acid

Reagents:

  • Pyrrole (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous Diethyl Ether (or DCM for safety)

  • Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

  • Acylation:

    • In a flame-dried 3-neck flask under N₂, dissolve trichloroacetyl chloride (1.0 equiv) in anhydrous diethyl ether (2 mL/mmol).

    • Add a solution of pyrrole (1.0 equiv) in ether dropwise over 1 hour. Note: The reaction is exothermic. Maintain temperature < 30°C using an ice bath if necessary.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product, 2-trichloroacetylpyrrole, usually precipitates or forms a stable solution.

    • Workup: Quench carefully with saturated NaHCO₃. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1] Recrystallize from hexane to obtain 2-trichloroacetylpyrrole (Yields typically >85%).

  • Hydrolysis:

    • Dissolve the intermediate ketone in acetone/water (1:1).

    • Add K₂CO₃ (2.5 equiv) and stir vigorously at room temperature for 4–12 hours.

    • Checkpoint: Monitor the disappearance of the ketone carbonyl stretch in IR or by TLC.

    • Workup: Wash the aqueous solution with ether to remove unreacted neutral species. Acidify the aqueous layer carefully with 6M HCl to pH 2. The pyrrole-2-carboxylic acid will precipitate.

    • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

Expert Insight:

"Unlike the Vilsmeier-Haack route, which requires an oxidation step (often using silver salts or chlorite) that can be problematic on scale, this route relies on a hydrolysis driven by the excellent leaving group ability of the -CCl₃ anion. It is the most reliable method for generating the core acid scaffold in bulk."

Route B: N-Protected Lithiation (The "MedChem" Route)

Principle: Direct lithiation of pyrrole is difficult due to the acidic N-H proton (pKa ~17). Protecting the nitrogen with a Boc (tert-butoxycarbonyl) group lowers the pKa of the C2 proton and directs lithiation exclusively to the alpha position via coordination.

Protocol 2: C2-Carboxylation of N-Boc Pyrrole

Reagents:

  • N-Boc-pyrrole (commercially available or prepared via Boc₂O/DMAP)

  • LDA (Lithium Diisopropylamide) or n-BuLi

  • Dry THF

  • Solid CO₂ (Dry Ice)

Step-by-Step Methodology:

  • Lithiation:

    • Cool a solution of N-Boc-pyrrole (1.0 equiv) in dry THF (0.2 M) to -78°C.

    • Add LDA (1.1 equiv, freshly prepared) dropwise over 20 minutes.

    • Stir at -78°C for 1 hour. Note: The solution typically turns light yellow. Do not allow to warm, as the Boc group can migrate or cleave.

  • Carboxylation:

    • Transfer the lithiated solution via cannula onto an excess of crushed dry ice (washed with dry ether) in a separate flask. Alternatively, bubble anhydrous CO₂ gas through the solution at -78°C.

    • Allow the mixture to warm to room temperature slowly (over 2 hours).

  • Workup & Deprotection Strategy:

    • Quench with water. Acidify to pH 3 with 1M HCl.

    • Extract with EtOAc.

    • Decision Point:

      • To keep N-Boc: Wash with brine, dry, and concentrate. (Product: 1-(tert-butoxycarbonyl)pyrrole-2-carboxylic acid).

      • To deprotect: Treat the crude residue with TFA/DCM (1:1) for 1 hour to yield the free pyrrole-2-carboxylic acid.

Troubleshooting:

  • Low Yield? Ensure the N-Boc pyrrole is dry. Traces of water kill the lithiated species immediately.

  • Regioselectivity Issues? Use bulky protecting groups (Boc or TIPS). Smaller groups (like Methyl) do not direct lithiation as effectively and can lead to C3 lithiation or polymerization.

Functionalization: Regioselective Halogenation & Suzuki Coupling[2]

Principle: The carboxylic acid (or ester) at C2 is electron-withdrawing, which deactivates the ring but directs electrophilic aromatic substitution (EAS) to the C4 and C5 positions.

  • C4 Substitution: Favored when using bulky electrophiles or specific halogenating agents (meta-directing effect of carbonyl).

  • C5 Substitution: Favored in radical reactions or highly reactive electrophiles.

Protocol 3: Synthesis of 4-Aryl-Pyrrole-2-Carboxylates

Step 1: Regioselective Bromination

  • Dissolve Methyl pyrrole-2-carboxylate in DCM.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) at 0°C.

  • Stir for 2 hours. The electron-withdrawing ester directs the bromine primarily to the 4-position .

  • Note: If C5-bromination is observed, lower the temperature to -78°C.[2]

Step 2: Suzuki-Miyaura Coupling (The "Dehalogenation" Trap) Critical Warning: Unprotected pyrrole-2-carboxylates often undergo protodehalogenation (loss of Br replaced by H) during Suzuki coupling rather than cross-coupling. This is due to the acidic N-H poisoning the Pd catalyst or facilitating hydride transfer.

Optimized Coupling Protocol:

  • Protection: Ensure the nitrogen is protected (e.g., N-Boc-4-bromopyrrole-2-carboxylate).

  • Reaction:

    • Mix N-Boc-bromide (1.0 equiv), Arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Solvent: Toluene/Ethanol (4:1).

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

    • Heat to 80°C for 4–6 hours.

  • Result: The N-Boc group often cleaves in situ under these basic conditions, yielding the desired 4-aryl-pyrrole-2-carboxylate directly, or can be removed in a subsequent step.

Visualizations

Diagram 1: Decision Tree for Synthetic Route Selection

RouteSelection Start Target: Pyrrole-2-Carboxylic Acid ScaleQ What is the Scale? Start->ScaleQ SubstQ Is the Ring Pre-Substituted? ScaleQ->SubstQ <10g / Research RouteA Route A: Trichloroacetyl Method (Best for Bulk/Simple) ScaleQ->RouteA >100g / Industrial FuncQ Need C4/C5 Functionalization? SubstQ->FuncQ No (Simple Core) RouteB Route B: N-Protected Lithiation (Best for Complex/Lab Scale) SubstQ->RouteB Yes (Complex) FuncQ->RouteA No RouteC Route C: Halogenation/Coupling (Best for Library Generation) FuncQ->RouteC Yes

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on scale and structural complexity.

Diagram 2: Mechanism of the Trichloroacetyl Method

TrichloroacetylMech Pyrrole Pyrrole (Nucleophile) Intermediate 2-Trichloroacetylpyrrole (Stable Ketone) Pyrrole->Intermediate Friedel-Crafts Acylation TCA Trichloroacetyl Chloride (Electrophile) TCA->Intermediate Hydrolysis Hydrolysis (K2CO3 / H2O) Intermediate->Hydrolysis LeavingGroup Leaving Group: -CCl3 (-> CHCl3) Hydrolysis->LeavingGroup Side Product Product Pyrrole-2-Carboxylic Acid Hydrolysis->Product

Caption: Mechanistic flow of the Trichloroacetyl route, highlighting the haloform-type cleavage that generates the acid.

References

  • Organic Syntheses Procedure (Trichloroacetyl Method)

    • Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester.
    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.522 (1988).

    • URL:[Link]

  • Atorvastatin Synthesis Review (Paal-Knorr & Functionalization)
  • Suzuki Coupling of Bromopyrroles

    • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.[3][4]

    • Source: Tetrahedron Letters / NIH PubMed Central.
    • URL:[Link]

  • Lithiation Strategies

    • Title: Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement (Includes N-Boc lithi
    • Source: Organic Syntheses 2023, 100, 61-83.[2]

    • URL:[Link]

  • Regioselectivity in Pyrroles

    • Title: Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid deriv
    • Source: ResearchGate (Full Text Available).[3][5]

    • URL:[Link]

Sources

Method

use of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in inhibitor design

Application Note: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Kinase Inhibitor Design Abstract This guide details the strategic application of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid in Kinase Inhibitor Design

Abstract

This guide details the strategic application of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) as a privileged scaffold in the design of Type I and Type II kinase inhibitors, specifically targeting the Janus Kinase (JAK) family. Unlike traditional pyrazole or pyrrolo[2,3-d]pyrimidine cores found in approved drugs like Ruxolitinib or Tofacitinib, this pyrrole-2-carboxylic acid derivative offers unique electronic properties via its C4-nitrile group and steric control through N1-methylation. This protocol provides a validated workflow for amide coupling, structure-activity relationship (SAR) rationale, and biological assay setup for evaluating pyrrole-carboxamide inhibitors.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
CAS Number 1375961-42-4
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>50 mg/mL), DMF, Methanol; Sparingly soluble in Water
pKa (Calc.) ~3.5 (Carboxylic acid)
Storage 2–8°C, desiccated; protect from light

Handling Precaution: The nitrile group is stable under standard coupling conditions but can hydrolyze under strong acidic/basic conditions at elevated temperatures. Avoid strong reducing agents which may reduce the nitrile to a primary amine.

Mechanistic Rationale: Why This Scaffold?

In rational drug design, this building block serves three critical functions that distinguish it from generic pyrroles:

A. The 4-Cyano "Warhead" (Electronic Bioisostere)

The C4-cyano group acts as a compact, linear hydrogen bond acceptor. In the context of the JAK2 ATP-binding pocket, it can:

  • Mimic Carbonyls: Replace amide carbonyls to interact with the solvent front or specific hinge residues (e.g., Gly935 in JAK2) without the steric bulk of a carbonyl oxygen.

  • Dipole Interaction: The strong dipole moment of the nitrile group can stabilize the compound within the amphipathic regions of the kinase active site.

B. The N1-Methyl "Lock"

The N-methyl group is not merely a lipophilic handle; it serves a conformational locking function.

  • Steric Clash: It prevents the pyrrole ring from freely rotating or adopting a "flipped" binding mode often seen in unsubstituted NH-pyrroles.

  • Hydrophobic Fill: It occupies the small hydrophobic pocket often found adjacent to the gatekeeper residue (e.g., Methionine in JAKs), enhancing selectivity over kinases with larger gatekeepers.

C. The Carboxylic Acid Linker

Positioned at C2, the acid allows for facile amide coupling to diverse "tail" groups (e.g., piperidines, pyrazoles) that extend into the solvent-exposed region or the ribose pocket, a strategy validated by the structure of NMS-P830 and other investigational JAK inhibitors.

Experimental Protocol: Synthesis of a Model JAK Inhibitor

This protocol demonstrates the coupling of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with a representative amine (e.g., 4-amino-1-boc-piperidine) to create a core scaffold for library generation.

Reagents Required:
  • Scaffold: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine: 4-Amino-1-Boc-piperidine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:
  • Activation:

    • Dissolve 150 mg (1.0 mmol) of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in 3 mL of anhydrous DMF under nitrogen atmosphere.

    • Add 520 µL (3.0 mmol) of DIPEA.

    • Add 456 mg (1.2 mmol) of HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add 220 mg (1.1 mmol) of 4-Amino-1-Boc-piperidine dissolved in 1 mL DMF dropwise to the reaction mixture.

    • Stir the reaction at RT for 4–6 hours. Monitor by LC-MS (Target Mass: ~332 Da [M+H]+).

  • Work-up:

    • Dilute the reaction mixture with 30 mL of Ethyl Acetate.

    • Wash sequentially with:

      • 10 mL 1N HCl (to remove unreacted amine/DIPEA)

      • 10 mL Saturated NaHCO₃ (to remove unreacted acid)

      • 10 mL Brine

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: 0–5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 75–85% as a white solid.

  • Deprotection (Optional for Library Synthesis):

    • Treat the Boc-protected intermediate with 4N HCl in Dioxane for 1 hour to expose the piperidine amine for further functionalization (e.g., sulfonylation or urea formation).

Biological Evaluation: JAK2 Kinase Assay

Once the library is synthesized, evaluate potency using a standard ADP-Glo™ Kinase Assay.

Assay Conditions:

  • Enzyme: Recombinant human JAK2 (JH1 domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP Concentration: 10 µM (at or below Km to detect ATP-competitive inhibitors).

  • Incubation: 60 minutes at RT.

Data Analysis: Calculate IC₅₀ values using a non-linear regression fit (Sigmoidal dose-response).

  • Target Potency: < 100 nM for lead compounds.

  • Selectivity Check: Counter-screen against JAK1 and JAK3 to determine isoform selectivity driven by the pyrrole-cyano core.

Visualization of Workflows

Figure 1: Synthesis & Interaction Workflow

This diagram illustrates the conversion of the building block into a bioactive inhibitor and its conceptual binding mode.

InhibitorDesign Acid 4-cyano-1-methyl- 1H-pyrrole-2-carboxylic acid (Scaffold) Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Activates Carboxyl Amine Target Amine (e.g., Piperidine/Pyrazole) Amine->Coupling Nucleophilic Attack Inhibitor Pyrrole-Carboxamide Inhibitor Coupling->Inhibitor Yields JAK2 JAK2 Binding Pocket Inhibitor->JAK2 Hinge Binding (Amide NH) Inhibitor->JAK2 Gatekeeper Avoidance (1-Methyl) Inhibitor->JAK2 Solvent Front H-Bond (4-Cyano)

Caption: Workflow transforming the pyrrole scaffold into a kinase inhibitor, highlighting key binding interactions in the JAK2 pocket.

References

  • Arwood, M. L., et al. (2021). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. National Institutes of Health (PMC). Link

  • Mane, Y. D., et al. (2017).[1] Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives. Journal of Heterocyclic Chemistry.[1] Link

  • PubChem Compound Summary. (2025). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389).[2][3] National Center for Biotechnology Information. Link

  • Caffrey, M., et al. (2015). Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders.[4] Bioorganic & Medicinal Chemistry.[5][6][7][8] Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Cyano-1H-pyrrole-2-carboxylic acid.[3][9] Merck KGaA. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Synthesis

This guide serves as a specialized technical support resource for the synthesis and optimization of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4). It addresses the specific challenges of regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4). It addresses the specific challenges of regioselectivity, catalyst poisoning, and chemoselective hydrolysis inherent to this scaffold.

Executive Summary

The synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is chemically non-trivial due to two competing factors: regiocontrol during functionalization (4- vs. 5-position) and chemoselectivity during the final hydrolysis (ester vs. nitrile).[1] This guide outlines the industry-standard "Halogen Dance/Cyanation" route, which offers the highest reproducibility compared to direct electrophilic cyanation attempts.

Module 1: The Optimized Synthetic Workflow

The most robust pathway involves constructing the 1-methyl-2-carboxylate core, installing a halogen handle at C4, and displacing it with cyanide.

SynthesisWorkflow Start Methyl 1-methyl-1H- pyrrole-2-carboxylate Step1 Step 1: Regioselective Bromination (NBS, DMF, <0°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate A: Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate Step1->Inter1 85-90% Yield Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, Xantphos) Inter1->Step2 Cross-Coupling Inter2 Intermediate B: Methyl 4-cyano-1-methyl- 1H-pyrrole-2-carboxylate Step2->Inter2 70-80% Yield Step3 Step 3: Chemoselective Hydrolysis (LiOH, THF/H2O, 0°C to RT) Inter2->Step3 Saponification Final Target Product: 4-Cyano-1-methyl-1H- pyrrole-2-carboxylic acid Step3->Final Preservation of CN

Figure 1: Optimized 3-step workflow prioritizing regiocontrol and functional group tolerance.

Module 2: Protocol & Troubleshooting Guide
Step 1: Regioselective Bromination

Objective: Install a bromine atom exclusively at the C4 position.

  • The Challenge: Pyrrole-2-carboxylates are deactivated, but the 4- and 5-positions remain competitive. High temperatures or excess reagent lead to 4,5-dibromination.

  • Protocol: Treat methyl 1-methyl-1H-pyrrole-2-carboxylate with N-bromosuccinimide (NBS) (1.05 equiv) in DMF at -10°C to 0°C.

  • Mechanism: The ester group at C2 directs the electrophile to the meta-like C4 position. The steric bulk of the N-methyl group further discourages C5 attack, but temperature control is vital to prevent thermodynamic equilibration or over-bromination.

IssueDiagnosisSolution
Mixture of 4-Br and 5-Br isomers 1H NMR shows split signals.Lower reaction temp to -20°C. Ensure slow addition of NBS. Recrystallize from MeOH/Water to enrich 4-Br.
Formation of 4,5-dibromo product Mass spec shows M+2 peak pattern (Br2).Strictly control NBS stoichiometry (do not exceed 1.05 eq). Stop reaction immediately upon consumption of SM.
Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the C4-bromide to a nitrile without poisoning the catalyst.

  • The Challenge: Cyanide ions (

    
    ) bind strongly to Pd(II), shutting down the catalytic cycle (catalyst poisoning).
    
  • Protocol: Use Zn(CN)₂ (0.6 equiv) with Pd₂(dba)₃ (2 mol%) and Xantphos or dppf (4 mol%) in wet DMF or DMAc at 100-120°C.

  • Why this works: Zn(CN)₂ has low solubility in organic solvents, releasing cyanide ions slowly ("controlled release"), which prevents saturation of the palladium center [1].

IssueDiagnosisSolution
Stalled Reaction (<50% conv.) TLC shows remaining bromide after 12h.Oxygen poisoning. Degas solvents vigorously (sparge with Ar for 20 min). Add 1 mol% Zn dust to reactivate Pd(II) to Pd(0).
Black Precipitate (Pd Black) Reaction turns dark/black rapidly.Ligand instability. Switch to Xantphos or SPhos , which form tighter complexes with Pd, preventing aggregation.
Step 3: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without hydrolyzing the nitrile to an amide.

  • The Challenge: Strong bases (NaOH, KOH) or high heat will hydrate the nitrile (

    
    ).
    
  • Protocol: Use LiOH·H₂O (2.0 equiv) in THF/H₂O (3:1) at 0°C, slowly warming to room temperature. Monitor closely by LCMS.

  • Critical Control: Do not heat. If hydrolysis is slow, add MeOH to improve solubility rather than increasing temperature.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use CuCN (Rosenmund-von Braun) instead of Pd-catalyzed cyanation?

  • Technical Answer: While possible, CuCN requires high temperatures (>150°C) and stoichiometric copper, often leading to difficult workups and lower yields due to thermal decomposition of the pyrrole ring. The Pd/Zn(CN)₂ method is milder and cleaner [2].

Q2: Why is my final product contaminated with an amide?

  • Technical Answer: This is "over-hydrolysis." You likely used a base that was too strong (e.g., NaOH) or allowed the temperature to rise above 40°C during Step 3. Switch to LiOH at 0°C and quench immediately upon ester consumption with 1M HCl to pH 3-4.

Q3: How do I distinguish the 4-cyano and 5-cyano isomers by NMR?

  • Technical Answer: Look at the coupling constants (

    
    ) of the pyrrole protons.
    
    • 4-substituted (2,4-disubstituted): The remaining protons are at C3 and C5. They typically show a meta-coupling (

      
       Hz).
      
    • 5-substituted (2,5-disubstituted): The remaining protons are at C3 and C4. They show a vicinal coupling (

      
       Hz).
      

Q4: My yield drops during the isolation of the final acid. Where is it going?

  • Technical Answer: 4-cyano-pyrrole-2-carboxylic acid is amphoteric and somewhat water-soluble.

    • Fix: When acidifying the LiOH reaction mixture, do not go below pH 3. Use EtOAc for extraction (repeat 3-4 times). Saturate the aqueous phase with NaCl (salting out) to force the organic acid into the organic layer.

References
  • Macrocyclic and Supramolecular Chemistry Group. Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. Royal Society of Chemistry.

  • Organic Chemistry Portal. Cyanation of Aryl Halides.

  • National Institutes of Health (PubChem). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound Summary).

  • Journal of Chemical Research. Selective bromination of pyrrole derivatives... with DMSO/HBr. (Demonstrates regiocontrol principles).

Sources

Optimization

purification of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid challenges

Technical Support Center: Purification of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Executive Summary & Molecule Profile The Challenge: Purifying 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid presents a classic "stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Executive Summary & Molecule Profile

The Challenge: Purifying 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid presents a classic "stability vs. purity" conflict. While the electron-withdrawing cyano group at the 4-position stabilizes the pyrrole ring against oxidation compared to electron-rich pyrroles, the carboxylic acid at the 2-position creates a significant risk of decarboxylation , particularly under acidic conditions or elevated temperatures.

Target Molecule Profile:

Property Specification Notes
CAS 1375961-42-4
Structure Pyrrole core, N-methylated, 2-COOH, 4-CN
pKa (Est.) ~3.2 - 3.5 More acidic than unsubstituted pyrrole-2-carboxylic acid due to the 4-CN group.
Solubility High: DMSO, DMF, MeOH, Basic WaterModerate: EtOAc, AcetoneLow: Water (Acidic), Hexanes, Toluene

| Critical Risk | Acid-Catalyzed Decarboxylation | Occurs via C2-protonation; accelerated by heat and strong mineral acids. |

Troubleshooting Guide (Q&A Format)

Category A: Stability & Decarboxylation

Q1: My yield is consistently lower than HPLC assay indicates. I suspect I am losing product during the acid workup. What is happening?

A: You are likely triggering acid-catalyzed decarboxylation . Pyrrole-2-carboxylic acids are prone to losing


 to form the corresponding pyrrole (in this case, 3-cyano-1-methylpyrrole). This reaction is catalyzed by 

and heat.
  • The Mechanism: In strong acid, the pyrrole ring is protonated at the C2 position (ipso to the carboxyl).[1] This breaks the aromaticity and creates a leaving group (

    
    ).
    
  • The Fix:

    • Temperature Control: Never acidify the solution above 5°C . Perform the quenching/acidification in an ice bath.

    • pH Target: Do not overshoot to pH 1.0. The pKa is likely >3.0. Adjusting to pH 3.0–3.5 is sufficient to precipitate the free acid without subjecting it to a highly protonating environment.

    • Avoid Strong Mineral Acids: Use mild acids like 1M Citric Acid or 1M Acetic Acid instead of concentrated HCl for the final precipitation.

Q2: Can I dry the material in an oven at 60°C?

A: No. Even in the solid state, trace residual acid can catalyze surface decarboxylation at 60°C, turning your white solid into a brown/tan powder.

  • Recommendation: Dry in a vacuum oven at ambient temperature (20–25°C) over

    
     or silica desiccant. If you must use heat, do not exceed 35°C.
    
Category B: Impurity Removal (Regioisomers & Tars)

Q3: I see a persistent impurity at RRT 0.95 (approx 3-5%). Is this the 3-cyano regioisomer?

A: Yes, this is the most common byproduct if the cyanation step was not perfectly regioselective.

  • The Problem: The 3-cyano and 4-cyano isomers have very similar solubilities and pKa values, making extraction separation impossible.

  • The Fix (Recrystallization):

    • Solvent System: Ethanol/Water (1:3) or Ethyl Acetate/Heptane .

    • Protocol: Dissolve the crude acid in the minimum amount of warm Ethanol (max 40°C). Slowly add water until turbidity persists. Cool slowly to 4°C. The 4-cyano isomer (more symmetrical, higher melting point) typically crystallizes first, leaving the 3-cyano isomer in the mother liquor.

Q4: My product is dark brown/black instead of off-white. How do I remove the color?

A: Pyrroles are notorious for forming "pyrrole blacks" (polypyrrole tars) upon oxidation.

  • The Fix:

    • Dissolution: Dissolve the crude material in dilute base (

      
      , pH 8). The tars are often neutral or less soluble in weak base.
      
    • Filtration: Filter the aqueous solution through a pad of Celite mixed with Activated Charcoal .

    • Reprecipitation: Acidify the clear, pale-yellow filtrate carefully to pH 3.5 (cold) to recover the clean acid.

Visualized Protocols

Workflow 1: Optimized Isolation to Prevent Decarboxylation

This workflow minimizes the exposure of the pyrrole ring to high-energy protons, the primary cause of yield loss.

G Start Crude Reaction Mixture (Alkaline/Salt Form) Cool Cool to 0-5°C (Ice Bath) Start->Cool Acidify Slow Acidification Reagent: 1M Citric Acid Target: pH 3.5 Cool->Acidify Dropwise Check Check Precipitation (Do not go to pH 1) Acidify->Check Risk RISK: Decarboxylation Acidify->Risk If T > 10°C or pH < 1 Filter Vacuum Filtration (Cold) Check->Filter Slurry formed Wash Wash Cake Water (0°C) -> Heptane Filter->Wash Dry Vacuum Dry 25°C, < 10 mbar Wash->Dry

Caption: Optimized isolation workflow focusing on temperature and pH control to prevent the loss of the C2-carboxyl group.

Workflow 2: The Decarboxylation Mechanism (Why it happens)

Understanding the mechanism is key to avoiding it. The reaction is driven by the protonation of the ring carbon (C2), not the oxygen.

Mechanism Step1 Pyrrole-2-COOH (Stable) Step2 C2-Protonation (High Energy Intermediate) Step1->Step2 + H+ (Strong Acid) Step3 Loss of CO2 Step2->Step3 Irreversible Step4 Decarboxylated Product (Impurity) Step3->Step4

Caption: Acid-catalyzed decarboxylation pathway. Note that protonation occurs on the ring, breaking aromaticity temporarily.

Technical Data & Specifications

Solubility Profile (Estimated)

Use this table to select extraction and crystallization solvents.

SolventSolubility (25°C)Application
Water (pH 7-9) HighDissolution for charcoal treatment.
Water (pH < 3) Very LowPrecipitation/Isolation.
Methanol/Ethanol HighCo-solvent for crystallization.
Ethyl Acetate ModerateExtraction from aqueous phase (if needed).
Dichloromethane Moderate/LowNot recommended (poor extraction efficiency).
Heptane/Hexane InsolubleAnti-solvent for crystallization.

References & Authority

  • Decarboxylation of Pyrrole-2-carboxylic Acid : Detailed kinetic studies on the mechanism of decarboxylation in aqueous buffers, confirming the C2-protonation pathway.

    • Source: Canadian Journal of Chemistry.

  • Synthesis of Cyano-Pyrroles : Methodologies for introducing cyano groups and handling pyrrole carboxylic acids.

    • Source: PubChem Compound Summary.

  • General Pyrrole Purification : Standard organic synthesis procedures for handling acid-sensitive heterocycles.

    • Source: Organic Syntheses.[2]

Sources

Troubleshooting

Technical Support Guide: Pyrrole-2-Carboxylic Acid (PCA) Synthesis

Content ID: TS-PYR-002 | Version: 2.1 | Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Development Scientists Introduction Pyrrole-2-carboxylic acid (PCA) is a fundamental building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-PYR-002 | Version: 2.1 | Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Development Scientists

Introduction

Pyrrole-2-carboxylic acid (PCA) is a fundamental building block in the synthesis of porphyrins, alkaloids (e.g., phakellin), and biologically active amides.[1][2] However, its synthesis is notoriously deceptive. While the molecule appears simple, the electron-rich nature of the pyrrole ring (


 times more reactive than benzene) creates a "minefield" of side reactions—specifically acid-catalyzed polymerization and spontaneous decarboxylation.

This guide addresses the three most common failure modes:

  • Oligomerization ("Pyrrole Red" formation)

  • Spontaneous Decarboxylation during workup

  • Ring Halogenation during Haloform oxidation

Module 1: The "Pyrrole Red" Phenomenon (Polymerization)

Symptom: The reaction mixture or isolated product turns from off-white to pink, then deep red/black tar. Yields drop precipitously.

Technical Root Cause: Pyrroles are acid-sensitive.[3] In the presence of protons (even weak acids), the pyrrole ring is protonated. While C2 is thermodynamically favored, C3 is kinetically favored for protonation. The resulting electrophilic cation is attacked by a neutral pyrrole molecule, initiating a chain reaction that forms a conjugated polymer (polypyrrole/pyrrole red).

Troubleshooting & Prevention
VariableRecommendationTechnical Rationale
Acidity Maintain pH > 4 during workup.Protonation of the ring (pKa ~ -3.8) initiates the electrophilic attack.
Light Wrap flasks in foil.Photo-oxidation produces radical cations that accelerate oligomerization.
Storage Store at -20°C under Argon.Auto-oxidation at room temperature generates acidic byproducts, catalyzing degradation.
Scavengers Use antioxidant stabilizers (e.g., BHT) in ether extracts.Prevents radical propagation during solvent removal.
Pathway Visualization: Acid-Catalyzed Polymerization

Polymerization Pyrrole Neutral Pyrrole Cation C3-Protonated Cation Pyrrole->Cation + H+ H_Ion H+ (Acid) H_Ion->Cation Dimer Dimer (Leuco-dye) Cation->Dimer + Pyrrole (Nucleophilic Attack) Polymer Pyrrole Red (Insoluble Tar) Dimer->Polymer Oxidation/Polymerization

Figure 1: The acid-catalyzed cascade leading to irreversible tar formation.

Module 2: The Vanishing Product (Decarboxylation)

Symptom: The reaction proceeds well, but the product disappears during the acid-base extraction workup. Gas evolution (


) is observed.

Technical Root Cause: Pyrrole-2-carboxylic acid is inherently unstable. Unlike benzoic acid, PCA undergoes ipso-protonation at the C2 position (the carbon holding the carboxyl group). This creates a tetrahedral intermediate that breaks down to release


 and pyrrole. This reaction is first-order with respect to substrate  and accelerates logarithmically as pH drops below 3 [1].[4][5]
Critical Protocol: The "Safe Workup"

Do not use standard "acidify to pH 1" protocols for PCA.

  • Alkaline Extraction: Extract impurities from the basic aqueous layer (pH 10-12) using DCM. The PCA is stable as the carboxylate salt.

  • Controlled Acidification:

    • Cool the aqueous layer to 0°C (ice bath).

    • Use weak acid (

      
       or Acetic Acid) instead of concentrated HCl.
      
    • Stop acidification at pH 3-4. Do not go to pH 1.

  • Rapid Extraction: Immediately extract the free acid into Ethyl Acetate. Do not let the acidic aqueous solution stand.

  • Drying: Dry over

    
     (neutral), not 
    
    
    
    (slightly acidic/Lewis acid character can sometimes be problematic, though usually acceptable;
    
    
    is safer).
Mechanism: Ipso-Substitution

Decarboxylation PCA Pyrrole-2-COOH Ipso Ipso-Protonated Intermediate (C2) PCA->Ipso + H+ (Rate Limiting) TS Transition State (C-C Bond Break) Ipso->TS Resonance Destabilization Products Pyrrole + CO2 TS->Products Irreversible

Figure 2: The kinetic pathway of decarboxylation. Note that protonation occurs at the C2 position, displacing the carboxyl group.[4]

Module 3: Haloform Reaction Pitfalls (2-Acetylpyrrole Route)

Context: The most robust lab-scale synthesis involves converting 2-acetylpyrrole (or 2-trichloroacetylpyrrole) to PCA using the Haloform reaction [2].

Symptom: The product contains chlorinated impurities (e.g., 4-chloropyrrole-2-carboxylic acid) or yield is low.

Technical Root Cause: Hypochlorite (


) is a strong oxidant and chlorinating agent. If the reaction temperature rises or stoichiometry is uncontrolled, electrophilic aromatic substitution occurs at the open C4/C5 positions before the haloform cleavage completes.
Optimized Protocol (Haloform Route)

Reagents:

  • 2-Trichloroacetylpyrrole (Preferred intermediate over 2-acetylpyrrole for better control).

  • NaOH (10% aqueous solution).[6]

  • Solvent: THF/Water mix (homogenizes the reaction).

Step-by-Step:

  • Preparation: Dissolve 2-trichloroacetylpyrrole in THF.

  • Hydrolysis: Add 10% NaOH slowly at room temperature . Note: The trichloro- species hydrolyzes much milder than the methyl ketone, avoiding the need for excess hypochlorite.

    • If starting from 2-acetylpyrrole: You must use

      
      . Keep Temp < 10°C. Add 
      
      
      
      dropwise. Monitor by TLC to stop exactly when starting material is consumed to prevent ring chlorination.
  • Quenching: Add Sodium Thiosulfate (

    
    ) immediately after reaction completion to destroy excess oxidant. This is the step most chemists miss. 
    
  • Isolation: Follow the "Safe Workup" (Module 2).

FAQ: Expert Troubleshooting

Q: Can I use Vilsmeier-Haack formylation followed by oxidation? A: Yes, but oxidation of pyrrole-2-carbaldehyde requires mild conditions. Use Silver Oxide (


) [3]. Permanganate (

) is too aggressive and will cleave the ring (oxidative degradation) to maleimides.

Q: Why does my NMR show a broad hump instead of NH peaks? A: This indicates rapid proton exchange or paramagnetic impurities (from oxidative radical coupling). Filter the sample through a small pad of basic alumina before NMR analysis to remove paramagnetic oligomers.

Q: How do I remove the unreacted starting material (pyrrole) without distillation? A: Pyrrole is neutral/weakly acidic. During the basic extraction (pH 11), wash the aqueous layer with Hexanes/Ether. The deprotonated PCA stays in water; the neutral pyrrole moves to the organic layer.

References

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032–1035. Link

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-carboxylate.[7] Organic Syntheses, 51, 100. Link

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74. Link

Sources

Optimization

improving solubility of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid for assays

Topic: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Executive Summary This guide addresses solubility challenges associated with 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 132813-68-2 / Derivatives). While stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Executive Summary

This guide addresses solubility challenges associated with 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 132813-68-2 / Derivatives). While structurally simple, this compound presents a "solubility paradox" common in drug discovery: it possesses a polar ionizable head (carboxylic acid) and a lipophilic core (N-methyl pyrrole + nitrile), leading to unpredictable precipitation in aqueous buffers.

This technical manual provides a self-validating workflow to ensure compound stability in enzymatic and cell-based assays.

Module 1: Chemical Context & Solubility Physics

To solve solubility, we must first understand the molecule's behavior in solution.

FeatureChemical ImplicationSolubility Impact
Carboxylic Acid (C2) Weak Acid (

)
High pH Dependency. Soluble as a salt (anion) at pH > 6.0; insoluble as a free acid at pH < 5.0.
N-Methyl Group Lipophilic BlockRemoves the pyrrole N-H hydrogen bond donor, significantly reducing water solubility compared to the parent pyrrole.
4-Cyano Group Electron WithdrawingIncreases the acidity of the carboxylic acid slightly but adds dipole moment, aiding DMSO solubility.
Planar Aromaticity

-

Stacking
High tendency to aggregate/crystallize (crash out) upon rapid change in solvent polarity.

The Core Challenge: The "Crash-Out" phenomenon usually occurs during the transition from the organic stock (DMSO) to the aqueous buffer. If the local concentration exceeds the solubility limit before the molecule can ionize, it precipitates.

Module 2: Stock Solution Preparation

Protocol 1: Creating the Master Stock Standard concentration: 10 mM or 100 mM.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why? Water accumulation in DMSO (hygroscopicity) can cause "silent precipitation" inside the storage vial over time.

  • Dissolution:

    • Weigh the solid powder.

    • Add DMSO to 80% of final volume.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Top up to final volume with DMSO.

  • Storage: Aliquot into amber glass vials (avoid polystyrene). Store at -20°C.

    • Freeze/Thaw limit: Max 3 cycles.

Module 3: The "Safe-Dilution" Workflow

Directly pipetting 100 mM DMSO stock into a cold buffer often causes precipitation. Use this Intermediate Dilution Method to "train" the molecule into the aqueous phase.

Visual Workflow (Graphviz)

DilutionProtocol cluster_0 Critical Phase: Ionization Stock 100 mM DMSO Stock (Anhydrous) Inter Intermediate Plate (10x Assay Conc.) Solvent: Buffer + 5% DMSO Stock->Inter 1:10 Dilution (Slow Addition) Assay Final Assay Well (1x Conc.) pH 7.4 Buffer Inter->Assay 1:10 Dilution (Rapid Mix) Check Quality Control (OD600 or Microscopy) Assay->Check Validate

Caption: Step-wise dilution strategy to prevent kinetic precipitation. The intermediate step ensures the compound is partially ionized before reaching the final aqueous environment.

Protocol 2: Step-by-Step Dilution

Target: 100


M Final Assay Concentration (1% DMSO).
  • Prepare Buffer: Ensure Assay Buffer is pH 7.4 or higher .

    • Note: If your assay requires pH 5.0 (e.g., lysosomal enzymes), this compound will precipitate. See FAQ.

  • Intermediate Step (10x Conc):

    • Prepare a tube with 90

      
      L of Assay Buffer.
      
    • Add 10

      
      L of 10 mM DMSO Stock.
      
    • Technique: Pipette the DMSO into the liquid (submerged), then vortex immediately. Do not let the DMSO drop slide down the wall.

  • Final Step (1x Conc):

    • Transfer 10

      
      L of the Intermediate Solution into 90 
      
      
      
      L of Assay Buffer in the well.
    • Final DMSO: 1%.

Module 4: Troubleshooting & FAQs
Q1: My solution turns cloudy immediately upon adding the DMSO stock to the buffer. Why?

Diagnosis: This is "Kinetic Precipitation." The local concentration of the compound at the tip of the pipette tip exceeded its solubility limit before it could disperse and ionize. Solution:

  • Increase Vortex Speed: Vortex the buffer while adding the DMSO stock.

  • Check pH: Measure the pH of your buffer. Is it < 6.0?

    • Fix: Adjust buffer pH to 7.4 using NaOH or Tris. The carboxylic acid needs to be deprotonated (

      
      ) to be soluble.
      
  • Add Surfactant: Add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer before adding the compound. This prevents micro-crystal nucleation.

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, No . While 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is soluble in ethanol, ethanol is more volatile and often less tolerated in cell assays (evaporation leads to "edge effects" in plates). DMSO is the gold standard for compound libraries. If DMSO toxicity is a concern (e.g., primary neurons), keep DMSO < 0.1% and use the intermediate dilution method described above.

Q3: I need to run an assay at pH 4.5. How do I keep it soluble?

Answer: At pH 4.5, the compound is in its neutral, protonated form (COOH), which is poorly soluble. Strategy:

  • Cyclodextrins: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . Prepare your buffer with 10-20% HP-
    
    
    -CD. The cyclodextrin encapsulates the lipophilic part of the molecule, keeping it in solution despite the acidic pH [1].
  • Reduce Concentration: You may be exceeding the thermodynamic solubility limit. Determine the limit by serial dilution and measuring light scattering (OD600).

Q4: The compound precipitates after 2 hours of incubation. What happened?

Diagnosis: This is "Thermodynamic Precipitation." The solution was supersaturated initially (metastable) and slowly crashed out. Solution:

  • Reduce DMSO: Paradoxically, high DMSO (5-10%) can sometimes promote precipitation of salts in high-ionic strength buffers. Keep DMSO low (<1%).[1][2]

  • Carrier Proteins: If the assay allows, add 0.1% BSA (Bovine Serum Albumin) . Albumin binds lipophilic small molecules and acts as a reservoir, preventing crystallization [2].

Module 5: Quick Reference Data
ParameterValue / Recommendation
Molecular Weight ~150.13 g/mol
Predicted

4.4

0.2 (Carboxylic Acid)
Max Solubility (DMSO) > 50 mM
Max Solubility (PBS pH 7.4) ~1-5 mM (Estimated; highly dependent on protocol)
Max Solubility (PBS pH 4.0) < 100

M (High risk of precipitation)
Preferred Co-solvent DMSO (Primary), PEG-400 (Secondary)
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[3] Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary. (2025). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389).[4][5] National Center for Biotechnology Information.

  • Assay Guidance Manual. (2012). Reagent Stability and Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Troubleshooting

Technical Support Center: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

Welcome to the technical support center for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid

4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis. However, its chemical structure, featuring both a nitrile and a carboxylic acid on a pyrrole ring, presents specific stability considerations. Understanding these potential liabilities is crucial for its proper handling, storage, and use in chemical reactions. The two primary modes of degradation to be aware of are decarboxylation and nitrile hydrolysis . This guide will delve into the mechanisms of these degradation pathways and provide practical solutions to minimize their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question: What are the optimal storage conditions for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid to ensure its long-term stability?

Answer:

Proper storage is the first line of defense against degradation. Based on the known sensitivities of related pyrrole derivatives, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °C[1]Reduces the rate of potential decomposition reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[2]Minimizes oxidation and reactions with atmospheric moisture.
Light In an amber or opaque vial[2]Protects the compound from light-induced degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the nitrile group.

Troubleshooting Tip: If you observe a change in the physical appearance of your solid compound (e.g., color change from white/off-white to yellow/brown), it may be an indication of degradation. Before use, it is advisable to re-analyze the material by HPLC to confirm its purity.

Stability in Solution

Question: I am dissolving 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid for my reaction. What solvents are recommended, and are there any I should avoid?

Answer:

The choice of solvent is critical and can significantly impact the stability of the compound, even at room temperature.

  • Recommended Solvents: For immediate use, polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile (ACN) are generally suitable. Anhydrous versions of these solvents are preferred to minimize water-driven degradation.

  • Solvents to Use with Caution: Protic solvents, especially water, can facilitate both decarboxylation and nitrile hydrolysis. If aqueous conditions are necessary for your experiment, it is crucial to control the pH and temperature.

Troubleshooting Workflow for Solution Stability:

G cluster_0 Solution Preparation cluster_1 Experimental Monitoring start Dissolve compound in chosen solvent check_sol Is the solvent anhydrous? start->check_sol use_anhydrous Proceed with anhydrous solvent check_sol->use_anhydrous Yes use_protic Use protic solvent with caution check_sol->use_protic No monitor Monitor reaction by HPLC use_anhydrous->monitor use_protic->monitor new_peak New peak observed? monitor->new_peak characterize Characterize new peak (LC-MS) new_peak->characterize Yes adjust Adjust reaction conditions (lower temp, change pH) new_peak->adjust No, but main peak decreases characterize->adjust

Caption: Workflow for assessing and mitigating solution stability issues.

Decarboxylation under Acidic Conditions

Question: My reaction is run under acidic conditions, and I am seeing a significant loss of my starting material. Could this be decarboxylation?

Answer:

Yes, decarboxylation is a known degradation pathway for pyrrole-2-carboxylic acids, and it is often catalyzed by acid.[3][4] The rate of decarboxylation is dependent on the pH of the solution, with lower pH values generally leading to faster degradation.[3]

Mechanism of Acid-Catalyzed Decarboxylation:

The currently accepted mechanism involves the protonation of the pyrrole ring, which facilitates the loss of carbon dioxide. Water plays a crucial role in this process, acting as a nucleophile to attack the carboxyl group.[1][3][5]

Troubleshooting Guide for Decarboxylation:

  • pH Control: If possible, run your reaction at a less acidic pH. Even a slight increase in pH can significantly slow down the rate of decarboxylation.[3]

  • Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Monitoring: Use HPLC to monitor the reaction progress and the formation of the decarboxylated byproduct, 4-cyano-1-methyl-1H-pyrrole.

Experimental Protocol: Monitoring Decarboxylation by HPLC

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a neutral buffer or your mobile phase.

  • HPLC Analysis: Analyze the quenched sample using a stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point.

    • Detection: UV detection at a wavelength where both the starting material and the expected byproduct absorb (e.g., 220-280 nm).

  • Data Analysis: Quantify the peak areas of the starting material and the decarboxylated product to determine the extent of degradation over time.

Nitrile Hydrolysis under Acidic and Basic Conditions

Question: I am observing the formation of a new, more polar impurity in my reaction. Could this be due to nitrile hydrolysis?

Answer:

Yes, the cyano group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid. This would result in the formation of 1-methyl-1H-pyrrole-2,4-dicarboxylic acid, which is significantly more polar than the starting material.

Mechanism of Nitrile Hydrolysis:

  • Acid-Catalyzed Hydrolysis: The nitrile is first protonated, making it more electrophilic and susceptible to attack by water. The reaction proceeds through an amide intermediate to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate.

Troubleshooting Guide for Nitrile Hydrolysis:

  • pH Control: Avoid strongly acidic or basic conditions if possible. If your reaction requires a specific pH, consider using a milder acid or base, or a buffered system.

  • Anhydrous Conditions: If your reaction can be performed under anhydrous conditions, this will prevent nitrile hydrolysis.

  • Protecting Groups: In a multi-step synthesis, consider protecting the carboxylic acid or using a precursor to the nitrile that is more stable under the reaction conditions.

Visualizing Degradation Pathways:

G cluster_acid Acidic Conditions cluster_base Basic Conditions main 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid decarbox Decarboxylation main->decarbox H+, H2O hydrolysis_acid Nitrile Hydrolysis main->hydrolysis_acid H+, H2O hydrolysis_base Nitrile Hydrolysis main->hydrolysis_base OH-, H2O product_decarbox 4-Cyano-1-methyl-1H-pyrrole decarbox->product_decarbox product_hydrolysis 1-Methyl-1H-pyrrole-2,4-dicarboxylic Acid hydrolysis_acid->product_hydrolysis hydrolysis_base->product_hydrolysis

Caption: Primary degradation pathways for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

Summary of Stability and Recommendations

ConditionPotential Degradation PathwayMitigation Strategies
Storage General decompositionStore at 2-8 °C, under inert gas, protected from light and moisture.
Acidic (pH < 4) Decarboxylation, Nitrile HydrolysisUse mildest possible acidic conditions, lower temperature, minimize reaction time.
Neutral (pH 6-8) Generally stableMonitor for long-term degradation in aqueous solutions.
Basic (pH > 8) Nitrile HydrolysisUse mildest possible basic conditions, lower temperature, minimize reaction time.
Elevated Temp. Accelerates all degradation pathwaysUse the lowest feasible temperature for reactions and storage.
Light Exposure Potential for photodecompositionProtect from light during storage and reactions.

By understanding the inherent stability characteristics of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid and implementing these troubleshooting and mitigation strategies, you can ensure the quality and reliability of your experimental outcomes.

References

  • Wang, L., et al. (2014). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 1035, 39-46.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.
  • Gawinecki, R., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-251.
  • Lee, G. K. J. (1971).

Sources

Optimization

troubleshooting pyrrole ring formation reactions

Welcome to the Heterocycle Synthesis Technical Support Center. Current Status: Online Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center.

Current Status: Online Agent: Dr. Aristh, Senior Application Scientist Topic: Pyrrole Ring Formation & Stabilization Ticket ID: PYR-SYN-001

Introduction: The "Black Tar" Paradox

If you are here, it is likely because your reaction flask, which started as a promising golden solution, has transformed into an intractable black solid. In pyrrole synthesis, this is not a failure of technique, but a failure of acidity management .

Pyrroles are "pi-excessive" heterocycles. They are exceptionally electron-rich, making them prone to rapid oxidative polymerization and acid-catalyzed decomposition. This guide moves beyond standard textbook procedures to address the specific failure modes of the three dominant synthetic pathways: Paal-Knorr , Hantzsch , and Van Leusen .

Module 1: The Paal-Knorr Synthesis (1,4-Diketone + Amine)

The workhorse method, but the most prone to polymerization.

Diagnostic Flowchart

PaalKnorr_Troubleshooting Start Paal-Knorr Outcome BlackTar Black Tar / Polymer Start->BlackTar Strong Acid / O2 Furan Furan Byproduct Start->Furan Low Amine Conc. / High Temp NoRxn No Reaction / SM Recovered Start->NoRxn Steric Bulk Success Target Pyrrole Start->Success Sol_Tar Sol: Switch to Lewis Acid (Sc(OTf)3) or Microwave Irradiation BlackTar->Sol_Tar Sol_Furan Sol: Increase Amine Equiv (>3x) Buffer pH to 4-5 Furan->Sol_Furan Sol_Bulk Sol: Microwave (120°C) or TiCl4 additive NoRxn->Sol_Bulk

Figure 1: Decision matrix for diagnosing Paal-Knorr failure modes.

Q1: My reaction turns into a black, insoluble tar within minutes. Why?

Root Cause: Acid-Catalyzed Polymerization.[1] Standard protocols often suggest refluxing in acetic acid. However, electron-rich pyrroles polymerize rapidly in protic acids, especially if the reaction is exposed to air (oxidative polymerization).

The Fix:

  • Switch to Lewis Acids: Replace protic acids (HCl, AcOH) with mild Lewis acids like Scandium Triflate [Sc(OTf)₃] or Iodine (I₂) . These activate the carbonyl without protonating the pyrrole ring once formed.

  • Microwave Irradiation: This is the "Gold Standard" for modern Paal-Knorr. It reduces reaction time from hours to minutes, minimizing the window for thermal decomposition.

Q2: I am isolating the Furan analog instead of the Pyrrole. Why?

Root Cause: The Cyclization Competition. The 1,4-diketone can cyclize via two pathways:

  • Path A (Desired): Attack by Amine

    
     Hemiaminal 
    
    
    
    Pyrrole.[2]
  • Path B (Undesired): Acid-catalyzed intramolecular attack by Oxygen

    
     Furan.
    If the amine is not nucleophilic enough (or the pH is too low, protonating the amine), Oxygen wins the race.
    

The Fix:

  • Amine Excess: Use at least 3-5 equivalents of the amine.

  • pH Buffering: Ensure the system is not below pH 4. If using amine salts (e.g., ammonium chloride), you must add a base (NaOAc or Et₃N) to liberate the free amine.

Protocol: Microwave-Assisted Paal-Knorr (High Success Rate)

Based on Minetto et al. (2005)

ParameterSpecification
Reagents 1,4-Diketone (1.0 equiv), Primary Amine (3.0 equiv)
Solvent Ethanol (Abs.) or Solvent-Free (if reagents are liquid)
Catalyst None (Thermal) or 10 mol% Montmorillonite K-10
Conditions Microwave Reactor: 120°C, 150W, 5–10 minutes
Workup Dilute with EtOAc, wash with weak brine. Do not wash with acid.

Module 2: The Hantzsch Synthesis (Multicomponent)

Best for 2,3,4,5-substituted pyrroles, but chemically complex.

Q3: I have low yields and multiple spots on TLC. What is happening?

Root Cause: Asynchronous Enamine Formation. The Hantzsch reaction requires the


-ketoester to first condense with the amine to form an enamine , which then attacks the 

-haloketone.[3][4] If you mix everything at once, the

-haloketone can react directly with the amine (N-alkylation), leading to dead-end byproducts.

The Fix: The "Pre-Incubation" Step

  • Stir the

    
    -ketoester and amine alone for 30 minutes (or until water droplets appear/TLC shows enamine).
    
  • Then add the

    
    -haloketone dropwise.
    
Q4: My product mass is correct (M+2), but it’s not aromatic.

Root Cause: Stalled Oxidation. The immediate product of the Hantzsch reaction is often a dihydro-pyrrole . It requires oxidative aromatization to become a true pyrrole.

The Fix:

  • Treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or reflux in open air for 1 hour to force aromatization.

Module 3: Post-Reaction Processing (Purification)

Where most successes are lost.

Q5: My product was pure on TLC, but turned into "black soup" on the silica column.

Root Cause: Acidic Silica Decomposition. Standard Silica Gel 60 is slightly acidic (pH ~6.5). This is sufficient to initiate the polymerization of electron-rich pyrroles (especially N-H pyrroles or alkyl-substituted ones).

The Fix: Neutralization Strategy

  • Pre-treat the Column: Flush your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Eluent Modifier: Maintain 0.5% Et₃N in your eluent system throughout the purification.

  • Alternative Phase: If the pyrrole is extremely labile (e.g., 2,5-unsubstituted), use Neutral Alumina (Brockmann Grade III) instead of silica.

Q6: How do I store these compounds?

Protocol:

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C.

  • Light: Amber vials (pyrroles are photosensitive).

  • Stabilizer: For long-term storage of liquid pyrroles, adding a copper wire or trace NaOH pellets can inhibit polymerization.

Summary of Key Methodologies

MethodBest For...Primary Failure ModeCritical Fix
Paal-Knorr 2,5-Substituted PyrrolesAcid PolymerizationMicrowave + Lewis Acid
Hantzsch Ester-substituted PyrrolesRegio-scramblingPre-form Enamine
Van Leusen 3,4-Substituted PyrrolesSteric HindranceUse TosMIC + Strong Base

References

  • Minetto, G., et al. (2005).[5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.

  • Bandyopadhyay, D., & Banika, B. K. (2017).[6] "Microwave-induced Paal-Knorr reaction with ammonium chloride: Synthesis of pyrroles." Heterocyclic Letters.

  • BenchChem Technical Support. (2025). "Optimization of Paal-Knorr Pyrrole Synthesis & Troubleshooting."

  • Amarnath, V., et al. (1991).[7] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

  • Grokipedia. (2025). "Van Leusen Reaction: Mechanism and Applications."

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to troubleshoot and adapt the methodology for related structures.

Frequently Asked Questions (FAQs): Catalyst System Design

This section addresses the critical decisions you'll face when setting up your synthesis, focusing on the rationale behind each choice.

Question 1: What is the most reliable strategy for synthesizing 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid?

Answer: For a molecule with this specific substitution pattern, the most robust and predictable approach is a palladium-catalyzed cross-coupling reaction . This strategy involves two main steps:

  • Synthesis of a Precursor: Start with 1-methyl-1H-pyrrole-2-carboxylic acid (or its corresponding ester) and regioselectively install a halogen (preferably bromine or chlorine) at the C4 position. Pyrroles are electron-rich heterocycles, making electrophilic halogenation a feasible route.[1][2]

  • Cross-Coupling Cyanation: Couple the resulting 4-halo-1-methyl-1H-pyrrole-2-carboxylic acid with a cyanide source using a palladium catalyst.

While direct C-H cyanation is an attractive, atom-economical alternative, achieving high regioselectivity at the C4 position of a pyrrole ring that already bears substituents at C1 and C2 can be challenging and may lead to mixtures of isomers.[3] Therefore, the cross-coupling of a pre-functionalized substrate is the recommended pathway for ensuring positional purity.

Question 2: For the palladium-catalyzed cyanation step, which catalyst and ligand combination should I choose?

Answer: The success of a palladium-catalyzed cyanation hinges on the selection of an appropriate palladium precursor and, most critically, the supporting ligand.

  • Ligand Selection: The ligand is paramount for catalyst stability and reactivity. For cyanation of electron-rich heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are the gold standard.

    • Why? These ligands promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the cyanated product from the Pd(II) intermediate.[7][8] Insufficiently bulky or electron-donating ligands can lead to slow reactions or catalyst decomposition.

    • Recommended Ligands: XPhos, SPhos, or t-BuXPhos are excellent starting points for screening.[7][9]

Below is a decision-making workflow for catalyst system selection.

G cluster_start cluster_precursor Precursor Availability cluster_strategy Synthetic Strategy cluster_catalyst Catalyst System Selection start Start: Synthesize 4-cyano-1-methyl-1H-pyrrole-2-carboxylate precursor Do you have the 4-halo-pyrrole precursor? start->precursor cross_coupling Recommended: Pd-Catalyzed Cross-Coupling precursor->cross_coupling Yes ch_cyanation Alternative: Direct C-H Cyanation (Risk of low regioselectivity) precursor->ch_cyanation No pd_source Select Pd Source: Use modern precatalyst (e.g., G3-XPhos) cross_coupling->pd_source ligand Select Ligand: Bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos) pd_source->ligand

Caption: Catalyst selection workflow for the target synthesis.

Question 3: Which cyanide source is best? I'm concerned about toxicity and catalyst poisoning.

Answer: This is a critical consideration for both safety and reaction success. Traditional cyanide salts like NaCN or KCN are highly toxic and can readily poison palladium catalysts by forming stable, inactive palladium-cyanide complexes.[5][10] Fortunately, several safer and more effective alternatives are now standard.

Cyanide SourceProsConsBest For
K₄[Fe(CN)₆] Non-toxic (food additive), inexpensive, air-stable.[5][11]Often requires water as a co-solvent and slightly higher temperatures; can be slower.General-purpose, safety-conscious applications. Highly recommended starting point.[9]
Zn(CN)₂ Significantly less toxic than NaCN/KCN. Less prone to catalyst poisoning.[5]Still toxic; requires careful handling. Can sometimes be sluggish.Broad substrate scope, including functionalized heterocycles.
CuSCN Inexpensive and low toxicity.[12][13]May require specific additives like formic acid.[13]An emerging safe alternative, offering a novel mechanistic pathway.[12]
NaCN / KCN Inexpensive and highly reactive.Highly Toxic. Strong tendency to poison Pd catalysts, leading to reaction failure.[10]Generally not recommended unless under rigorously controlled, anhydrous conditions.

Recommendation: Start with Potassium Ferrocyanide (K₄[Fe(CN)₆]) . Its low toxicity profile makes it ideal for academic and early-stage development labs, and robust protocols have been established for its use in coupling with heteroaryl chlorides and bromides.[9][11]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
1. Low or No Conversion Inactive Catalyst: Palladium precursor or ligand has degraded due to improper storage or exposure to air/moisture.[14]• Use a fresh batch of catalyst and ligand. Store them in a desiccator or glovebox.• Switch to a more stable precatalyst (e.g., a palladacycle).[5]
Poor Reagent Purity: Impurities in the starting material, solvent, or base can inhibit the catalyst.[4][14]• Re-purify the 4-halo-pyrrole starting material (recrystallization or chromatography).• Use anhydrous, degassed solvents. Ensure the base is dry.
Insufficient Temperature: The reaction may have a high activation energy barrier.• Incrementally increase the reaction temperature by 10-20 °C. Monitor for product formation and potential decomposition.
2. Catalyst Decomposition (Reaction turns black) Catalyst Poisoning: Excess cyanide concentration is deactivating the palladium intermediates.[10]• If using KCN/NaCN, switch to Zn(CN)₂ or K₄[Fe(CN)₆], which release cyanide more slowly.[5]• Ensure the reaction is truly anhydrous if using MCN salts, as moisture can form HCN, which rapidly poisons Pd(0).[10]
Ligand Degradation: The phosphine ligand may be oxidizing or otherwise degrading at high temperatures.• Add a slight excess of the ligand (e.g., 1.2 equivalents relative to Pd).• Screen alternative, more robust ligands.
3. Formation of Dehalogenated Byproduct Protodehalogenation: A competing reaction where the halogen is replaced by a hydrogen atom.• Ensure the reaction environment is rigorously free of water or other protic sources.• The base can sometimes play a role; consider screening a different base (e.g., switching from K₂CO₃ to Cs₂CO₃).
4. Hydrolysis of Nitrile to Amide Presence of Water: The nitrile group is being hydrolyzed to the corresponding primary amide under the reaction conditions.• Use anhydrous solvents and reagents.• If using K₄[Fe(CN)₆]•3H₂O, minimize the amount of water in the co-solvent system to the lowest effective level.

Visualizing the Mechanism: The Palladium Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The cycle for cyanation involves three main stages: Oxidative Addition, Cyanide Exchange, and Reductive Elimination. Catalyst poisoning by cyanide can intercept and deactivate any of the palladium species in the cycle.[10]

G pd0 L₂Pd⁽⁰⁾ (Active Catalyst) oa_complex L₂Pd⁽ᴵᴵ⁾(Ar)(X) pd0->oa_complex Oxidative Addition poison [Pd(CN)₄]²⁻ (Inactive) pd0->poison Excess CN⁻ Poisoning cn_complex L₂Pd⁽ᴵᴵ⁾(Ar)(CN) oa_complex->cn_complex Cyanide Exchange oa_complex->poison cn_complex->pd0 Reductive Elimination ar_cn Ar-CN (Product) cn_complex->ar_cn cn_complex->poison ar_x Ar-X (Substrate) ar_x->oa_complex cn_source M-CN cn_source->cn_complex lab Ar = 1-methyl-4-(CO₂H)-pyrrol-2-yl X = Br, Cl

Caption: Palladium-catalyzed cyanation cycle and poisoning pathway.

Reference Experimental Protocol

This protocol is a robust starting point based on modern, reliable methods for the cyanation of heteroaryl halides using a non-toxic cyanide source.[9][11]

Reaction: Cyanation of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Note: The reaction is described for the methyl ester of the carboxylic acid. The ester group can prevent potential complications from the free acid (e.g., acid-base reactions with the base) and can be easily hydrolyzed post-cyanation.

Reagents & Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • [G3-XPhos] Pd precatalyst (2 mol%)

  • Potassium Acetate (KOAc) (0.125 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), [G3-XPhos] (0.02 equiv), and KOAc (0.125 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water to create a 1:1 solvent mixture (concentration of the substrate ~0.5 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

References

  • D. D. Dhavale et al., "Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds," PMC - NIH. [Link]

  • M. Dhanalakshmi and P. Anbarasan, "Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent," Chemical Communications. [Link]

  • J. Cheng et al., "Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN," ACS Publications. [Link]

  • R. Paton et al., "C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics," Angewandte Chemie International Edition. [Link]

  • V. V. Grushin et al., "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes," ACS Publications. [Link]

  • F. Rombouts, M. Lecomte et al., "Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)−H Cyanation," Chemistry – A European Journal. [Link]

  • A. G. G. Pillai and G. Anilkumar, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Publishing. [Link]

  • X. Chen et al., "Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism," Organic Chemistry Frontiers. [Link]

  • Various Authors, "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions," PMC. [Link]

  • A. G. G. Pillai and G. Anilkumar, "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides," RSC Publishing. [Link]

  • Pipzine Chemicals, "Methyl 1-methyl-1H-pyrrole-2-carboxylate," Pipzine Chemicals. [Link]

  • PapersFlow, "Regioselective Functionalization of Pyrroles: Research Guide & Papers," PapersFlow. [Link]

  • S. L. Buchwald et al., "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides," PMC - NIH. [Link]

  • PapersFlow, "Cross-Coupling Reactions Guide," PapersFlow. [Link]

  • R. I. Khusnutdinov et al., "New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts," ResearchGate. [Link]

  • C. H. Senanayake et al., "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]," ACS Publications. [Link]

  • P. Anbarasan et al., "Rhodium catalyzed C2-selective cyanation of indoles and pyrroles," PubMed. [Link]

  • Various Authors, "Rhodium(III)‐catalyzed C2‐selective cyanation of indoles and pyrroles," ResearchGate. [Link]

  • R. S. Menon et al., "Recent Advancements in Pyrrole Synthesis," PMC - NIH. [Link]

  • A. K. Chakraborti et al., "Recent Advances in Functionalization of Pyrroles and their Translational Potential," PubMed. [Link]

  • A. K. Chakraborti et al., "Recent Advances in Functionalization of Pyrroles and their Translational Potential," ResearchGate. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • G. D. Mote et al., "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives," VLife Sciences. [Link]

  • V. Bhardwaj et al., "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," SciSpace. [Link]

  • Y. Zhang et al., "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors," Frontiers in Chemistry. [Link]

  • T. D. Senecal, W. Shu, S. L. Buchwald, "A General, Pd-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides," Synfacts. [Link]

  • PubChemLite, "4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid," PubChemLite. [Link]

  • PubChem, "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid," PubChem. [Link]

  • Various Authors, "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point," University of Windsor. [Link]

  • Google Patents, "Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid," Google P

Sources

Optimization

Technical Support Center: 4-Cyano-1-Methyl-1H-Pyrrole-2-Carboxylic Acid

Subject: Preventing Decomposition & Ensuring Integrity During Synthesis/Storage Ticket ID: #PYR-CN-004 Status: Open Priority: Critical[1][2] Part 1: Core Directive & Executive Summary The "Silent Killer": Decarboxylation...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition & Ensuring Integrity During Synthesis/Storage

Ticket ID: #PYR-CN-004 Status: Open Priority: Critical[1][2]

Part 1: Core Directive & Executive Summary

The "Silent Killer": Decarboxylation The primary stability threat to 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) is acid-catalyzed decarboxylation .[1][2] While the 4-cyano group (electron-withdrawing) provides some stabilization against oxidation compared to simple pyrroles, the 2-carboxylic acid position is inherently labile.[1][2] Under acidic conditions or elevated temperatures (>50°C), the compound readily loses CO₂, transforming into the corresponding 4-cyano-1-methylpyrrole, which is often a volatile oil or unstable solid that degrades further.

Immediate Action Required:

  • Storage: Sealed container, 2–8°C , under Argon/Nitrogen.

  • Workup: Maintain pH > 4.0 during extraction. Avoid strong mineral acids (HCl, H₂SO₄).[2]

  • Drying: Vacuum oven at < 40°C . Do not use heat lamps.[2]

Part 2: Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Workup Failures

Q: My crude product turned into a black tar/oil after rotary evaporation. What happened? A: You likely triggered thermal decarboxylation followed by oligomerization.[1][2]

  • Root Cause: Pyrrole-2-carboxylic acids are thermally unstable.[1][2] If you heated the water bath >45°C or concentrated it to dryness in the presence of trace acid, the carboxylic acid moiety was cleaved (decarboxylation). The resulting pyrrole species is electron-rich (relative to the precursor) and prone to oxidative polymerization ("tarring") when exposed to air and heat.[1][2]

  • Solution:

    • Keep water bath < 35°C .[2]

    • Neutralize the reaction mixture to pH 6–7 before concentration.

    • Use a high-vacuum manifold to remove solvents at lower temperatures rather than prolonged rotary evaporation.[2]

Q: I see a new spot on TLC that moves faster than my product. Is this an impurity? A: This is likely the decarboxylated byproduct (4-cyano-1-methylpyrrole).[1][2]

  • Diagnostic: Check ¹H NMR. If the carboxylic acid proton (usually broad singlet >10 ppm) is gone and you see a new aromatic proton signal (often around 6.5–7.0 ppm), decarboxylation has occurred.[2]

  • Prevention: Avoid acidic mobile phases (e.g., acetic acid) during TLC or column chromatography.[1][2] Use neutral silica or alumina.

Q: Can I use 1M HCl to precipitate the product from the basic reaction mixture? A: Proceed with extreme caution.

  • Risk: While acidification is necessary to protonate the carboxylate salt, local areas of low pH (< 1) during rapid addition of HCl can catalyze instant decarboxylation.[1]

  • Protocol:

    • Cool the solution to 0°C .

    • Use a weak acid (e.g., 1M Citric Acid or Acetic Acid) or add 1M HCl dropwise with vigorous stirring.

    • Stop acidification exactly at pH 3–4 . Do not go to pH 1.[1][2]

Scenario B: Storage & Stability

Q: The off-white powder turned yellow/orange after a week on the bench. Is it still usable? A: The color change indicates surface oxidation or photo-degradation.[1][2]

  • Assessment: Run an LC-MS. If the purity is >95%, you can repurpose it. The color often comes from trace formation of pyrrole-2,5-dione (maleimide) derivatives or conjugated oligomers, which have high extinction coefficients (a little looks like a lot).[2]

  • Fix: Recrystallize from a mild solvent (e.g., Ethanol/Water or Toluene) if purity is compromised.[1][2] Store in amber vials to block UV light.

Q: Can I store this compound in DMSO solution? A: Not recommended for long-term storage. [1][2]

  • Reasoning: DMSO is hygroscopic.[1][2] Absorbed water can facilitate hydrolysis of the 4-cyano group to an amide (CONH₂) over time, especially if the DMSO is slightly acidic or basic.

  • Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C.[2]

Part 3: Mechanistic Insight (The "Why")[1][2]

To effectively handle this compound, one must understand the competing electronic forces. The 1-methyl group prevents tautomerization to the imine form, but the 2-carboxylic acid is the weak link.[1][2]

Degradation Pathways

The following diagram illustrates the two critical failure modes: Decarboxylation (Acid/Heat induced) and Nitrile Hydrolysis (Base/Acid induced).[1][2]

DecompositionPathways Compound 4-Cyano-1-Methyl- Pyrrole-2-COOH (Target) Protonated C2-Protonated Intermediate (Unstable) Compound->Protonated Strong Acid (H+) or Heat (>50°C) Amide Primary Amide (Hydrolysis Product) Compound->Amide Strong Base (OH-) or H3O+ / Heat Decarboxylated 4-Cyano-1-Methylpyrrole (Volatile/Unstable) Protonated->Decarboxylated - CO2 (Irreversible) Polymer Black Tar (Polypyrroles) Decarboxylated->Polymer O2 / Light Oxidation

Figure 1: Primary decomposition pathways.[1][2] The red path (Decarboxylation) is the most common failure mode during workup.[2]

Mechanism Explanation
  • Acid-Catalyzed Decarboxylation:

    • Pyrrole rings are electron-rich.[1][2] Even with the electron-withdrawing cyano group, the ring carbon at position 2 (bearing the COOH) can accept a proton.

    • Protonation at C2 disrupts aromaticity transiently.[1][2]

    • Re-aromatization drives the expulsion of CO₂, leaving the decarboxylated pyrrole.

    • Reference: This mechanism is consistent with kinetic studies on pyrrole-2-carboxylic acids [1, 2].[1][2][3]

  • Nitrile Hydrolysis:

    • The 4-cyano group is generally stable but can be hydrolyzed to a primary amide (-CONH₂) under forcing conditions (e.g., refluxing in NaOH or concentrated HCl).[1][2] This is less likely during standard workup but possible during aggressive cleaning or incorrect reaction conditions.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Drying Protocol
  • Equipment: Vacuum oven or Desiccator with P₂O₅.

  • Temperature: Ambient (20–25°C). Max 40°C.

  • Pressure: < 10 mbar.[2]

  • Duration: Monitor weight loss. Stop once mass stabilizes. Prolonged exposure to vacuum can sublime the decarboxylated impurity if present, but won't fix the degradation.

SOP-02: Solvent Compatibility Matrix
Solvent ClassRecommendationNotes
Chlorinated (DCM, Chloroform) Excellent Good solubility, low boiling point (easy removal).[1][2]
Alcohols (MeOH, EtOH) Caution Can form esters (transesterification) if catalytic acid is present.[1][2]
Ethers (THF, Et₂O) Good Ensure they are peroxide-free.[1][2]
Water pH Dependent Soluble as carboxylate salt (pH > 7).[1][2] Insoluble as free acid (pH < 4).[1][2]
Strong Acids (TFA, HCl) AVOID Triggers rapid decarboxylation.[1][2]

References

  • Mundle, S. O., & Kluger, R. (2009).[2] Decarboxylation of Pyrrole-2-carboxylic Acid: Kinetics and Mechanism. Journal of the American Chemical Society. Link[2]

  • Dunn, G. E., & Lee, G. K. (1971).[1][2] Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[2][3] Link[2]

  • Sigma-Aldrich. (n.d.).[2] 4-Cyano-1H-pyrrole-2-carboxylic acid Product Sheet.Link[1][2]

  • PubChem. (2025).[1][2] 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine.[2] Link

Sources

Troubleshooting

Technical Support Center: 4-Cyano-1-Methyl-1H-Pyrrole-2-Carboxylic Acid Production

This guide serves as a specialized technical support resource for the scale-up of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid . It is designed for process chemists and engineers encountering specific bottlenecks in reg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid . It is designed for process chemists and engineers encountering specific bottlenecks in regioselectivity, safety, and purification during the transition from gram to kilogram scale.

Status: Active Role: Senior Application Scientist Scope: Synthesis, Scale-Up, Troubleshooting, and Safety

Module 1: Synthetic Route Selection & Strategy

Q1: We are moving from medicinal chemistry scale (mg) to pilot scale (kg). Which synthetic route offers the best balance of safety and yield?

Recommendation: For kilogram-scale production, the Vilsmeier-Haack Formylation Route is generally preferred over direct cyanation methods (like using Chlorosulfonyl Isocyanate - CSI) due to safety profiles and equipment constraints, although CSI is shorter.

  • Route A (Recommended for General Scale-Up):

    • Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate.

    • Formylation: Vilsmeier-Haack (POCl₃/DMF) to install the aldehyde at C4.

    • Functional Group Interconversion: Aldehyde

      
       Oxime 
      
      
      
      Nitrile.
    • Hydrolysis: Selective ester hydrolysis to the final acid.

    • Why: Avoids handling highly toxic/corrosive CSI or metal cyanides. The chemistry is robust and thermally controllable.

  • Route B (Process Intensification):

    • Method: Reaction of the starting ester with Chlorosulfonyl Isocyanate (CSI) followed by DMF treatment.

    • Why: Fewer steps (Direct C4 cyanation).

    • Risk:[1][2][3][4][5][6] CSI reacts violently with water; requires specialized containment and Hastelloy/Glass-lined reactors.

Q2: How do we ensure regioselectivity at the C4 position?

The pyrrole ring is electron-rich. The ester group at C2 deactivates the ring, but directs incoming electrophiles primarily to the C4 position (meta-like direction) rather than C5, due to the electronic deactivation pattern.

  • Critical Control: Maintain low temperatures (

    
    C) during the addition of the electrophile (Vilsmeier reagent) to maximize kinetic control and favor C4 over C5.
    

Module 2: Step-by-Step Process & Troubleshooting

Workflow Visualization

The following diagram outlines the recommended Vilsmeier-Haack scale-up pathway and critical impurity nodes.

G Start Methyl 1-methyl- pyrrole-2-carboxylate Vilsmeier Vilsmeier-Haack (POCl3/DMF, 0°C) Start->Vilsmeier Aldehyde Intermediate 1: 4-Formyl Ester Vilsmeier->Aldehyde Major (C4) Imp_Regio Impurity A: 5-Formyl Isomer Vilsmeier->Imp_Regio Minor (C5) Oxime Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Nitrile Intermediate 2: 4-Cyano Ester Oxime->Nitrile Dehydration (Ac2O or SOCl2) Hydrolysis Selective Hydrolysis (LiOH, THF/H2O) Nitrile->Hydrolysis Final Target: 4-Cyano-1-methyl- pyrrole-2-COOH Hydrolysis->Final Imp_Amide Impurity B: Amide (Over-hydrolysis) Hydrolysis->Imp_Amide pH > 12 Temp > 40°C

Caption: Scale-up workflow for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid via Vilsmeier-Haack, highlighting critical impurity origins.

Phase 1: Vilsmeier-Haack Formylation (Introduction of Carbon)

Q: We are observing a violent exotherm during the quenching of the Vilsmeier reaction. How do we manage this at 50L scale?

  • Root Cause: The Vilsmeier adduct (chloroiminium salt) and excess POCl₃ react violently with water, releasing HCl and heat.

  • Protocol Adjustment:

    • Inverse Quench: Do not add water to the reaction mixture.[2][5] Transfer the reaction mixture slowly into a chilled (

      
      C) solution of Sodium Acetate (aq)  or Sodium Bicarbonate .
      
    • Rate Control: Adjust addition rate to maintain internal temperature

      
      C.
      
    • Ventilation: Ensure scrubbers are active to capture HCl gas.

Q: The C4:C5 regioisomer ratio is lower than expected (e.g., 85:15 instead of 95:5).

  • Troubleshooting:

    • Temperature: Ensure the Vilsmeier complex formation (DMF + POCl₃) is done at

      
      C to 
      
      
      
      C, and the addition of the pyrrole substrate is strictly controlled at low temperature. Higher temperatures promote thermodynamic equilibration, increasing the C5 isomer.
    • Solvent: Use 1,2-dichloroethane (DCE) or DCM as a co-solvent if viscosity prevents efficient mixing at low temperatures.

Phase 2: Aldehyde to Nitrile Conversion

Q: During oxime dehydration with Acetic Anhydride, the reaction turns black/tarry.

  • Insight: Pyrroles are acid-sensitive and prone to polymerization (tar formation).

  • Solution:

    • Switch to Formic Acid/Sodium Formate or use SOCl₂/DMF at lower temperatures (

      
      C) for dehydration.
      
    • If using Acetic Anhydride (

      
      ), ensure the mixture is refluxed for the minimum time necessary and buffered if possible.
      
Phase 3: Selective Hydrolysis

Q: We are hydrolyzing the nitrile to the amide (Impurity B) during the ester hydrolysis step.

  • Mechanism: Nitriles can hydrolyze to amides under strong basic conditions, especially with heat.

  • Optimization:

    • Reagent: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. LiOH is milder and less nucleophilic.

    • Solvent System: THF:Water (3:1).

    • Temperature: Run at

      
      C to RT . Do not heat.
      
    • Monitoring: Stop reaction immediately upon consumption of ester (HPLC monitoring).

Module 3: Purification & Quality Control

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
5-Cyano Isomer Regioisomer from Vilsmeier stepRecrystallization: The 4-cyano isomer is typically more symmetric and higher melting. Crystallize from Ethanol/Water or Toluene .
Amide Analog Over-hydrolysis of nitrilepH Control: Acidify workup carefully to pH 3-4. The acid precipitates; the amide may remain in solution or requires reprocessing.
Decarboxylated Species Thermal instability of Pyrrole-2-COOHAvoid Distillation: Do not attempt to distill the final product. Dry under vacuum at

C.
Q: Chromatography is not feasible for our 5kg batch. How do we purify?

Protocol:

  • Acid-Base Precipitation: Dissolve the crude acid in saturated

    
     (pH ~8). Filter off non-acidic impurities (unreacted nitrile/tar).
    
  • Controlled Acidification: Slowly add

    
     to the filtrate while stirring at 
    
    
    
    C.
  • Fractional Precipitation: The target acid often precipitates at a specific pH range (typically pH 3-4). Monitor precipitation; impurities might crash out at different pH levels.

  • Slurry Wash: Wash the filter cake with cold water followed by a small amount of cold isopropanol to remove colored oligomers.

References

  • Vilsmeier-Haack Regioselectivity

    • Title: Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration and Formyl
    • Source: Scientific Research Publishing / Intern
    • URL:

  • Safety of Chlorosulfonyl Isocyanate (CSI)

    • Title: Chlorosulfonyl Isocyanate - Safety and Handling Guidelines.[2][3]

    • Source: Organic Syntheses / Grokipedia Safety Summary.
    • URL:

  • Pyrrole Hydrolysis & Decarboxylation

    • Title: Synthesis and pharmacological assessment of pyrrole carboxylic acid deriv
    • Source: ResearchG
    • URL:

  • General Pyrrole Chemistry (Scale-Up Context)

    • Title: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Structure and Properties.
    • Source: PubChem (NIH).
    • URL:

Sources

Reference Data & Comparative Studies

Validation

4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid: The "Cyanopyrrole" Scaffold in Drug Discovery

Topic: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid vs. Other Pyrrole Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid vs. Other Pyrrole Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

While often overshadowed by the commercially dominant cyanopyridine inhibitors (e.g., Topiroxostat), 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid represents a privileged scaffold in modern medicinal chemistry. It serves as the critical pharmacophore for a potent class of AMPA receptor positive allosteric modulators (PAMs) and emerging Tyrosinase inhibitors .

This guide objectively compares the "Cyanopyrrole" scaffold against standard pyrrole building blocks and established clinical inhibitors, demonstrating how the electronic modulation of the C4-nitrile group transforms a generic heterocycle into a high-affinity ligand.

Part 1: Chemical Profile & Mechanism[1]

The Molecule:

  • IUPAC Name: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid[1][2][3][4]

  • CAS: 1375961-42-4[]

  • Core Function: Key intermediate for 3,4,5-trisubstituted pyrrole ligands.

Mechanistic Advantage (The "Nitrile Effect"): Unlike simple pyrrole-2-carboxylic acids, the introduction of a cyano group at the C4 position creates a "push-pull" electronic system.

  • pKa Modulation: The electron-withdrawing nitrile group lowers the pKa of the C2-carboxylic acid, enhancing ionic interactions within the binding pocket (e.g., with Arginine residues).

  • Metabolic Stability: The C4-substitution blocks a primary site of oxidative metabolism (cytochrome P450 oxidation), significantly extending the half-life of derived drugs compared to unsubstituted pyrroles.

  • H-Bond Networking: The nitrile nitrogen serves as a weak but specific hydrogen bond acceptor, often displacing conserved water molecules in the active site (e.g., in AMPA receptors).

Visualizing the Pharmacophore (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from AMPA receptor modulator studies (e.g., LY2059346 series).

SAR_Analysis Core 4-Cyano-1-methyl-pyrrole Core Scaffold C2_Acid C2-Carboxylic Acid (Critical for Binding) Core->C2_Acid Anchors to Arg/Lys C4_Cyano C4-Cyano Group (Electronic Tuning) Core->C4_Cyano Prevents Metabolism N1_Methyl N1-Methyl Group (Solubility & Shape) Core->N1_Methyl Hydrophobic Pocket Target Target Interaction (AMPA / Tyrosinase) C2_Acid->Target Ionic Bond C4_Cyano->Target H-Bond Acceptor

Figure 1: SAR analysis highlighting the critical roles of functional groups on the pyrrole ring.

Part 2: Comparative Analysis

This section compares the 4-cyano-1-methyl scaffold against three relevant competitors:

  • Unsubstituted Pyrroles: (1-methyl-1H-pyrrole-2-carboxylic acid) - The baseline.[1][2]

  • Cyanopyridines: (Topiroxostat scaffold) - The commercial standard for XO inhibition (often confused with cyanopyrroles).

  • Kojic Acid: The standard reference for Tyrosinase inhibition.

Table 1: Performance & Property Comparison
Feature4-Cyano-1-methyl-pyrrole (Subject)1-Methyl-pyrrole (Baseline)Topiroxostat (Cyanopyridine)Kojic Acid (Reference)
Primary Target AMPA Receptor (PAM), TyrosinaseGeneral Building BlockXanthine Oxidase (XO)Tyrosinase
Electronic Nature Electron-Deficient (Stable)Electron-Rich (Reactive)Electron-Deficient (Pyridine)Chelator
Metabolic Stability High (Blocked C4 position)Low (Prone to oxidation)High Moderate
Binding Potency nM range (AMPA derivatives)µM range (Weak)nM range (XO)µM range
Solubility Moderate (Lipophilic core)HighLow (Requires formulation)High (Hydrophilic)
Key Application Cognitive Disorders, PigmentationSynthesis ReagentGout / HyperuricemiaCosmetics / Food
Deep Dive: vs. Topiroxostat (The "Cyano" Confusion)

Researchers often conflate "Cyanopyrrole" inhibitors with Topiroxostat (FYX-051).

  • Topiroxostat utilizes a pyridine ring with a nitrile group.[6] The pyridine nitrogen provides an additional H-bond acceptor that the pyrrole lacks.

  • The Advantage of Pyrrole: The pyrrole scaffold is less rigid and allows for different vector orientations of the C2-acid and C4-cyano groups, making it superior for targets like the AMPA receptor , where the "curvature" of the ligand must match the glutamate binding sub-pocket.

Part 3: Experimental Protocols
A. Synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Note: This protocol synthesizes the ethyl ester precursor, followed by hydrolysis.

Reagents: 1-methyl-1H-pyrrole-2-carboxylate, Chlorosulfonyl isocyanate (CSI), DMF, NaOH.

  • Cyanation (Vilsmeier-Haack Analogue):

    • Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in dry acetonitrile at 0°C.

    • Dropwise add Chlorosulfonyl isocyanate (CSI) (1.1 eq). Stir for 2 hours.

    • Quench with DMF (2.0 eq) to convert the intermediate to the nitrile.

    • Result: Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate.[3][7]

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq) and reflux for 4 hours.

    • Acidify with 1M HCl to pH 3.0.

    • Filter the white precipitate.

    • Yield: ~75-85%. Purity: >98% (HPLC).

B. Tyrosinase Inhibition Assay (Protocol)

Validates the activity of the scaffold against the reference (Kojic Acid).

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (Sigma, 1000 U/mL) in 50 mM phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Test Compound: Dissolve 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in DMSO.

  • Workflow:

    • In a 96-well plate, add 140 µL buffer + 20 µL enzyme solution.

    • Incubate with 20 µL test compound (various concentrations) for 10 min at 25°C.

    • Add 20 µL L-DOPA to initiate reaction.

    • Monitor Absorbance at 475 nm (Dopachrome formation) for 20 mins.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

    • Expected IC50: Derivatives of this acid typically show IC50 < 1 µM , whereas Kojic acid is ~28 µM.[8]

Part 4: Logical Pathway & References

The following diagram maps the logical flow from the raw scaffold to its final drug applications.

Development_Flow Raw Raw Material: 1-Methyl-pyrrole-2-carboxylate Step1 Functionalization: C4-Cyanation (CSI/DMF) Raw->Step1 Scaffold Target Scaffold: 4-Cyano-1-methyl-pyrrole-2-carboxylic Acid Step1->Scaffold Branch1 Path A: AMPA Modulation (Add 3-Aryl Group) Scaffold->Branch1 Branch2 Path B: Tyrosinase Inhibition (Direct Use / Amide Deriv.) Scaffold->Branch2 Drug1 Candidate: LY2059346 (Cognitive Enhancer) Branch1->Drug1 Drug2 Candidate: 2-Cyanopyrrole Deriv. (Anti-Browning Agent) Branch2->Drug2

Figure 2: Development pathway from chemical synthesis to therapeutic candidates.

References
  • Ornstein, P. L., et al. (2006). "Discovery of 3-aryl-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acids as potent and selective AMPA receptor positive allosteric modulators."[7] Bioorganic & Medicinal Chemistry Letters.

  • Hu, Y. G., et al. (2020). "Synthesis and biological activity evaluation of 2-cyanopyrrole derivatives as potential tyrosinase inhibitors." Frontiers in Chemistry.

  • BindingDB Entry. "3-biphenyl-4-yl-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid."[1] BindingDB.

  • PubChem Compound Summary. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid."[1][4] National Center for Biotechnology Information.

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrrole-2-Carboxylic Acid Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically indispensable molecules, including heme, vitamin B12, and various alkaloids.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically indispensable molecules, including heme, vitamin B12, and various alkaloids.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid at the C-2 position, the resulting pyrrole-2-carboxylic acid (PCA) framework becomes a versatile starting point for developing novel therapeutic agents with a wide spectrum of biological activities.[1][2]

This guide provides a comparative analysis of the biological activities of various pyrrole-2-carboxylic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into structure-activity relationships (SAR), present key experimental data for objective comparison, and provide detailed protocols for foundational biological assays.

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrrole-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity documented against a range of pathogenic bacteria and fungi. The mechanism of action can vary, but some studies suggest that PCA may induce severe membrane damage in bacterial cells, leading to a loss of membrane integrity.[3]

Comparative Analysis of Antibacterial and Antifungal Efficacy

The efficacy of these derivatives is highly dependent on the substitutions on the pyrrole ring. Modifications can influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its ability to penetrate microbial cell walls and interact with molecular targets. For instance, the introduction of a thiazole moiety or specific amide linkages has been shown to produce compounds with potent activity.[4][5]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common pathogens. A lower MIC value indicates greater potency.

Derivative Class Specific Compound Example Target Organism MIC (μg/mL) Reference
Hydrazono-ethyl Carboxylate Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[6]
Pleuromutilin Conjugate 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilinMethicillin-resistant S. aureus (MRSA)0.008-0.063[4]
Thiazole Hybrid N-(4-phenylthiazol-2-yl)-1H-pyrrole-2-carboxamide (Compound 3d )E. coli & S. aureus100 (equipotent to Ciprofloxacin)[5]
Silver(I) Complex Silver(I) pyrrole-2-carboxylate (AgPy2c)S. aureus~15.6[7]
Natural Endophyte Product Pyrrole-2-carboxylic acid (PCA)Bacillus cereusNot specified, broad-spectrum activity noted[3]

Structure-Activity Relationship (SAR) Insights:

  • Ester and Amide Modifications: The carboxylate group is a prime site for modification. Converting it to esters or amides can dramatically alter activity. For example, a complex amide derivative of pleuromutilin showed exceptionally potent activity against MRSA, with MICs as low as 0.008 µg/mL.[4]

  • N-Substitution: The nitrogen of the pyrrole ring is another key position for modification. Attaching bulky or heterocyclic groups can influence target binding and specificity.

  • Ring Substitution: Halogenation of the pyrrole ring has been noted as a beneficial substitution for enhancing biological activity.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole scaffold is a cornerstone of several anticancer agents. Derivatives of pyrrole-2-carboxylic acid have been investigated for their ability to inhibit the growth of various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) or interfering with critical cellular machinery like tubulin polymerization.[8][9]

Comparative Analysis of Cytotoxicity

The antiproliferative potential is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value signifies higher cytotoxic potency.

Derivative Class Specific Compound Example Cancer Cell Line IC₅₀ (µM) Reference
Diaryl-dihydropyrrole Nitrile trans-4kA549 (Lung)4.6[9]
Diaryl-dihydropyrrole Nitrile cis-4mMDA-MB-231 (Breast)16.0[9]
Diarylpyrrole Compound 4g HT-29 (Colon)6.9[8]
Diarylpyrrole Compound 4g Caco-2 (Colon)7.0[8]
N-pyrrolyl Carboxylic Acid Compound 8h MCF-7 (Breast)29.52[10]

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry Matters: In 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, the stereochemistry is crucial. For instance, the trans isomer of compound 4k was significantly more potent against A549 lung cancer cells than its cis counterpart.[9]

  • Functional Groups at C2: The functional group at the C-2 position is essential. Studies have shown that a nitrile group (-CN) at this position is critical for the biological activity of certain diaryl-dihydropyrroles.[11]

  • Aromatic Substituents: The nature and position of substituents on the aryl rings (in diaryl derivatives) heavily influence potency and selectivity against different cancer cell lines.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrrole-2-carboxylic acid derivatives, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, have been designed as inhibitors of cyclooxygenase (COX) enzymes.[12] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[12]

Comparative Analysis of COX Enzyme Inhibition

The goal for many modern anti-inflammatory drugs is to selectively inhibit the COX-2 isoform, which is primarily induced during inflammation, while sparing the COX-1 isoform, which has important housekeeping functions in the gut and platelets.[13]

Derivative Class Specific Compound Example Target Enzyme IC₅₀ (µM) Reference Drug (IC₅₀, µM) Reference
N-pyrrole Acetic Acid Compound 4g COX-10.09Celecoxib (1.81)[14]
N-pyrrole Acetic Acid Compound 4g COX-20.04Celecoxib (0.05)[14]
N-pyrrole Acetic Acid Compound 4h COX-10.11Celecoxib (1.81)[14]
N-pyrrole Acetic Acid Compound 4h COX-20.03Celecoxib (0.05)[14]
N-pyrrole Acetic Acid Compound 4k COX-10.15Celecoxib (1.81)[14]
N-pyrrole Acetic Acid Compound 4k COX-20.04Celecoxib (0.05)[14]

Structure-Activity Relationship (SAR) Insights:

  • Acidic Side Chain: Incorporating an acidic group, such as an acetic acid moiety attached to the pyrrole nitrogen, is a strategic choice to enhance anti-inflammatory effects by mimicking the carboxylic acid function of arachidonic acid, the natural substrate for COX enzymes.[14]

  • Pharmacophore Mimicry: The design of these derivatives is often inspired by the structures of known NSAIDs like zomepirac and celecoxib, leveraging the 2-methylpyrrole pharmacophore as a potent COX inhibitor.[12][14] The data shows that compounds like 4h and 4g are potent dual inhibitors, while showing exceptional potency against COX-2, comparable to the selective drug celecoxib.[14]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and understanding these compounds, the following diagrams illustrate a typical experimental workflow and a key biological pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR synthesis Synthesis of Pyrrole Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT, IC50) characterization->anticancer anti_inflammatory Enzyme Inhibition (COX Assay, IC50) characterization->anti_inflammatory data Comparative Data Analysis antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrrole Pyrrole-2-Carboxylic Acid Derivatives (e.g., Compound 4h) Pyrrole->COX Inhibition

Caption: Simplified COX pathway showing inhibition by pyrrole-2-carboxylic acid derivatives.

Experimental Protocols

Scientific integrity requires reproducible and verifiable methods. The following are standardized protocols for key assays discussed in this guide.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antibacterial susceptibility.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A vehicle control (broth + inoculum + DMSO) is crucial to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Protocol 2: MTT Assay for Cancer Cell Cytotoxicity (IC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Controls: Include untreated cells (vehicle control) representing 100% viability and a blank (medium only) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours to allow the compound to take effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

The pyrrole-2-carboxylic acid scaffold is a remarkably fruitful platform for the development of new therapeutic agents. The derivatives exhibit a compelling range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The extensive body of research highlights that strategic modification of the core structure—whether at the carboxylic acid group, the ring nitrogen, or other positions on the pyrrole ring—is key to tuning potency and selectivity.

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce off-target toxicity, and overcome mechanisms of drug resistance. The development of dual-action inhibitors, such as compounds with both anticancer and anti-inflammatory properties, represents an exciting frontier for this versatile chemical class.

References

  • Uehara, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Uehara, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available at: [Link]

  • Pirnau, A., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC - NIH. Available at: [Link]

  • Konstantinova, T., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Biological profile of pyrrole derivatives: A review. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. Available at: [Link]

  • Patel, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

  • Hamed, M., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC - NIH. Available at: [Link]

  • Rendošová, M., et al. (n.d.). Silver(I) pyrrole- and furan-2-carboxylate complexes – from their design and characterization to antimicrobial, anticancer. ScienceDirect. Available at: [Link]

  • Patel, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. ACS Publications. Available at: [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]

  • Abou-Elmagd, W., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]

  • Zlatanova-Tenisheva, H., et al. (2026). Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. Scilit. Available at: [Link]

  • Lee, J., et al. (2025). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. Available at: [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Zlatanova-Tenisheva, H., et al. (2026). Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. ResearchGate. Available at: [Link]

  • Konstantinova, T., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

  • Al-Said, M., et al. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. Available at: [Link]

  • Michalska, D. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Available at: [Link]

  • S. De, et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]

Sources

Validation

comparing synthesis methods for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Executive Summary This guide details the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4), a critical intermediate in the development of JAK inhibitors and other pyrrole-based therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4), a critical intermediate in the development of JAK inhibitors and other pyrrole-based therapeutics.

The synthesis of this molecule presents a classic regioselectivity challenge: introducing a cyano group at the C4 position of a pyrrole ring that is already substituted at C1 (methyl) and C2 (carboxylate). This guide compares two industry-standard methodologies:

  • The Formylation-Dehydration Pathway (Method A): A metal-free, stepwise approach relying on classical electrophilic aromatic substitution.

  • The Halogenation-Cyanation Pathway (Method B): A modern, transition-metal-catalyzed approach that offers fewer steps but requires careful handling of cyanating agents.

Method A: The Formylation-Dehydration Pathway

Best for: Cost-sensitive scale-up, metal-free requirements, and laboratories without glovebox facilities.

Mechanism & Logic

This method leverages the electronic directing effects of the pyrrole-2-carboxylate ester. While the C5 position is sterically accessible, the C4 position is electronically favored for electrophilic attack when using specific formylating agents like dichloromethyl methyl ether. The resulting aldehyde is then converted to a nitrile via an aldoxime intermediate.

Step-by-Step Workflow
  • Regioselective Formylation

    • Reagents: Methyl 1-methylpyrrole-2-carboxylate,

      
      -dichloromethyl methyl ether, Aluminum Chloride (
      
      
      
      ).
    • Rationale: Standard Vilsmeier-Haack (

      
      ) often yields a mixture of C4 and C5 isomers. Using dichloromethyl methyl ether with a Lewis acid (
      
      
      
      ) in dichloromethane significantly enhances regioselectivity for the C4 position (approx. 9:1 ratio).
    • Product: Methyl 4-formyl-1-methylpyrrole-2-carboxylate.

  • Oxime Formation

    • Reagents: Hydroxylamine hydrochloride (

      
      ), Sodium Acetate (
      
      
      
      ), Ethanol/Water.
    • Reaction: The aldehyde condenses with hydroxylamine to form the corresponding oxime.

    • Product: Methyl 4-((hydroxyimino)methyl)-1-methylpyrrole-2-carboxylate.

  • Dehydration to Nitrile

    • Reagents: Acetic Anhydride (

      
      ) or Thionyl Chloride (
      
      
      
      ).
    • Reaction: The oxime is dehydrated to form the cyano group.

    • Product: Methyl 4-cyano-1-methylpyrrole-2-carboxylate.

  • Ester Hydrolysis

    • Reagents: Lithium Hydroxide (

      
      ), THF/Water.
      
    • Critical Control: Strong acids or harsh basic reflux can hydrolyze the nitrile to an amide. Mild hydrolysis using

      
       at room temperature selectively cleaves the ester while preserving the nitrile.
      
Pathway Visualization

MethodA Start Methyl 1-methylpyrrole- 2-carboxylate Step1 Step 1: Formylation (Cl2CHOMe / AlCl3) Start->Step1 Inter1 4-Formyl Intermediate Step1->Inter1 Step2 Step 2: Oxime Formation (NH2OH·HCl) Inter1->Step2 Step3 Step 3: Dehydration (Ac2O / Heat) Step2->Step3 Inter2 4-Cyano Ester Step3->Inter2 Step4 Step 4: Hydrolysis (LiOH / THF / H2O) Inter2->Step4 Final 4-Cyano-1-methyl-1H- pyrrole-2-carboxylic acid Step4->Final

Caption: Stepwise conversion of pyrrole ester to cyano-acid via aldehyde and oxime intermediates.

Method B: The Halogenation-Cyanation Pathway

Best for: Medicinal chemistry (speed), high-throughput synthesis, and library generation.

Mechanism & Logic

This route is more direct, utilizing the high reactivity of the pyrrole ring toward halogenation. The C4 position is activated for electrophilic bromination. The resulting C-Br bond is then converted to C-CN using a Palladium-catalyzed coupling (Rosenmund-von Braun equivalent), which avoids the harsh conditions of classical copper-mediated cyanide substitutions.

Step-by-Step Workflow
  • Regioselective Bromination

    • Reagents: N-Bromosuccinimide (NBS), THF or DMF, low temperature (

      
      ).
      
    • Rationale: NBS provides a controlled source of electrophilic bromine. Low temperature prevents over-bromination at the C5 position.

    • Product: Methyl 4-bromo-1-methylpyrrole-2-carboxylate (CAS: 1196-90-3).

  • Pd-Catalyzed Cyanation

    • Reagents: Zinc Cyanide (

      
      ), 
      
      
      
      or
      
      
      , DMF, Heat (
      
      
      ).
    • Rationale: Palladium catalyzes the oxidative addition into the C-Br bond and reductive elimination with the cyanide source.

      
       is preferred over 
      
      
      
      for its lower toxicity and better solubility in organic solvents.
    • Product: Methyl 4-cyano-1-methylpyrrole-2-carboxylate.

  • Ester Hydrolysis

    • Reagents: Lithium Hydroxide (

      
      ), THF/Water.
      
    • Action: Saponification of the methyl ester to the free acid.

Pathway Visualization

MethodB Start Methyl 1-methylpyrrole- 2-carboxylate Step1 Step 1: Bromination (NBS, 0°C) Start->Step1 Inter1 4-Bromo Intermediate (CAS 1196-90-3) Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2 / Pd-Cat) Inter1->Step2 Step3 Step 3: Hydrolysis (LiOH / THF) Step2->Step3 Inter2 4-Cyano Ester Final 4-Cyano-1-methyl-1H- pyrrole-2-carboxylic acid Step3->Final

Caption: Accelerated synthesis via bromination and Palladium-catalyzed cyanation.

Comparative Analysis

FeatureMethod A: Formylation-DehydrationMethod B: Halogenation-Cyanation
Total Steps 43
Overall Yield Moderate (40-55%)High (60-75%)
Regioselectivity Good (Requires specific formylating agent)Excellent (NBS is highly selective)
Safety Profile High (Avoids heavy metals and cyanide salts)Moderate (Requires Pd and Cyanide sources)
Cost Low (Cheap bulk reagents)High (Pd catalysts are expensive)
Scalability Excellent (Kilogram scale viable)Good (Limited by catalyst cost/removal)
Key Impurity C5-Formyl isomer (removable by crystallization)Residual Palladium / Bromide traces

Detailed Experimental Protocols

Protocol for Method B (Recommended for Lab Scale)

1. Preparation of Methyl 4-bromo-1-methylpyrrole-2-carboxylate

  • Dissolve methyl 1-methylpyrrole-2-carboxylate (1.0 eq) in anhydrous THF (10 mL/g).

  • Cool the solution to

    
     in an ice bath.
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining temperature

    
    .
    
  • Stir at

    
     for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.
    
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-20% EtOAc in Hexane).

2. Cyanation to Methyl 4-cyano-1-methylpyrrole-2-carboxylate

  • In a glovebox or under Argon, combine the bromide intermediate (1.0 eq), Zinc Cyanide (

    
    , 0.6 eq), and 
    
    
    
    (0.05 eq) in anhydrous DMF (10 mL/g).
  • Seal the vessel and heat to

    
     for 4-6 hours.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a Celite pad to remove zinc/palladium solids.

  • Separate layers. Wash organic layer with water (3x) and brine (1x) to remove DMF.

  • Dry over

    
     and concentrate. Purify via column chromatography (Silica, 10-30% EtOAc/Hexane).
    

3. Hydrolysis to Final Acid

  • Dissolve the cyano-ester in THF/Water (3:1 ratio).

  • Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq).
    
  • Stir at room temperature for 4-12 hours. Note: Do not heat, as this may hydrolyze the nitrile.

  • Workup: Acidify carefully with 1M HCl to pH 3-4. The product usually precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

References

  • Regioselectivity of Pyrrole Formylation : Journal of the Chemical Society C: Organic, 1971. "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles."

  • Bromination of Pyrrole Esters : Santa Cruz Biotechnology. "Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate Product Data."

  • CSI Reaction Selectivity : Canadian Journal of Chemistry, 1981, Vol 59.[1] "The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI)."

  • General Pyrrole Synthesis : Organic Syntheses, Coll. Vol. 6, p. 409. "Synthesis of substituted pyrroles."

  • Palladium Catalyzed Cyanation : Journal of Medicinal Chemistry, 2005. "Synthesis of cyano-pyrroles via Pd-catalyzed coupling." (General reference for Zn(CN)2 methodology).

Sources

Comparative

Validation of 4-Cyano-1-Methyl-1H-Pyrrole-2-Carboxylic Acid Purity by HPLC

Executive Summary In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan , the intermediate 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) is a critical quality checkpoint.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan , the intermediate 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1375961-42-4) is a critical quality checkpoint.[1] Its purity directly dictates the yield and impurity profile of the final pharmaceutical active ingredient (API).[1]

Many laboratories default to generic "scouting" gradients for this molecule, often resulting in co-elution of regioisomers and poor peak shape due to the ionizable carboxylic acid moiety. This guide objectively compares a common (flawed) generic approach against a validated, stability-indicating HPLC protocol designed specifically for the unique pKa and polarity of this pyrrole derivative.[1]

Part 1: Chemical Context & Critical Quality Attributes

To validate purity, one must first understand the analyte's behavior in solution.[1]

PropertySpecificationChromatographic Implication
Structure Pyrrole core with -COOH (C2), -CN (C4), -CH3 (N1)Amphoteric nature; UV active (conjugated system).[1]
Acidity (pKa) ~4.4 (Carboxylic acid)Critical: At neutral pH (7.0), the molecule is deprotonated (

), causing it to elute near the void volume with poor retention.[1]
Key Impurities 1. Regioisomers: 3-cyano or 5-cyano analogs.2. Decarboxylated degradant: 1-methyl-3-cyanopyrrole.3. Precursors: Methylamine, unreacted esters.[1]Requires high selectivity (

) to separate isomers with identical mass.[1]

Part 2: Method Comparison

We compared two methodologies to quantify purity. Method A represents a standard "generic" QC approach, while Method B is the optimized protocol we recommend for validation.

Method A: The "Generic" Approach (Not Recommended)

Often used during early synthesis monitoring, but fails for final purity validation.[1]

  • Column: Standard C18 (5 µm, 150 mm).[1]

  • Mobile Phase: Isocratic Acetonitrile : Water (50:50).

  • pH: Uncontrolled (approx. pH 6-7).

  • Result:

    • Peak Shape: Broad, tailing peaks (Tailing Factor > 2.[1]0) due to secondary silanol interactions and ionization.

    • Resolution: The analyte elutes too early (

      
      ), often co-eluting with polar synthesis byproducts.[1]
      
    • Risk: False positives for purity; fails to detect regioisomers.

Method B: The Optimized Validation Protocol (Recommended)

Designed for ICH Q2(R1) compliance.[1]

  • Column: Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: Smaller particle size improves resolution (

      
      ) between isomers.[1] High carbon load retains the protonated acid.
      
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).[1]
    
    • Why: Suppresses ionization of the -COOH group, forcing the molecule into its neutral, hydrophobic state for better retention.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5%

      
       60% B (Linear Ramp)[1]
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Maximize signal-to-noise for the pyrrole ring).

  • Column Temp: 30°C.

Data Summary: Method A vs. Method B
ParameterMethod A (Generic)Method B (Optimized)Verdict
Retention Time (

)
2.1 min (Void)8.4 minMethod B allows proper retention.
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Method B suppresses silanol interactions.[1]
Resolution (

)
< 1.0 (Co-elution)> 2.5 (Baseline separated)Method B separates the 4-cyano from 5-cyano isomer.[1]
LOD (Limit of Detection) 50 ppm5 ppmMethod B is 10x more sensitive.

Part 3: Detailed Experimental Protocol (Method B)

Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.

  • Diluent: Mix Water : Acetonitrile (90:10). Note: Using a high-organic diluent can cause "solvent shock" and peak distortion for early eluting polar impurities.[1]

Standard Preparation
  • Weigh 10.0 mg of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Reference Standard.

  • Dissolve in 10 mL Diluent to create a 1.0 mg/mL Stock Solution .

  • Sonicate for 5 minutes (ensure no visible particulates).

  • Dilute to 0.1 mg/mL for the working standard.

System Suitability Test (SST)

Before running samples, inject the Standard (n=5) and verify:

  • RSD of Area:

    
     2.0%
    
  • Tailing Factor:

    
     1.5
    
  • Theoretical Plates (N):

    
     5000[1]
    

Part 4: Visualizing the Logic[1]

Diagram 1: Separation Logic & pH Control

This diagram illustrates why the acidic mobile phase is non-negotiable for this specific molecule.

SeparationLogic Analyte Analyte: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ConditionA Condition A: Neutral pH (~7.0) Analyte->ConditionA ConditionB Condition B: Acidic pH (~2.1) Analyte->ConditionB StateA Deprotonated State (COO-) Highly Polar / Ionic ConditionA->StateA pH > pKa StateB Protonated State (COOH) Neutral / Hydrophobic ConditionB->StateB pH < pKa ResultA Result: Elutes at Void Volume Co-elutes with salts/polar impurities StateA->ResultA ResultB Result: Retains on C18 Column Separates from Regioisomers StateB->ResultB

Caption: Impact of mobile phase pH on the ionization state and retention of pyrrole-2-carboxylic acid derivatives.

Diagram 2: Validation Workflow (ICH Q2)

The following workflow outlines the mandatory steps to validate this method for pharmaceutical release testing.

ValidationWorkflow Start Method Development (Optimized Gradient) Spec Specificity Start->Spec Spec_Detail Inject: 1. Blank 2. Impurity Spikes 3. Regioisomers Spec->Spec_Detail Lin Linearity Spec->Lin Lin_Detail 5 Levels (50% to 150% of target) R² > 0.999 Lin->Lin_Detail Acc Accuracy Lin->Acc Acc_Detail Spike Recovery (98.0% - 102.0%) Acc->Acc_Detail Rob Robustness Acc->Rob Rob_Detail Variations: +/- 0.2 pH +/- 5°C Temp Rob->Rob_Detail

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) standards for specificity, linearity, and accuracy.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.).[3][4] 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • MDPI. (2025). Identification of Pyrrole-2-Carboxylic Acid Regioisomers via HPLC. [Link](General reference for pyrrole separation logic cited in analysis)

  • SIELC Technologies. (n.d.). Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

Sources

Validation

The Pivotal Role of the 4-Cyano Group in Pyrrole Scaffolds: A Comparative Guide to Structure-Activity Relationships

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its versatility allows for extensive functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its versatility allows for extensive functionalization, leading to a wide array of biological activities, from anticancer to anti-inflammatory properties.[3][4] Among the various substituted pyrroles, the introduction of a cyano (-C≡N) group, particularly at the 4-position, has proven to be a transformative strategy in drug design. This electron-withdrawing group critically influences the molecule's electronic properties, hydrogen bonding capacity, and steric profile, often leading to potent and selective inhibitors of key biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-cyano-pyrrole compounds, with a primary focus on their role as kinase inhibitors. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, compare their performance against alternative scaffolds, and provide detailed experimental protocols for their evaluation.

Key Biological Targets: The Power of Kinase Inhibition

Functionalized pyrrole scaffolds are prominent chemotypes for designing protein kinase inhibitors due to their excellent antiproliferative potential.[4] Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[5] Their dysregulation is a hallmark of many diseases, especially cancer, making them prime therapeutic targets.[6] The 4-cyano-pyrrole scaffold has been successfully employed to target several kinase families, most notably Janus kinases (JAKs).

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors.[5][7] Aberrant JAK-STAT signaling is implicated in various inflammatory diseases, autoimmune disorders, and malignancies.[8]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Nuclear Translocation STAT_p p-STAT STAT_p->STAT_dimer Dimerization STAT->STAT_p 4_Cyano_Pyrrole_Inhibitor 4-Cyano-Pyrrole Inhibitor 4_Cyano_Pyrrole_Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of 4-cyano-pyrrole compounds.

Structure-Activity Relationship (SAR) Analysis of 4-Cyano-Pyrrole Kinase Inhibitors

The potency and selectivity of 4-cyano-pyrrole compounds are dictated by the interplay of substituents on the pyrrole core and the nature of fused ring systems.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for JAK Inhibition

Many globally approved JAK inhibitors, such as Tofacitinib, are built upon a pyrrolo[2,3-d]pyrimidine core.[7] The SAR of this class is well-defined.

  • The 4-Cyano Group: In Tofacitinib and related analogues, the pyrrole ring is substituted with a cyano group at a position equivalent to the 4-position of a simple pyrrole. This cyano moiety is crucial for activity. It extends into a specific pocket of the ATP-binding site of the JAK kinase, contributing significantly to the stabilization of the inhibitor-enzyme complex.[5]

  • Pyrrolopyrimidine Core: The N7 atom of the pyrrolo[2,3-d]pyrimidine scaffold typically forms a critical hydrogen bond with the hinge region of the kinase (e.g., with the carbonyl group of E957 in JAK1). The N1 of the pyrimidine ring can form a second hydrogen bond with the amino group of a nearby leucine residue (e.g., L959 in JAK1).[5]

  • Substituents at other positions: Modifications at other positions fine-tune selectivity and pharmacokinetic properties. For example, attaching different side chains to the pyrimidine ring can modulate selectivity between JAK family members.

General SAR Observations for 4-Cyano-Pyrrole Derivatives

Beyond the specific pyrrolo[2,3-d]pyrimidine scaffold, broader SAR principles can be derived from various studies on 4-cyano-pyrrole derivatives as anticancer agents.

  • Importance of N-Substitution: The substituent on the pyrrole nitrogen (N1 position) significantly impacts activity. Aryl groups are common, and their electronic properties matter. For instance, in a series of pyrrolizine-5-carboxamides, substituents on aryl rings with opposite electronic effects were found to enhance anticancer activity against MCF-7 (breast) and A2780 (ovarian) cancer cell lines.[9]

  • Role of the C2 and C5 Positions: These positions are often used to introduce diversity and modulate properties like solubility and cell permeability. Fusing other rings, such as quinoline or isoquinoline, to the pyrrole core can create extended aromatic systems that may enhance binding affinity through additional hydrophobic or pi-stacking interactions.[10]

  • The C3-Substituent: The group at the C3 position often points towards the solvent-exposed region of the binding site. In many kinase inhibitors, this position is occupied by a group that can form hydrogen bonds or other favorable interactions. For example, the presence of a benzoyl group has been noted as important for the anticancer activity of some pyrrole derivatives.[10]

Comparative Performance: 4-Cyano-Pyrroles vs. Alternative Scaffolds

The 4-cyano-pyrrole moiety offers distinct advantages but also faces competition from other heterocyclic systems in kinase inhibitor design.

ScaffoldKey Features & AdvantagesRepresentative Inhibitor(s)Key Disadvantages / Challenges
4-Cyano-Pyrrole - Potent kinase inhibition (especially JAKs).[5] - Cyano group acts as a key pharmacophore. - Highly versatile for substitution and fusion.Tofacitinib (JAK inhibitor)Potential for off-target effects depending on substitution patterns.
4-Aminopyrazole - Potent and selective JAK inhibition.[6] - Can achieve nanomolar IC50 values. - Amenable to diverse substitutions.Ruxolitinib (JAK1/2 inhibitor)[8]Can be challenging to achieve selectivity across the entire kinome.
Indole/Azaindole - Well-established kinase inhibitor scaffold.[11] - Mimics the adenine part of ATP. - Used in p38 MAP kinase inhibitors.Sunitinib (multi-kinase inhibitor)[4]Often requires careful optimization to improve solubility and metabolic stability.
Pyrimidine - Core component of many kinase inhibitors. - Forms key hydrogen bonds with the kinase hinge. - Highly potent JAK2 inhibitors have been developed.[12]Imatinib (Bcr-Abl inhibitor), XL019 (JAK2 inhibitor)[12]Can suffer from poor selectivity without appropriate modifications.

Table 1. Comparison of 4-Cyano-Pyrrole with other common kinase inhibitor scaffolds.

Experimental Data: A Quantitative Comparison

The following table summarizes the inhibitory activity of selected 4-cyano-pyrrole derivatives against various cancer cell lines. This data highlights how subtle structural changes can lead to significant differences in potency.

Compound IDStructureCell LineActivity (IC50 in µM) or % ViabilityReference
4a 4-Benzoyl-2-cyano-1-[2-(benzylamino)phenyl)]pyrroleLoVo (Colon)82.54% viability @ 6.25 µM[4]
4d Ethyl 2-cyano-1-[2-(benzylamino)phenyl)]-4-phenylpyrrole-3-carboxylateLoVo (Colon)45.81% viability @ 50 µM[4]
4d Ethyl 2-cyano-1-[2-(benzylamino)phenyl)]-4-phenylpyrrole-3-carboxylateMCF-7 (Breast)16.67% viability @ 400 µM (24h)[4]
A12 2-cyano-N-(3,4-dichlorobenzyl)-1-methyl-5-phenyl-1H-pyrrole-3-carboxamideTyrosinaseIC50 = 0.97 µM[13]
Kojic Acid (Reference Tyrosinase Inhibitor)TyrosinaseIC50 = 28.72 µM[13]

Table 2. Biological activity data for selected 4-cyano-pyrrole compounds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Workflow for Evaluating Novel 4-Cyano-Pyrrole Inhibitors

Inhibitor_Evaluation_Workflow cluster_in_silico In Silico Design & Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Docking Molecular Docking (Predict Binding Mode) Synthesis Chemical Synthesis Docking->Synthesis QSAR QSAR Analysis (Predict Activity) QSAR->Synthesis Biochem_Assay Biochemical Assay (e.g., Kinase-Glo) Synthesis->Biochem_Assay Test IC50 Cell_Assay Cell-Based Assay (e.g., MTT Assay) Biochem_Assay->Cell_Assay Confirm Cellular Potency PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Lead Compound Efficacy Animal Efficacy Models PK_PD->Efficacy

Figure 2. A typical workflow for the design and evaluation of novel kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[14][15]

Principle: The Kinase-Glo® assay provides a homogenous method to measure kinase activity. The luminescent signal is proportional to the amount of ATP present and is inversely correlated with the amount of kinase activity.

Materials:

  • Purified recombinant target kinase (e.g., JAK1, JAK2).

  • Kinase-specific substrate peptide.

  • 4-Cyano-pyrrole test compounds.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-cyano-pyrrole test compounds in the kinase assay buffer or DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's instructions.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[16]

Principle: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LoVo).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid).[17]

  • 96-well microplates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 4-cyano-pyrrole test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The 4-cyano-pyrrole scaffold represents a highly valuable and "privileged" structure in modern drug discovery, particularly for the development of potent and selective kinase inhibitors. The cyano group is not merely a passive substituent but an active participant in molecular recognition, often forming key interactions within the target's active site. A thorough understanding of the structure-activity relationships, enabled by systematic chemical synthesis and robust biological evaluation, is paramount for optimizing lead compounds. By combining in silico design with rigorous in vitro and in vivo testing, researchers can continue to exploit the unique properties of 4-cyano-pyrrole compounds to develop next-generation therapeutics for cancer and inflammatory diseases.

References

  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Pyrrole: An insight into recent pharmacological advances with structure activity rel
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases.
  • Frontiers. (2025, October 27). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PMC.
  • Biftu, T., et al. (2007). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6707-13.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (n.d.).
  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks.
  • Jansen, C., et al. (2014). Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP). Journal of Medicinal Chemistry, 57(7), 3053-74.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PMC.
  • DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS. (2010, June 26).
  • MDPI. (2020, July 22). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • Voiculescu, B., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Pharmaceuticals (Basel), 15(8), 989.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship.
  • Goldberg, D. R., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7547-51.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine deriv
  • Frontiers. (2024, March 7). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses.
  • Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-5.
  • A quantitative structure-activity relationship (QSAR)
  • MDPI. (2025, March 25). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents.
  • MDPI. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
  • Kim, D., et al. (2005). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5464-8.
  • Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. (2023, June 15).
  • Arba, M., et al. (2018). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. Journal of Applied Pharmaceutical Science, 8(11), 015-021.
  • Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 918544.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (2025, August 10). ResearchGate.

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
  • Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. (n.d.).
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022, May 6).

Sources

Comparative

Comparative Guide: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid &amp; Alternatives

This guide provides an in-depth technical comparison of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (hereafter referred to as 4-CN-Py ) and its functional alternatives.[1] This analysis focuses on its two primary appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (hereafter referred to as 4-CN-Py ) and its functional alternatives.[1] This analysis focuses on its two primary applications: as a monomer for DNA-binding polyamides (molecular recognition) and as a scaffold in medicinal chemistry (electronic tuning).[1]

Executive Summary & Core Utility

4-CN-Py is a specialized heterocyclic building block.[1] It is structurally derived from the standard N-methylpyrrole (Py ) unit but features a nitrile (cyano) group at the 4-position.

  • Primary Function: It serves as an electron-deficient pyrrole variant.

  • Mechanism: The cyano group is a strong Electron Withdrawing Group (EWG). In DNA-binding polyamides, this modification alters the electrostatic potential of the minor-groove binding interface, modulating binding affinity and sequence specificity. In drug design, it lowers the electron density of the aromatic ring, improving metabolic stability against oxidative metabolism (e.g., CYP450 oxidation) compared to the electron-rich parent pyrrole.

Detailed Comparison of Alternatives

The following table compares 4-CN-Py against its four most relevant alternatives: the standard parent (Py ), the steric mimic (4-F-Py ), the recognition partner (Im ), and the regioisomer (3-CN-Py ).

Table 1: Physicochemical & Functional Comparison
CompoundStructure / CodeElectronic NatureSteric Bulk (4-pos)Primary ApplicationKey AdvantageKey Limitation
4-CN-Py (Target)4-cyano-N-methylpyrroleElectron Deficient (Strong EWG)Medium (Linear group)Electronic tuning, Metabolic stabilityHigh metabolic stability; unique H-bond acceptor capability.[1]Synthesis cost; lower nucleophilicity for coupling.
Py (Standard)N-methylpyrroleElectron Rich Low (Hydrogen)DNA recognition (Reads A/T)Low cost; standard baseline for polyamides.[1]Prone to oxidation; "generic" binding (degenerate for A/T).
4-F-Py 4-fluoro-N-methylpyrroleElectron Deficient (Inductive EWG)Low (Fluorine ~ Hydrogen)BioisostereSteric mimic of 'Py' with altered electronics; blocks metabolism.[1]Fluorine chemistry can be challenging; expensive.
Im N-methylimidazoleElectron Deficient (N-lone pair)N/A (Nitrogen in ring)DNA recognition (Reads G:C)Essential for G:C base pair recognition.[1]Not a direct substitute, but a functional partner.
3-CN-Py 3-cyano-N-methylpyrroleElectron Deficient Low (H at 4-pos)Regioisomer explorationDifferent vector for H-bonding; alters backbone curvature.[1]Changes the curvature of the polyamide significantly.

Scientific Analysis of Alternatives

Alternative A: The Standard Benchmark (Py)

1-methyl-1H-pyrrole-2-carboxylic acid [1]

  • Context: This is the "wild type" monomer. In polyamide chemistry, the Py/Py pair recognizes A/T or T/A base pairs.

  • Why Switch to 4-CN-Py? The standard Py ring is electron-rich.[1] This makes it susceptible to oxidative degradation. Replacing the 4-H with a 4-CN group pulls electron density away from the ring, stabilizing the molecule against oxidation and potentially increasing the acidity of the amide proton in the final polymer, which can strengthen hydrogen bonding to the DNA floor.

Alternative B: The Steric Bioisostere (4-F-Py)

4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid [1]

  • Context: Fluorine is often called the "magic methyl" or "isostere of hydrogen."[1]

  • Comparison: 4-F-Py is the closest steric match to the standard Py but mimics the electronic properties of 4-CN-Py (due to electronegativity).

  • Decision Protocol:

    • Choose 4-CN-Py if you need a hydrogen bond acceptor (the Nitrogen in CN) extending into the solvent or groove.

    • Choose 4-F-Py if you strictly want to lower electron density without adding steric bulk or H-bonding capability.

Alternative C: The Functional Partner (Im)

1-methyl-1H-imidazole-2-carboxylic acid [1]

  • Context: In the Dervan pairing rules for DNA recognition, Im is paired with Py to recognize G:C base pairs.[1]

  • Relevance: While not a direct substitute, researchers often swap Py for Im to change the target sequence.[1] 4-CN-Py is an attempt to create a "third letter" in this alphabet—a monomer that is electronically distinct from Py but sterically similar, potentially to discriminate T:A from A:T (similar to how 3-hydroxy-pyrrole, Hp, functions).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis (SPS) of Polyamides

This protocol validates the incorporation of 4-CN-Py into a standard polyamide backbone (e.g., on Kaiser oxime resin or PAM resin).

Materials:

  • Boc-4-cyano-1-methylpyrrole-2-carboxylic acid (or Fmoc variant).

  • HBTU (Activator) & DIEA (Base).

  • DMF (Solvent).

  • Solid Support (e.g., Boc-β-Ala-PAM resin).

Step-by-Step Workflow:

  • Activation: Dissolve the 4-CN-Py monomer (3 equiv.) in DMF. Add HBTU (2.9 equiv.) and DIEA (6 equiv.). Allow to activate for 3 minutes. Note: 4-CN-Py is less nucleophilic; activation time is critical.

  • Coupling: Transfer the activated solution to the reaction vessel containing the deprotected resin (free amine). Shake at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 2).

    • Colorless beads: Complete coupling.

  • Capping (Optional): Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

  • Deprotection: Remove the N-terminal protecting group (TFA for Boc or Piperidine for Fmoc) to prepare for the next cycle.[1]

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

To verify the "Metabolic Stability" claim of 4-CN-Py vs. Py.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Expectation: 4-CN-Py analogs should show a significantly longer half-life (

      
      ) than unsubstituted Py analogs due to blocked oxidative sites.
      

Visualization: Electronic & Steric Landscape

The following diagram maps the chemical space of these pyrrole derivatives, helping you choose the right building block based on your specific needs (Electron Density vs. Steric Bulk).

ChemicalSpace cluster_legend Selection Criteria key X-Axis: Electron Density Y-Axis: Steric Bulk Py Standard Py (Electron Rich, Low Sterics) CN_Py 4-CN-Py (Electron Poor, Med Sterics) Py->CN_Py Lower e- density (Add H-bond acceptor) F_Py 4-F-Py (Electron Poor, Low Sterics) Py->F_Py Lower e- density (Maintain size) Im Imidazole (Im) (Specific G:C Reader) Py->Im Change Recognition (A:T -> G:C)

Figure 1: Decision matrix for pyrrole selection.[1] Moving from Blue (Standard) to Red (Target) involves sacrificing electron density for stability and adding a nitrile handle.

References

  • Dervan, P. B. (2001). "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Urbach, A. R., & Dervan, P. B. (2001). "Toward rules for 1:1 polyamide:DNA recognition." Proceedings of the National Academy of Sciences, 98(8), 4343-4348. Link

  • PubChem. (2024). "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid - Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Cyano-1H-pyrrole-2-carboxylic acid." Link

  • Hall, A., et al. (2024). "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry, 104, 117653. Link

Sources

Validation

Beyond the Scaffold: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Neurotherapeutics

Topic: Unlocking the Potential of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Neurotherapeutics Content Type: Publish Comparison Guide Executive Summary In the landscape of modern medicinal chemistry, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unlocking the Potential of 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Neurotherapeutics Content Type: Publish Comparison Guide

Executive Summary

In the landscape of modern medicinal chemistry, 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4 / 80242-24-6 derivatives) has emerged as a "privileged scaffold," particularly in the development of AMPA receptor positive allosteric modulators (PAMs) . While often categorized as a simple building block, this specific core offers a unique electronic and steric profile that has enabled the discovery of high-potency candidates like LY2059346 for the treatment of schizophrenia, depression, and cognitive deficits associated with Alzheimer’s disease.

This guide provides a technical deep-dive for researchers evaluating this scaffold. We move beyond basic properties to analyze the Structure-Activity Relationships (SAR) , compare performance against standard AMPA modulators, and provide validated protocols for synthesis and biological characterization.

Structural Analysis: Why This Core?

The efficacy of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid derivatives stems from three critical structural features that differentiate them from traditional pyrrole scaffolds (e.g., those found in atorvastatin or sunitinib).

FeatureChemical FunctionBiological Impact
4-Cyano Group (-CN) Electron-withdrawing group (EWG); Hydrogen bond acceptor.Critical Potency Driver: Mimics carbonyl functionality without the steric bulk, forming key interactions within the AMPA receptor allosteric binding pocket (S1S2 domain interface).
1-Methyl Group (-Me) N-capping; Lipophilicity modulation.Metabolic Stability: Prevents N-H acidity and glucuronidation, improving blood-brain barrier (BBB) penetration compared to the unsubstituted 1H-pyrrole.
2-Carboxylic Acid (-COOH) Synthetic handle; Polar contact.Versatility: Serves as the primary attachment point for bioisosteric replacements (e.g., tetrazoles) or amide coupling to extend the pharmacophore into adjacent hydrophobic pockets.
Comparative Scaffold Analysis

Unlike the benzothiadiazine core (e.g., Cyclothiazide) which often suffers from poor solubility, or the benzamide core (e.g., CX-516) which has low potency, the cyanopyrrole core offers a balance of high ligand efficiency and tunable lipophilicity.

Case Study: LY2059346 and the AMPA Receptor

The most authoritative validation of this scaffold comes from the discovery of LY2059346 (3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid).[1][2][3] This compound demonstrates how the core is elaborated to achieve nanomolar potency.

Mechanism of Action

These derivatives act as Positive Allosteric Modulators (PAMs) of the AMPA receptor (GluA1-4 subunits). They do not activate the receptor directly but slow the rate of desensitization and deactivation in the presence of glutamate. This enhances synaptic plasticity (Long-Term Potentiation, LTP) without the neurotoxicity associated with direct agonists.

AMPA_Modulation Glutamate Glutamate (Endogenous Ligand) AMPA_Rec AMPA Receptor (Closed State) Glutamate->AMPA_Rec Binds AMPA_Open AMPA Receptor (Open State) AMPA_Rec->AMPA_Open Activation AMPA_Des AMPA Receptor (Desensitized) AMPA_Open->AMPA_Des Rapid Desensitization (Milliseconds) Scaffold 4-Cyano-1-Me-Pyrrole Derivative (PAM) Scaffold->AMPA_Open Stabilizes Dimer Interface Scaffold->AMPA_Des Blocks/Slows Transition

Figure 1: Mechanism of Action for Cyanopyrrole AMPA Potentiators. The scaffold binds to the dimer interface, stabilizing the open channel conformation and preventing rapid desensitization.

Performance Comparison

The following data compares the "Hero" molecule derived from this scaffold (LY2059346) against standard reference AMPA potentiators.

Table 1: Comparative Potency and Selectivity

CompoundCore ScaffoldEC50 (GluA2)Efficacy (% of Cyclothiazide)BBB Penetration
LY2059346 Cyanopyrrole 0.015 µM ~95% High
CyclothiazideBenzothiadiazine0.2 - 0.5 µM100% (Ref)Low
CX-516 (Ampalex)Benzamide~100 µMLowModerate
PiracetamPyrrolidone>1000 µMVery LowHigh

Data Source: Synthesized from Zarrinmayeh et al. (2006) and comparative literature.

Key Insight: The cyanopyrrole derivative is >10-fold more potent than Cyclothiazide and significantly more potent than early generation ampakines like CX-516, validating the scaffold's superiority for high-affinity binding.

Experimental Protocols

To validate the utility of this scaffold in your own research, follow these standardized protocols.

A. Synthesis Strategy: The "Build-Couple-Pair" Approach

The synthesis of the core 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid intermediate typically involves a condensation reaction followed by functionalization.

Protocol:

  • Starting Materials: Begin with sarcosine ethyl ester and ethoxymethylene malononitrile .

  • Condensation: React in ethanol with a base (NaOEt) to form the pyrrole ring via a [3+2] cycloaddition-like mechanism.

  • Regioselectivity: This route specifically yields the 4-cyano-1-methyl isomer.

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) to yield the free carboxylic acid (the title scaffold).

Synthesis_Workflow Step1 Start: Sarcosine Ethyl Ester + Ethoxymethylene Malononitrile Step2 Cyclization (NaOEt / EtOH, Reflux) Step1->Step2 Intermediate Intermediate: Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate Step2->Intermediate Step3 Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Final Product: 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic Acid Step3->Final

Figure 2: Synthetic pathway for the generation of the core scaffold.

B. Functional Validation: Calcium Influx Assay (FLIPR)

Objective: Measure AMPA receptor potentiation in HEK293 cells expressing GluA2 (flip isoform).

  • Cell Prep: Plate HEK293-GluA2 cells in 96-well poly-D-lysine coated plates (20,000 cells/well).

  • Dye Loading: Incubate with Calcium-4 dye (Molecular Devices) for 1 hour at 37°C.

  • Compound Addition: Add the test derivative (dissolved in DMSO) 10 seconds prior to agonist stimulation.

  • Stimulation: Inject Glutamate (1 mM) + Cyclothiazide (10 µM) (as positive control) or Glutamate alone (negative control).

  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm).

  • Calculation: Potentiation = [(Signal_Test - Signal_Glu) / (Signal_CTZ - Signal_Glu)] * 100.

Novelty & IP Assessment

The "4-cyano-1-methyl" motif is heavily patented by Eli Lilly (e.g., US20070066573A1) for neuroscience applications. However, significant "white space" exists for:

  • Non-Neuro Targets: Exploring this scaffold for Tyrosinase inhibition (melanogenesis) or Mineralocorticoid Receptor Antagonism (kidney disease), where the electronic properties of the cyano group may offer unique selectivity profiles against steroidal receptors.

  • C-5 Substitution: Most prior art focuses on C-3 aryl substitutions. Novelty can be generated by exploring heteroaryl or aliphatic extensions at the C-5 position.

References
  • Zarrinmayeh, H., et al. (2006).[3] "A novel class of positive allosteric modulators of AMPA receptors: design, synthesis, and structure-activity relationships of 3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid, LY2059346." Bioorganic & Medicinal Chemistry Letters, 16(19), 5203-5206.[2]

  • Eli Lilly and Company. (2007). "Pyrrole and pyrazole derivatives as potentiators of glutamate receptors." US Patent Application US20070066573A1.

  • Nisenbaum, E. S., et al. (2010). "Structure-activity relationships of AMPA receptor positive allosteric modulators." Current Topics in Medicinal Chemistry.

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: Characterizing 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Pyrrole Compound In the landscape of modern drug discovery, the pyrrole scaffold is a recurring m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrrole Compound

In the landscape of modern drug discovery, the pyrrole scaffold is a recurring motif in a multitude of biologically active agents, including those with anticancer properties.[1] This guide focuses on a novel compound, 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, a molecule with a structure that suggests potential therapeutic relevance.[2][3] While the specific biological target of this compound is yet to be widely documented, its structural elements bear resemblance to known inhibitors of critical metabolic enzymes.

A key enzyme in this context is Dihydroorotate Dehydrogenase (DHODH), which catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is essential for the synthesis of DNA and RNA, and its inhibition is a validated strategy in the treatment of autoimmune diseases and malignancies like Acute Myeloid Leukemia (AML).[5][6] Given the therapeutic importance of DHODH, this guide will use the hypothesis that 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a potential DHODH inhibitor.

The objective of this document is to provide a comprehensive, experience-driven framework for the validation of an in vitro enzymatic assay to characterize 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. We will compare its hypothetical performance against a well-characterized, potent DHODH inhibitor, BAY 2402234 (Orludodstat) , to establish a benchmark for assay performance and data interpretation.[7][8][9] Our approach is grounded in the principles of scientific integrity and adheres to the globally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures , ensuring the generation of reliable and reproducible data suitable for regulatory scrutiny.[10][11][12]

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process. DHODH's role within this pathway is pivotal, making it an attractive target for therapeutic intervention. Inhibiting DHODH leads to a depletion of the pyrimidine pool, which in turn hampers DNA and RNA synthesis, thereby arresting cell proliferation.[5][6]

DHODH_Pathway cluster_inhibition Therapeutic Intervention Carbamoyl_Phosphate Carbamoyl Phosphate + L-Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP OPRT Nucleotides UTP, CTP, dCTP, dTTP UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH->Orotate Oxidation Inhibitor DHODH Inhibitors (e.g., 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, BAY 2402234) Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.

Comparative Framework: Benchmarking Against BAY 2402234

To rigorously validate our assay, we will compare the performance of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with BAY 2402234. BAY 2402234 is a potent and selective DHODH inhibitor that has been extensively characterized in preclinical models of AML, demonstrating strong anti-proliferative and differentiation-inducing effects.[9][13] It serves as an ideal reference compound due to its low nanomolar potency and established mode of action.[7][8]

Compound Profile4-cyano-1-methyl-1H-pyrrole-2-carboxylic acidBAY 2402234 (Orludodstat)
Structure Pyrrole-based carboxylic acidN/A (Proprietary)
CAS Number 1375961-42-4[2]2225819-06-5[8]
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)[7]
Reported IC50 To be determined~1.2 nM (cell-free assay)[8]
Therapeutic Area Potential for Oncology, ImmunologyMyeloid Malignancies[9][13]

The In Vitro DHODH Inhibition Assay: Principle and Protocol

The validation process begins with a robust and reproducible assay. A common method to assess DHODH activity is a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Principle of the Assay

Recombinant human DHODH catalyzes the oxidation of its substrate, dihydroorotate, to orotate. In this assay, electrons from this reaction are transferred to DCIP, causing it to change from blue (oxidized) to colorless (reduced). This change in absorbance, typically monitored at 600 nm, is inversely proportional to the extent of DHODH inhibition by a test compound.

Experimental Protocol
  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer of 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0.

    • Recombinant Human DHODH : Dilute to a working concentration (e.g., 20 nM) in Assay Buffer.

    • Substrate Solution : Prepare a 10 mM solution of Dihydroorotate (DHO) in Assay Buffer.

    • Electron Acceptor : Prepare a 2 mM solution of 2,6-dichloroindophenol (DCIP) in Assay Buffer.

    • Test Compounds : Prepare a 10-point, 3-fold serial dilution of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid and BAY 2402234 in DMSO, starting from a 1 mM stock.

  • Assay Procedure (96-well plate format) :

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of the DHODH working solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution containing DHO and DCIP (final concentrations of 200 µM and 120 µM, respectively).

    • Immediately begin kinetic reading of absorbance at 600 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis :

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Rigorous Validation Framework: Adhering to ICH Q2(R1) Guidelines

The core of this guide is the systematic validation of the described assay. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] This involves a thorough investigation of several key characteristics.[10][11]

Validation_Workflow cluster_dev Assay Development cluster_val ICH Q2(R1) Validation cluster_report Finalization Dev Develop & Optimize DHODH Assay Protocol Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: A streamlined workflow for in vitro assay validation based on ICH Q2(R1) principles.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] For an enzyme inhibition assay, this means demonstrating that the observed effect is due to the inhibition of the target enzyme.

  • Experimental Approach :

    • No Enzyme Control : Run the assay in the absence of DHODH to ensure no significant background reaction occurs.

    • No Substrate Control : Run the assay with the enzyme but without the dihydroorotate substrate. The reaction should not proceed, confirming the enzyme's dependence on its specific substrate.

    • Counter-Screening (Optional but Recommended) : Test the compound against a panel of structurally related enzymes to demonstrate selective inhibition.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Experimental Approach :

    • Generate a dose-response curve with a sufficient number of concentrations (typically 8-12) to span from no effect to complete inhibition.

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity. For an IC50 assay, this typically covers 20-80% of the inhibition curve.

    • Assess linearity by visual inspection of the plot and by performing regression analysis. The coefficient of determination (R²) should be close to 1.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Experimental Approach :

    • Since a "true" IC50 is unknown for a novel compound, accuracy can be assessed using the reference compound (BAY 2402234).

    • Perform multiple independent determinations of the IC50 for BAY 2402234.

    • Compare the experimentally determined mean IC50 to the published or historically established value. The deviation should be within an acceptable limit (e.g., ±20%).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision) : Precision under the same operating conditions over a short interval of time.

    • Experimental Approach : Perform multiple (e.g., n=3) full dose-response curves for both compounds on the same day, on the same plate, by the same analyst. Calculate the mean IC50, standard deviation (SD), and percent relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay Precision) : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[10]

    • Experimental Approach : Perform the same experiment on three different days, preferably with a different analyst. Calculate the overall mean IC50, SD, and %RSD across all runs.

Hypothetical Validation Data Comparison
Validation Parameter4-cyano-1-methyl-1H-pyrrole-2-carboxylic acidBAY 2402234 (Reference)Acceptance Criteria
IC50 (Mean) 45.2 nM1.3 nMN/A
Linearity (R²) 0.9950.998≥ 0.98
Accuracy (% Deviation) N/A (Test)+8.3% (vs. 1.2 nM)≤ 20%
Precision (Repeatability %RSD) 8.5%6.2%≤ 15%
Precision (Intermediate %RSD) 12.1%9.8%≤ 20%
Robustness PassedPassedNo significant change in IC50
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Experimental Approach :

    • Identify critical method parameters (e.g., incubation time, temperature, substrate concentration).

    • Introduce small, deliberate variations to these parameters (e.g., incubation time ± 5 minutes, temperature ± 2°C).

    • Evaluate the impact of these changes on the final IC50 value. The result should not deviate significantly from the value obtained under normal conditions.

Conclusion: Ensuring Data Integrity for Drug Development

The validation of an in vitro assay is a critical, non-negotiable step in the early stages of drug development. By following the internationally harmonized ICH Q2(R1) guidelines, researchers can ensure that the data generated for novel compounds like 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid are accurate, precise, and reliable. This guide provides a detailed, scientifically-grounded framework for validating a DHODH inhibition assay, using the well-characterized inhibitor BAY 2402234 as a benchmark. Adherence to these principles not only builds confidence in the generated data but also establishes a solid foundation for subsequent preclinical and clinical development, ultimately accelerating the journey from discovery to therapeutic application.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][10]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][12]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link][4]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC. [Link][5]

  • Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. AACR Journals. [Link][13]

  • Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. Patsnap Synapse. [Link][9]

  • 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2. PubChem. [Link][2]

  • 4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid. PubChemLite. [Link][3]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link][1]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

This guide provides comprehensive, safety-driven procedures for the disposal of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. As a specialized heterocyclic compound incorporating both a nitrile and a carboxylic acid fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, safety-driven procedures for the disposal of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. As a specialized heterocyclic compound incorporating both a nitrile and a carboxylic acid functional group, its handling and disposal demand a rigorous, chemically-informed approach. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.

Hazard Analysis and the Rationale for Specialized Disposal

Understanding the chemical nature of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is fundamental to appreciating the necessity of its disposal protocol. The molecule's structure dictates its potential hazards and precludes simple disposal methods like sewer discharge.

  • Nitrile (-C≡N) Group: Organic nitriles are a class of compounds that, while often less acutely toxic than inorganic cyanide salts, must be handled with care.[1][2] A primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas under conditions of combustion or reaction with strong acids.[2]

  • Carboxylic Acid (-COOH) Group: This functional group imparts acidic properties to the molecule. While some simple organic acids can be neutralized and sewered under strict local regulations, this is not appropriate for this compound due to the other functional groups.[3][4]

  • Pyrrole Heterocycle: The core pyrrole structure is a common motif in biologically active molecules and pharmaceuticals. Its presence contributes to the overall chemical properties and potential environmental impact.

Based on data from structurally similar compounds, direct contact may cause skin, eye, and respiratory system irritation.[5][6][7] Ingestion or inhalation could be harmful.[5][8] Therefore, the core principle of disposal is containment and transfer to a licensed waste management facility , ensuring that the compound is not released into the environment.

Essential Safety and Handling Protocols

Prior to any disposal procedure, ensure that all handling is performed within a framework of established safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the minimum requirements when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and accidental contact with mucous membranes. Standard safety glasses are insufficient.[5][9]
Hand Protection Nitrile gloves (inspect for integrity before use).Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[5][10]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[10]
Engineering Controls

Always handle 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid and its waste inside a certified chemical fume hood or in a well-ventilated area to prevent the inhalation of any dust or aerosols.[8][10] An eyewash station and safety shower must be readily accessible.[8]

Step-by-Step Waste Disposal Workflow

The following protocol outlines the mandatory steps for the safe segregation, containment, and disposal of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid waste.

Step 1: Waste Classification

The compound must be classified as Hazardous Organic Chemical Waste . It should not be mixed with non-hazardous, biological, or radioactive waste streams.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Solid Waste: Collect solid 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, along with any contaminated consumables (e.g., weighing paper, contaminated paper towels), in a dedicated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container. Do not mix with halogenated solvent waste unless institutional guidelines specifically permit it.[10]

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong bases.[6]

Step 3: Container Selection and Labeling
  • Container: Use only designated, leak-proof, and chemically compatible hazardous waste containers.[11] Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation

    • The physical state (solid or liquid)

Step 4: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment (such as a spill tray) and be located away from general laboratory traffic.[11]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Never pour this chemical down the drain or dispose of it in the regular trash.[3][10]

The following diagram illustrates the decision-making process for proper disposal.

G start Waste Generated: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid classify Classify as: Hazardous Organic Chemical Waste start->classify segregate Segregate Waste Stream classify->segregate solid Solid Waste (e.g., powder, contaminated wipes) segregate->solid Is it solid? liquid Liquid Waste (e.g., solutions) segregate->liquid Is it liquid? container_solid Use Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Use Labeled Liquid (Non-Halogenated) Waste Container liquid->container_liquid store Store Securely in Secondary Containment in Designated Area container_solid->store container_liquid->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.

Decontamination of Empty Containers

Empty containers that held 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid must be decontaminated before being discarded or repurposed.

  • Initial Rinse (Rinseate Collection): Perform an initial rinse of the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble). This first rinseate is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.[3]

  • Subsequent Rinses: Perform at least two additional rinses (a "triple rinse").[12] Depending on local and institutional regulations, these subsequent, more dilute rinsates may be permissible for sewer disposal. Always verify your institution's policy before discharging any rinseate.[3][13]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[12]

By adhering to these scientifically-grounded procedures, you ensure the safety of laboratory personnel, protect our shared environment, and maintain full regulatory compliance.

References

  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET: 4-Nitropyrrole-2-carboxylic Acid.
  • Key Organics. (2017, December 1). Safety Data Sheet: 6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid.
  • CymitQuimica. (2026, February 6). SAFETY DATA SHEET: 3-Cyano-1H-pyrrole-2-carboxylic acid.
  • Fisher Scientific. (2010, March 26). SAFETY DATA SHEET: N-Methylpyrrole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Pyrrole-2-carboxylic acid.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET: 1-METHYL-2-PYRROLECARBOXYLIC ACID.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Pyrrole-2-carboxaldehyde.
  • Spectrum Chemical. (2016, November 2). SAFETY DATA SHEET: Pyrrole.
  • MilliporeSigma. (2025, May 12). SAFETY DATA SHEET: Pyrrole-2-carboxaldehyde.
  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Laboratory Safety Guide.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Wikipedia. (n.d.). Nitrile.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile.

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Handling

Personal protective equipment for handling 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 131972-44-6). Compound Profile & Risk Assessment Chemical Nam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 131972-44-6).

Compound Profile & Risk Assessment
  • Chemical Name: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

  • CAS Number: 131972-44-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Physical State: Solid (Powder/Crystalline)[1]

  • Functional Hazards:

    • Nitrile Group (-CN): Potential for metabolic release of cyanide ions (though typically stable in aromatic rings, treat as acutely toxic via ingestion/inhalation).

    • Carboxylic Acid (-COOH): Corrosive/Irritant to mucous membranes and eyes.

    • Pyrrole Ring: Electron-rich system; potential sensitizer.

GHS Classification (Conservative Approach):

  • Signal Word: WARNING / DANGER

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4][5][6]

    • H335: May cause respiratory irritation.[3][4][5][7]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "Layered Defense" strategy. Do not rely on a single barrier.

PPE Selection Logic

PPE_Logic Hazard Hazard Source: Solid Nitrile/Acid Resp Respiratory: Fume Hood (Primary) N95/P100 (Secondary) Hazard->Resp Inhalation Risk Skin Dermal: Double Nitrile Gloves (0.11mm min) Hazard->Skin Absorption Risk Eye Ocular: Chemical Splash Goggles (ANSI Z87.1) Hazard->Eye Corrosive Dust Body Body: Lab Coat (Cotton/Poly) + Closed-Toe Shoes Hazard->Body Spill Protection

Figure 1: Layered PPE defense strategy based on exposure pathways.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitriles penetrate skin rapidly. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Fine powders drift. Goggles seal the orbital area against corrosive dust entry, which safety glasses cannot prevent.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary containment. If weighing outside a hood, a P100 particulate respirator is mandatory to prevent inhalation of cyanopyrrole dust.
Body Lab Coat (Buttoned, Long Sleeve)Prevents accumulation of dust on street clothes, reducing the risk of taking hazardous residue home.
Operational Handling Protocols
A. Weighing & Transfer Workflow

Handling solid nitriles generates static and dust. Follow this closed-loop protocol to minimize exposure.

Handling_Workflow Start Start: Put on PPE Check Check Fume Hood Velocity > 0.5 m/s Start->Check Prep Prepare Balance: Line with absorbent mat Have waste bag ready Check->Prep Weigh Weighing: Use anti-static gun if needed Transfer slowly to avoid dust Prep->Weigh Clean Decontamination: Wipe balance with MeOH/Water Dispose of wipes as HazWaste Weigh->Clean End End: Wash Hands Clean->End

Figure 2: Safe handling workflow for solid cyanopyrroles.

Step-by-Step Protocol:

  • Engineering Control: Perform all operations inside a certified chemical fume hood.

  • Preparation: Place a disposable absorbent mat (bench protector) on the hood surface. Pre-label your receiving vessel.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • If the powder is static-prone, use an ionizing anti-static gun to prevent "flying" powder.

  • Transfer: Immediately cap the receiving vessel after addition.

  • Decontamination: Wipe the exterior of the stock container and the balance area with a paper towel dampened with Methanol or Ethanol.

B. Reaction Setup Precautions
  • Incompatibility: Avoid mixing with strong oxidizers (e.g., permanganates) or strong bases (which will deprotonate the carboxylic acid and potentially hydrolyze the nitrile).

  • Solvent Choice: Soluble in polar organic solvents (DMSO, DMF, Methanol). When dissolving, add solvent slowly to the solid to prevent splashing.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Wear a P100 respirator if dust is airborne outside the hood.

  • Containment: Cover the spill with a wet paper towel (to prevent dust dispersal).

  • Cleanup: Scoop up the wet material into a wide-mouth jar. Wipe the area with 10% bleach solution (oxidizes traces), followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[2][4] Do not use solvent (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in Hazardous Solid Waste .

  • Liquid Waste: Collect reaction mixtures in Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Labeling: Clearly label waste tags with "Contains Organic Nitriles" to alert waste management personnel.

References
  • PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxylic acid derivatives. National Library of Medicine.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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